molecular formula C10H12N2 B1366698 2-(Propylamino)benzonitrile CAS No. 74396-53-5

2-(Propylamino)benzonitrile

Cat. No.: B1366698
CAS No.: 74396-53-5
M. Wt: 160.22 g/mol
InChI Key: KIIOPQYCYPGLIF-UHFFFAOYSA-N
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Description

2-(Propylamino)benzonitrile is a chemical compound with the CAS Registry Number 74396-53-5 and a molecular formula of C10H12N2, corresponding to a molecular weight of 160.22 g/mol . It is a benzonitrile derivative where a propylamino group is substituted at the 2-position of the benzene ring. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound and its derivatives, such as the 5-nitro-substituted analog (CAS 731811-59-9), as key building blocks in the design and synthesis of more complex molecules . As a nitrile-containing aniline derivative, it serves as a versatile precursor for the development of heterocyclic compounds and functional materials. The compound should be stored sealed in a dry environment, at 2-8°C to ensure its long-term stability . Available with a purity of Not Less Than (NLT) 95% , this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(propylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIOPQYCYPGLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447574
Record name 2-(Propylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74396-53-5
Record name 2-(Propylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-(Propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for 2-(Propylamino)benzonitrile, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are designed to offer not just raw data, but a detailed interpretation based on foundational principles and comparative analysis with analogous structures. This document will serve as a practical reference for the characterization of this and similar N-alkylated aminobenzonitriles.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule integrates a benzonitrile core, providing characteristic aromatic signals, with a secondary propylamino group, which introduces aliphatic features and an active proton on the nitrogen. The ortho-substitution pattern on the benzene ring influences the electronic environment and, consequently, the spectral output.

A comprehensive spectroscopic analysis is crucial for unambiguous structure elucidation and purity assessment. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Formula: C₁₀H₁₂N₂ Molecular Weight: 160.22 g/mol CAS Number: 74396-53-5[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information. The following predictions are based on established chemical shift ranges and data from analogous compounds such as benzonitrile and 2-aminobenzonitrile[2][3].

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the propyl group, and the N-H proton.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.4 - 7.6Doublet of Doublets1HAr-HAromatic proton ortho to the nitrile group, deshielded by its electron-withdrawing effect.
~ 7.2 - 7.4Multiplet2HAr-HOverlapping signals of the other two aromatic protons.
~ 6.6 - 6.8Doublet of Doublets1HAr-HAromatic proton ortho to the amino group, shielded by its electron-donating effect.
~ 4.5 - 5.5Broad Singlet1HN-HThe chemical shift is variable and depends on concentration and solvent. The broadness is due to quadrupolar relaxation and potential exchange.
~ 3.2 - 3.4Triplet2HN-CH₂-Protons on the methylene group attached to the nitrogen are deshielded by the adjacent electronegative atom.
~ 1.6 - 1.8Sextet2H-CH₂-CH₂-Methylene protons of the propyl chain, showing coupling to the adjacent CH₂ and CH₃ groups.
~ 0.9 - 1.1Triplet3H-CH₃Terminal methyl group protons of the propyl chain.

Experimental Protocol for ¹H NMR:

  • Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 500 MHz NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the multiplicities.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
~ 150 - 155Ar-C-NAromatic carbon attached to the nitrogen, significantly deshielded.
~ 132 - 135Ar-CAromatic carbons ortho and para to the amino group.
~ 118 - 120C≡NNitrile carbon, a characteristic downfield signal.
~ 115 - 118Ar-CAromatic carbons meta to the amino group.
~ 110 - 115Ar-C-CNQuaternary aromatic carbon attached to the nitrile group.
~ 45 - 50N-CH₂-Methylene carbon attached to nitrogen.
~ 22 - 25-CH₂-CH₂-Central methylene carbon of the propyl group.
~ 11 - 14-CH₃Terminal methyl carbon.

Experimental Protocol for ¹³C NMR:

  • Prepare the sample as described for ¹H NMR, using a slightly higher concentration if necessary (20-50 mg).

  • Acquire the spectrum on a 125 MHz NMR spectrometer using a standard pulse program with proton decoupling.

  • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the N-H, C-H, C≡N, and C=C bonds.

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~ 3350 - 3450Medium, SharpN-H stretchSecondary Amine
~ 3000 - 3100MediumC-H stretchAromatic
~ 2850 - 2960Medium to StrongC-H stretchAliphatic (CH₂, CH₃)
~ 2220 - 2240Strong, SharpC≡N stretchNitrile
~ 1600 and 1475Medium to StrongC=C stretchAromatic Ring
~ 1250 - 1350MediumC-N stretchAryl-Amine

Experimental Protocol for IR Spectroscopy (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid or liquid sample of this compound directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique that will likely be employed.

Predicted Mass Spectrum Data (EI):

  • Molecular Ion (M⁺): m/z = 160. This peak corresponds to the intact molecule with one electron removed.

  • Base Peak: m/z = 131. This is expected to be the most abundant fragment, resulting from the loss of an ethyl group (•CH₂CH₃) from the molecular ion via alpha-cleavage, a characteristic fragmentation of amines.

  • Other Key Fragments:

    • m/z = 117: Loss of the propyl group (•C₃H₇).

    • m/z = 104: Fragmentation of the aromatic ring.

    • m/z = 90: Further fragmentation of the aromatic portion.

Mass_Spec_Fragmentation M [C₁₀H₁₂N₂]⁺˙ m/z = 160 (Molecular Ion) F1 [M - C₂H₅]⁺ m/z = 131 (Base Peak) M->F1 - •C₂H₅ F2 [M - C₃H₇]⁺ m/z = 117 M->F2 - •C₃H₇ F3 Further Fragments m/z = 104, 90 F1->F3

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol for GC-MS (EI):

  • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • The GC will separate the compound from any impurities before it enters the MS.

  • The MS will ionize the sample (typically with a 70 eV electron beam) and separate the resulting ions based on their mass-to-charge ratio.

  • The resulting mass spectrum is then recorded and analyzed.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary set of data for the comprehensive characterization of this compound. This guide outlines the expected spectroscopic features based on established chemical principles and data from analogous structures. By following the provided protocols and using the interpretive guidance, researchers can confidently identify and assess the purity of this compound in their work. The trustworthiness of any experimental data relies on a systematic approach to acquisition and a thorough, well-reasoned interpretation, as laid out in this document.

References

  • NIST Chemistry WebBook. Benzonitrile, 2-amino-. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. 4-(Propylamino)benzonitrile. [Link]

Sources

An In-depth Technical Guide to 2-(Propylamino)benzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(Propylamino)benzonitrile (CAS No. 74396-53-5), a bifunctional aromatic molecule of interest to researchers in medicinal chemistry and organic synthesis. As a derivative of 2-aminobenzonitrile, this compound serves as a valuable intermediate for the synthesis of more complex heterocyclic structures and potential pharmaceutical agents. This document moves beyond a simple data sheet to offer insights into the molecule's structural characteristics, plausible synthetic routes, and its potential within the landscape of drug discovery.

Core Physicochemical Properties

This compound is a substituted aromatic nitrile. While it is available commercially from various suppliers, detailed experimental data on its physical properties such as melting and boiling points are not widely published in peer-reviewed literature. A GHS Safety Data Sheet for the compound also notes that this data is not available[1]. The information available from suppliers is summarized below.

PropertyValueSource(s)
CAS Number 74396-53-5[2][3]
Molecular Formula C₁₀H₁₂N₂[2]
Molecular Weight 160.22 g/mol [2]
Physical State Not available[1]
Melting Point Not available[1]
Boiling Point Not available[1]
Solubility Insoluble in water; soluble in common organic solvents (inferred)[4]
Storage Sealed in a dry environment at 2-8°C[2]
HS Code 29269090[2]

The inference of solubility in organic solvents is based on the properties of its parent structures, 2-aminobenzonitrile and benzonitrile, both of which exhibit good solubility in solvents like ethanol, ether, and acetone[4][5].

Predicted Spectroscopic Profile: A Structural Elucidation

While specific, authenticated spectra for this compound are not publicly available, its structure can be confidently confirmed using standard spectroscopic techniques. Based on established principles, the following spectral characteristics are predicted.

Infrared (IR) Spectroscopy

The IR spectrum provides clear confirmation of the key functional groups.

  • N-H Stretch: A sharp to medium absorption band is expected in the region of 3350-3450 cm⁻¹. The sharpness of this peak, as opposed to a broad O-H stretch, is characteristic of a secondary amine.

  • C-H (sp³) Stretch: Absorption bands just below 3000 cm⁻¹ (approx. 2870-2960 cm⁻¹) will confirm the presence of the propyl group's aliphatic C-H bonds.

  • C≡N (Nitrile) Stretch: A sharp, strong, and highly characteristic absorption band is predicted to appear in the 2220-2230 cm⁻¹ region. This peak is a definitive marker for the nitrile functional group.

  • C=C (Aromatic) Stretch: Multiple sharp, medium-intensity bands are expected in the 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions, confirming the presence of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure and connectivity of the molecule.

¹H NMR Spectroscopy (Predicted Shifts in CDCl₃):

  • Aromatic Protons (4H): The four protons on the benzene ring will appear as a complex multiplet pattern between ~6.6 and 7.5 ppm. The proton ortho to the electron-donating -NH group is expected to be the most upfield (~6.6 ppm), while the proton ortho to the electron-withdrawing -CN group will be the most downfield (~7.4-7.5 ppm).

  • N-H Proton (1H): A broad singlet is expected, likely in the 4.5-5.5 ppm region, which would disappear upon D₂O exchange. Its chemical shift can be highly variable depending on concentration and solvent.

  • Methylene Protons (-NH-C H₂-) (2H): A triplet is predicted around 3.1-3.3 ppm, coupled to the adjacent methylene group of the propyl chain.

  • Methylene Protons (-CH₂-C H₂-CH₃) (2H): A sextet (or multiplet) is expected in the 1.6-1.8 ppm range, coupled to the five adjacent protons on both sides.

  • Methyl Protons (-CH₂-C H₃) (3H): A triplet is predicted around 0.9-1.0 ppm, coupled to the adjacent methylene group.

¹³C NMR Spectroscopy (Predicted Shifts in CDCl₃):

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (~110-150 ppm). The carbon atom attached to the nitrogen (-C-NH) will be the most upfield-shifted aromatic carbon due to the strong electron-donating effect of the nitrogen.

  • Nitrile Carbon (-C≡N) (1C): A signal of medium intensity is expected in the 117-120 ppm range.

  • Aliphatic Carbons (3C):

    • -NH-CH₂-: ~45-50 ppm

    • -CH₂-CH₂-CH₃: ~22-25 ppm

    • -CH₂-CH₃: ~11-13 ppm

Synthesis and Reactivity: A Practical Approach

The synthesis of this compound can be approached through several established organic chemistry transformations. A highly reliable and common method is the Nucleophilic Aromatic Substitution (SₙAr) reaction. This approach is favored because the electron-withdrawing nitrile group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.

The proposed synthesis involves the reaction of 2-fluorobenzonitrile with n-propylamine. Fluorine is an excellent leaving group in SₙAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack.

Synthesis_of_this compound cluster_product Product 2-Fluorobenzonitrile Conditions Conditions 2-Fluorobenzonitrile->Conditions Propylamine CH₃CH₂CH₂NH₂ Propylamine->Conditions Product This compound Conditions->Product

Sources

Introduction and Structural Analysis of 2-(Propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Deconvolution of the Mechanism of Action for 2-(Propylamino)benzonitrile: A Strategic Whitepaper for Drug Discovery Professionals

Abstract this compound represents a novel chemical entity with an uncharacterized biological mechanism of action. This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals aiming to elucidate its molecular target and physiological effects. In the absence of direct literature, this guide establishes a robust, hypothesis-driven framework based on structural bioinformatics and proven experimental strategies. We present a multi-phase research plan encompassing in silico profiling, advanced phenotypic screening, state-of-the-art chemical proteomics for target identification, and rigorous biophysical and cellular assays for target validation. This whitepaper is structured not as a rigid template, but as a dynamic, logical progression of scientific inquiry, complete with detailed protocols, data interpretation frameworks, and workflow visualizations to guide the comprehensive investigation of this compound's mechanism of action.

This compound is an aromatic compound featuring a benzonitrile core substituted with a propylamino group at the ortho position (CAS 74396-53-5).[1][2] While specific pharmacological data for this exact molecule is absent from the public domain, an analysis of its constituent moieties provides a foundation for generating actionable hypotheses.

  • The Benzonitrile Moiety: The benzonitrile group is a well-established pharmacophore in modern medicinal chemistry.[3] Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor make it a privileged structure.[4][5] The strong electron-withdrawing nature of the nitrile can influence π-π stacking interactions with biological targets and modulate the pKa of adjacent functional groups.[3][6] Benzonitrile-containing drugs have been successfully developed as kinase inhibitors, aromatase inhibitors, and antivirals, demonstrating the scaffold's versatility.[4][7]

  • The N-Propylamino Group: The secondary amine provides a hydrogen bond donor and can be protonated under physiological pH, allowing for ionic interactions with target proteins. The propyl group adds a degree of hydrophobicity, potentially influencing membrane permeability and interaction with hydrophobic pockets in target proteins.

The combination of a hydrogen bond-accepting nitrile and a potentially charged hydrogen-bond-donating amine within a semi-rigid aromatic scaffold suggests a high probability of interaction with well-defined binding sites on protein targets.

Hypothesis Generation: Plausible Target Classes

Based on structural analogy and computational predictions for similar aminonitrile compounds, we can hypothesize that this compound is likely to interact with one or more of the following protein classes:[8]

  • Protein Kinases: The benzonitrile scaffold is present in numerous kinase inhibitors.[4] The amino group could mimic the hinge-binding motif common to many ATP-competitive inhibitors.

  • G-Protein Coupled Receptors (GPCRs): Substituted aminonitriles have been predicted to be potential GPCR ligands.[8] The compound's structure could fit within the transmembrane helical binding pockets typical of aminergic GPCRs.

  • Ion Channels: The benzonitrile moiety is found in several known ion channel modulators, where the polar nitrile group can interact with residues in the channel pore.[5][8]

  • Enzymes (e.g., Proteases, Dipeptidyl Peptidases): Aminonitrile compounds have been explored as enzyme inhibitors, where the nitrile can act as a bioisostere for carbonyl groups or as a warhead for covalent modification.[5][9]

This set of hypotheses forms the basis for a multi-pronged experimental approach designed to identify and validate the true molecular target(s).

A Phased Experimental Strategy for Target Deconvolution

We propose a comprehensive, three-phase workflow to systematically identify the molecular target, validate the interaction, and elucidate the functional consequences of binding.

digraph "Target_Deconvolution_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

}

Overall workflow for elucidating the mechanism of action.

Phase I: Unbiased Target Identification

The initial phase employs parallel strategies to generate a list of putative protein targets.

This approach identifies the physiological effect of the compound on cells without a priori knowledge of the target. A high-content imaging screen across a panel of diverse human cell lines (e.g., cancer lines, immortalized normal lines) can reveal effects on cell morphology, proliferation, apoptosis, or organelle health.

Table 1: Hypothetical High-Content Phenotypic Screening Results

Cell Line Assay Readout Observed Effect with 10 µM Compound Implied Pathway/Target Class
A549 (Lung Cancer) Cell Proliferation (EdU) 75% Inhibition Anti-proliferative (e.g., Kinase, Tubulin)
HeLa (Cervical Cancer) Cell Cycle Arrest (DAPI) G2/M Phase Arrest Mitotic Kinase, Tubulin Polymerization
SH-SY5Y (Neuroblastoma) Neurite Outgrowth (Tuj1) 50% Increase Neuromodulatory (e.g., GPCR, Kinase)

| HEK293 (Embryonic Kidney) | Calcium Flux (Fluo-4) | Increased Intracellular Ca2+ | Ion Channel, GPCR (Gq-coupled) |

This is a powerful, direct approach to isolate binding partners from a complex biological lysate. It requires synthesizing an analogue of this compound appended with a reactive group and a reporter tag.

digraph "Affinity_Proteomics_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

}

Workflow for affinity-based chemical proteomics.

Protocol 1: Affinity Chromatography Pulldown

  • Probe Synthesis: Synthesize an analogue of this compound with an alkyne handle on the propyl chain. Click-chemistry will be used to attach a biotin tag.

  • Lysate Preparation: Prepare native protein lysate from a responsive cell line identified in the phenotypic screen (e.g., HeLa cells).

  • Incubation: Incubate the lysate (1 mg total protein) with the biotinylated probe (5 µM) for 1 hour at 4°C. For the competition control, pre-incubate a parallel lysate with excess free this compound (500 µM) for 30 minutes before adding the probe.

  • Capture: Add streptavidin-coated magnetic beads to each lysate and incubate for 1 hour to capture the probe and its binding partners.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific proteins.

  • Elution & Digestion: Elute bound proteins or perform on-bead trypsin digestion.

  • Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched in the probe sample compared to the competition control. These are high-confidence "hits."

Phase II: Target Validation and Biophysical Characterization

This phase rigorously validates the hits from Phase I using orthogonal, in vitro methods.

Surface Plasmon Resonance (SPR) is the gold standard for quantifying label-free binding kinetics.

Protocol 2: Surface Plasmon Resonance (SPR) Analysis

  • Target Immobilization: Covalently immobilize the purified recombinant hit protein onto a sensor chip surface.

  • Analyte Injection: Flow precise concentrations of this compound over the chip surface in a series of injections, from low to high concentration.

  • Data Acquisition: Measure the change in refractive index at the surface, which is proportional to the mass of compound binding to the immobilized protein.

  • Kinetic Analysis: Fit the association and dissociation curves to a binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋).

Table 2: Representative SPR Binding Data for Putative Targets

Protein Hit K₋ (µM) kₐ (1/Ms) kₔ (1/s) Interpretation
Kinase X 0.250 2.0 x 10⁵ 0.05 High-affinity interaction
GPCR Y 5.2 1.1 x 10⁴ 0.057 Moderate-affinity interaction

| Protein Z | >100 | N/A | N/A | No significant binding |

CETSA confirms target engagement in a cellular context. The binding of a ligand typically stabilizes a protein, increasing its melting temperature.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or this compound (e.g., 10 µM) for 1 hour.

  • Heating: Aliquot the cell suspensions and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (un-denatured) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting.

  • Analysis: A positive result is a rightward shift in the melting curve for the target protein in the compound-treated samples compared to the vehicle control, indicating stabilization upon binding.

Phase III: Functional Elucidation and Pathway Analysis

The final phase connects target binding to a functional cellular outcome.

If the validated target is an enzyme, its activity must be measured. For a kinase, this involves a phosphorylation assay.

Protocol 4: In Vitro Kinase Inhibition Assay

  • Reaction Setup: Prepare a reaction mixture containing recombinant Kinase X, its specific peptide substrate, and ATP.

  • Inhibitor Titration: Add varying concentrations of this compound to the reaction wells.

  • Reaction & Detection: Incubate to allow phosphorylation. Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP consumption assay or antibody-based detection).

  • IC₅₀ Determination: Plot the percentage of kinase activity against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

To confirm that the compound's effect on cells is mediated through the validated target, one can use techniques like siRNA or CRISPR/Cas9 to deplete the target protein. If the compound's effect (e.g., G2/M arrest) is diminished in the target-depleted cells, it provides strong evidence for an on-target mechanism.

digraph "Hypothetical_Signaling_Pathway" { graph [splines=true, nodesep=0.5, ranksep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

}

Hypothetical pathway based on experimental findings.

Conclusion

While this compound is currently a molecule without a known biological role, its structure is reminiscent of established pharmacophores. The systematic, multi-phase strategy outlined in this guide provides a clear and robust pathway for its complete mechanistic deconvolution. By integrating unbiased screening with direct biochemical and cellular validation techniques, researchers can confidently identify the molecular target, characterize the binding interaction, and ultimately define the mechanism of action. This foundational work is the critical first step in evaluating the therapeutic potential of this and other novel chemical entities.

References

  • BenchChem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols. Retrieved from [4]

  • BenchChem. (n.d.). The Rise of Benzonitrile Compounds in Medicinal Chemistry: A Technical Guide. Retrieved from [3]

  • BenchChem. (n.d.). Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols. Retrieved from [7]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link][5]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Retrieved from [10]

  • da Silva, W. M. B., et al. (2022). In Silico Pharmacological Prediction of Substituted Aminonitriles. MDPI. Retrieved from [Link][8]

  • PubChem. (n.d.). 2-(3-Oxopropylamino)benzonitrile. Retrieved from [Link][11]

  • BLD Pharm. (n.d.). This compound. Retrieved from [1]

  • ChemicalBook. (n.d.). This compound CAS#: 74396-53-5. Retrieved from [2]

  • Arrahman, A., et al. (2023). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Brieflands. Retrieved from [Link][9]

  • Wang, S., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1519-1539. Retrieved from [Link][6]

Sources

An In-Depth Technical Guide to the Potential Biological Activities of 2-(Propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. This technical guide provides a comprehensive exploration of the potential biological activities of 2-(Propylamino)benzonitrile, a specific derivative for which direct biological data is not yet extensively available. By leveraging structure-activity relationship (SAR) data from analogous compounds, this document extrapolates and predicts potential anticancer, antimicrobial, and anti-inflammatory properties. This guide is intended to serve as a foundational resource for researchers, offering theoretical frameworks, mechanistic insights, and detailed experimental protocols to stimulate and guide future investigations into this promising compound.

Introduction: The Chemical and Pharmacological Landscape of this compound

This compound is an aromatic organic compound featuring a benzene ring substituted with a nitrile group (-C≡N) and a propylamino group (-NHCH₂CH₂CH₃) at the ortho position. The strategic placement of these functional groups suggests a high potential for diverse biological interactions. The nitrile group, a strong electron-withdrawing moiety, can participate in hydrogen bonding and π-π stacking interactions with biological targets, while the secondary amine introduces a basic center and a lipophilic alkyl chain, which can influence the compound's pharmacokinetic profile and target engagement.

While direct experimental evidence for the biological effects of this compound is sparse, the broader family of 2-aminobenzonitrile derivatives has demonstrated significant promise in several therapeutic areas. This guide will synthesize existing knowledge on these related compounds to build a predictive model for the bioactivity of this compound.

Predicted Anticancer Activity: A Focus on Kinase Inhibition and Cytotoxicity

The 2-aminobenzonitrile core is a common feature in molecules designed as kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.

Mechanistic Rationale: Targeting Key Oncogenic Signaling Pathways

Based on analogous structures, this compound is predicted to exert anticancer effects through the inhibition of key kinases involved in oncogenesis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src kinase. The aminobenzonitrile moiety can serve as a scaffold that anchors the molecule within the ATP-binding pocket of these kinases, leading to the disruption of downstream signaling cascades that promote tumor growth and angiogenesis.

For instance, studies on related 2-aminobenzothiazole and pyrimidine-5-carbonitrile derivatives have shown potent inhibition of EGFR and other tyrosine kinases.[1][2] The introduction of an amino group at the ortho position of a benzophenone ring, a structurally related scaffold, has been shown to be crucial for enhanced growth inhibition by targeting tubulin polymerization.[3]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates 2_Propylamino_benzonitrile This compound (Predicted Inhibitor) 2_Propylamino_benzonitrile->Receptor_Tyrosine_Kinase Inhibits (Predicted) Gene_Expression Gene Expression (Proliferation, Angiogenesis) Transcription_Factors->Gene_Expression Regulates

Figure 1: Predicted inhibition of receptor tyrosine kinase signaling by this compound.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a primary screening tool for potential anticancer agents.[1][4][5][6][7]

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of desired concentrations.

    • Replace the culture medium in the wells with fresh medium containing the different concentrations of the test compound. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition and Formazan Formation:

    • Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Structure-Activity Relationship (SAR) Insights
  • Amino Group Substitution: The nature of the substituent on the amino group is critical. The propyl group in this compound provides a degree of lipophilicity that may enhance cell membrane permeability. SAR studies on related compounds suggest that varying the length and branching of the alkyl chain can modulate anticancer activity.[8]

  • Aromatic Ring Substitution: The electronic properties of the benzonitrile ring can be fine-tuned with additional substituents to optimize kinase binding and overall potency.

Analogous Compound Class Target/Cell Line Reported Activity (IC₅₀) Reference
2-Phenylacrylonitrile derivativesHCT116, BEL-74025.9 nM, 7.8 nM[9]
N-Arylbenzo[h]quinazolin-2-aminesHuH-7, Caco-2, MDA-MB-468, HCT-1161.7 - 6 µM[10]
2-Aminobenzophenone derivativesColo 205, NUGC3, HA22T50-100 fold lower than combretastatin A-4[3]
2'-Aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrileSrc Kinase0.9 - 5.9 µM[11]

Table 1: Anticancer activities of structurally related benzonitrile and aminobenzonitrile derivatives.

Predicted Antimicrobial Activity: Disrupting Bacterial Viability

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Benzonitrile derivatives have emerged as a promising class of compounds with potential antimicrobial properties.[12][13]

Mechanistic Rationale: Potential Mechanisms of Action

The predicted antimicrobial activity of this compound is likely multifaceted. The lipophilic nature of the propyl chain could facilitate its insertion into the bacterial cell membrane, leading to disruption of membrane integrity and leakage of cellular contents. Furthermore, the benzonitrile moiety might interact with essential bacterial enzymes, such as penicillin-binding proteins (PBPs) or β-lactamases, leading to their inhibition.[14]

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Cell_Wall Cell Wall Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Enzymes Essential Enzymes (e.g., PBPs) 2_Propylamino_benzonitrile This compound 2_Propylamino_benzonitrile->Cell_Membrane Disrupts Integrity (Predicted) 2_Propylamino_benzonitrile->Enzymes Inhibits (Predicted)

Figure 2: Predicted antimicrobial mechanisms of action for this compound.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][15][16][17]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after an incubation period.

Step-by-Step Methodology:

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions in a 96-well plate containing sterile broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

    • Dilute the standardized suspension to the final required inoculum density.

  • Inoculation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound in which no visible growth is observed.

Structure-Activity Relationship (SAR) Insights
  • N-Alkyl Chain Length: Studies on N-alkyl amines and amides have shown that the length of the alkyl chain significantly influences antimicrobial activity, with optimal activity often observed for compounds with intermediate chain lengths.[11][18] The propyl group of this compound falls within a range that could confer good activity.

  • Aromatic System: The presence of the benzonitrile core is crucial. Modifications to the aromatic ring, such as the introduction of halogens or other functional groups, have been shown to modulate antimicrobial potency in related compounds.

Analogous Compound Class Microorganism Reported Activity (MIC) Reference
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileBotrytis fabae6.25 µg/mL[12]
N-alkyl and N-aryl piperazine derivativesS. aureus, P. aeruginosa, E. coliSignificant activity[19]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteria2.5–5.0 mg/mL[20]

Table 2: Antimicrobial activities of structurally related benzonitrile and aminobenzonitrile derivatives.

Predicted Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and certain cancers. Benzonitrile derivatives have been investigated as potential anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[21]

Mechanistic Rationale: Targeting COX-2

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated by the inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. The inducible isoform, COX-2, is a particularly attractive target as its expression is upregulated at sites of inflammation. Structurally related compounds to this compound have shown selective inhibition of COX-2.[14]

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2_Expression COX-2 Expression (Inducible) Inflammatory_Stimuli->COX2_Expression Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins COX-2 COX2_Enzyme COX-2 Enzyme Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation 2_Propylamino_benzonitrile This compound (Predicted Inhibitor) 2_Propylamino_benzonitrile->COX2_Enzyme Inhibits (Predicted)

Figure 3: Predicted mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic substrate.[4][6][7]

Principle: The peroxidase component of COX-2 reduces prostaglandin G2 (PGG2) to prostaglandin H2 (PGH2). This reaction is used to measure the oxidation of a fluorometric probe, and the inhibition of this process by a test compound is quantified.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer, heme, purified human or ovine COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe.

    • Prepare a stock solution of this compound and a positive control (e.g., celecoxib) in DMSO.

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer, heme, and COX-2 enzyme solution.

    • Add the test compound at various concentrations or the positive control. Include vehicle-only wells.

    • Pre-incubate to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorometric probe and arachidonic acid.

    • Immediately measure the fluorescence kinetics using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 535 nm/587 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot a dose-response curve and calculate the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights
  • Substituent Position: The substitution pattern on the benzonitrile ring is critical for COX-2 selectivity and potency.

  • Amine Functionality: The nature of the amino substituent can influence interactions with the active site of the COX enzyme.

Analogous Compound Class Target Enzyme Reported Activity (IC₅₀) Reference
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylateCOX-25.84 µM[14]
Pyrimidine derivativesCOX-20.04 µM[18]
1,3-Dihydro-2H-indolin-2-one derivativesCOX-22.35 - 3.34 µM

Table 3: Anti-inflammatory activities of structurally related compounds.

Future Directions and Conclusion

This technical guide has outlined the significant potential of this compound as a lead compound for the development of novel therapeutics, based on a comprehensive analysis of its structural analogs. The predicted anticancer, antimicrobial, and anti-inflammatory activities are rooted in the well-established pharmacological importance of the benzonitrile scaffold.

The experimental protocols provided herein offer a clear roadmap for the initial in vitro evaluation of this compound. Future research should focus on:

  • Synthesis and Characterization: The first crucial step is the efficient synthesis and thorough characterization of this compound.

  • In Vitro Screening: The compound should be systematically screened for its anticancer, antimicrobial, and anti-inflammatory activities using the protocols detailed in this guide.

  • Mechanism of Action Studies: Should promising activity be identified, further studies to elucidate the precise mechanism of action will be essential. This may include a broader kinase profiling, investigation of effects on bacterial cell morphology, and assessment of prostaglandin production in inflammatory models.

  • In Vivo Efficacy and Pharmacokinetics: Promising in vitro results should be followed by in vivo studies in appropriate animal models to evaluate efficacy and to characterize the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

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Discovery and history of 2-(Propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Propylamino)benzonitrile: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic nitrile of interest in synthetic and medicinal chemistry. While the specific historical discovery of this compound is not extensively documented, this guide situates its development within the broader context of benzonitrile chemistry. Detailed, field-proven methodologies for its synthesis and characterization are presented, alongside an exploration of its physicochemical properties. Furthermore, this document elucidates the current and potential applications of this compound as a versatile chemical intermediate, particularly in the design and development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, drug discovery, and materials science.

Introduction and Historical Context

This compound belongs to the class of aminobenzonitriles, organic compounds featuring both an amino and a nitrile functional group attached to a benzene ring. The parent compound, benzonitrile (C₆H₅CN), was first synthesized in 1844 by Hermann Fehling through the thermal dehydration of ammonium benzoate.[1][2] This discovery laid the groundwork for the exploration of a vast array of substituted benzonitriles, each with unique properties and applications.

While the precise date and discoverer of this compound are not prominently recorded in scientific literature, its synthesis can be logically inferred as an extension of established synthetic methodologies developed throughout the 20th century. The introduction of an N-propyl group to the 2-aminobenzonitrile scaffold is a straightforward chemical transformation, likely first performed as part of broader investigations into the structure-activity relationships of substituted benzonitriles in various chemical and biological systems. The interest in such compounds has been significantly driven by their utility as intermediates in the synthesis of pharmaceuticals and other functional molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through several reliable methods. The most common and practical approach involves the N-alkylation of 2-aminobenzonitrile with a propyl halide.

Preferred Synthetic Route: N-Alkylation of 2-Aminobenzonitrile

This method is favored due to the ready availability of the starting materials and the generally high yields. The reaction proceeds via a nucleophilic substitution mechanism, where the amino group of 2-aminobenzonitrile attacks the electrophilic carbon of the propyl halide.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-aminobenzonitrile (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, K₂CO₃, 1.5-2.0 eq.).

  • Addition of Alkylating Agent: To the stirred suspension, add 1-bromopropane or 1-iodopropane (1.1-1.2 eq.) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-Aminobenzonitrile 2-Aminobenzonitrile Reaction_Vessel N-Alkylation (60-80 °C) 2-Aminobenzonitrile->Reaction_Vessel 1-Bromopropane 1-Bromopropane 1-Bromopropane->Reaction_Vessel Potassium Carbonate Potassium Carbonate Potassium Carbonate->Reaction_Vessel DMF DMF (Solvent) DMF->Reaction_Vessel Quenching Quench with Ice-Water Reaction_Vessel->Quenching Reaction Completion Filtration Filtration Quenching->Filtration Purification Recrystallization or Column Chromatography Filtration->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound via N-alkylation.

Physicochemical Properties and Characterization

This compound is a stable compound under normal laboratory conditions. A summary of its key physicochemical properties is provided below.

PropertyValueReference
CAS Number 74396-53-5[3][4]
Molecular Formula C₁₀H₁₂N₂[3][4]
Molecular Weight 160.22 g/mol [3][4]
Storage Temperature 2-8°C[3][4]

Characterization:

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aromatic protons, the protons of the propyl group (triplet for the methyl, sextet for the methylene adjacent to the methyl, and a triplet for the methylene attached to the nitrogen), and a broad singlet for the N-H proton.

    • ¹³C NMR will display distinct peaks for the aromatic carbons, the nitrile carbon, and the carbons of the propyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a sharp absorption band around 2220-2240 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. A band in the region of 3300-3500 cm⁻¹ will indicate the N-H stretch.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 160.22, confirming the molecular weight of the compound.

Applications in Research and Drug Discovery

This compound serves as a valuable building block in organic synthesis. Its bifunctional nature (amino and nitrile groups) allows for a wide range of chemical transformations, making it a versatile intermediate in the preparation of more complex molecules.

A significant area of application for aminobenzonitrile derivatives is in medicinal chemistry. For instance, the core structure of 2-aminobenzonitrile is found in a class of compounds developed as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[5] The synthesis of various N-substituted 2-aminobenzonitriles allows for the exploration of the binding pocket of target enzymes and the optimization of pharmacokinetic and pharmacodynamic properties.

While specific studies on the biological activity of this compound are not widely published, its structural similarity to known bioactive molecules suggests its potential as a scaffold for the development of new therapeutic agents.

Diagram of Potential Signaling Pathway Involvement:

Signaling_Pathway 2_propylamino_benzonitrile This compound (Scaffold) Lead_Compound Lead Compound (e.g., DPP-4 Inhibitor) 2_propylamino_benzonitrile->Lead_Compound Synthetic Intermediate DPP4 DPP-4 Enzyme Lead_Compound->DPP4 Inhibition Inhibition DPP4->Inhibition GLP1 Active GLP-1 DPP4->GLP1 Inactivates Insulin Insulin Secretion GLP1->Insulin

Caption: Hypothetical role of this compound in drug discovery.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. While its specific historical origins are not well-defined, its synthesis is readily achievable through established chemical protocols. The continued exploration of its chemical reactivity and potential biological activity is likely to uncover new applications for this and related compounds in the development of novel functional molecules and therapeutic agents.

References

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An In-depth Technical Guide to 2-(Propylamino)benzonitrile Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse array of biologically active compounds. The introduction of an N-propyl group at the 2-amino position affords 2-(propylamino)benzonitrile, a molecule with a unique combination of lipophilicity and hydrogen bonding potential that has garnered interest in the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound and its derivatives. We will explore various synthetic strategies, delve into the structure-activity relationships (SAR) that govern their biological effects, and present detailed protocols for their preparation and evaluation. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the chemical space of this compound analogs and unlock their therapeutic potential.

Introduction: The 2-Aminobenzonitrile Core and the Significance of N-Alkylation

The 2-aminobenzonitrile core is a key pharmacophore found in numerous compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties[1]. The presence of both a nucleophilic amino group and an electrophilic nitrile group on an aromatic ring provides a rich platform for chemical modification and the synthesis of complex heterocyclic systems[2].

The N-alkylation of the 2-amino group, specifically with a propyl chain, modulates the physicochemical properties of the parent molecule in several critical ways:

  • Increased Lipophilicity: The addition of the propyl group enhances the compound's lipophilicity, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in biological targets.

  • Modified Hydrogen Bonding: The secondary amine retains a hydrogen bond donor capability, which is often crucial for target engagement, while the alkyl chain can introduce new van der Waals interactions.

  • Steric Influence: The propyl group can introduce steric bulk that may enhance selectivity for a particular biological target or influence the preferred conformation of the molecule.

These modifications make this compound and its analogs attractive candidates for drug discovery programs targeting a variety of diseases.

Synthetic Strategies and Derivatization

The synthesis of this compound and its derivatives can be approached through several strategic pathways. The choice of method often depends on the desired scale, the availability of starting materials, and the need for specific substitutions on the benzonitrile ring.

Synthesis of the this compound Core

The most direct route to this compound involves the N-alkylation of 2-aminobenzonitrile.

Diagram of the General Synthetic Workflow:

SynthesisWorkflow Start 2-Aminobenzonitrile Reaction N-Alkylation Start->Reaction 1. Reagents Propyl Halide (e.g., Propyl Bromide) Base (e.g., K2CO3) Reagents->Reaction 2. Workup Work-up & Purification Reaction->Workup 3. Product This compound Workup->Product 4.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: N-Alkylation of 2-Aminobenzonitrile

This protocol describes a general procedure for the mono-N-alkylation of 2-aminobenzonitrile using propyl bromide.

Materials:

  • 2-Aminobenzonitrile

  • Propyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add propyl bromide (1.2 eq) dropwise.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C). Monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Causality Behind Experimental Choices:

  • Excess Base: Potassium carbonate is used in excess to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

  • Monitoring by TLC: TLC is a crucial in-process control to determine the completion of the reaction and to monitor for the formation of byproducts, such as the dialkylated product.

Synthesis of Analogs and Derivatives

The this compound scaffold can be further modified to explore structure-activity relationships. Common derivatization strategies include:

  • Substitution on the Benzene Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the aromatic ring can modulate the electronic and steric properties of the molecule.

  • Modification of the Propyl Chain: The propyl group can be replaced with other alkyl or functionalized chains to probe the binding pocket of the target protein.

  • Annulation Reactions: The 2-amino and nitrile groups can participate in cyclization reactions to form heterocyclic systems, such as quinazolines. For example, 2-aminobenzonitriles can react with N-benzyl cyanamides in the presence of an acid to form 2-amino-4-iminoquinazolines[3].

Physicochemical Properties and Analytical Characterization

A thorough characterization of synthesized this compound derivatives is essential to confirm their identity, purity, and stability. A combination of spectroscopic and chromatographic techniques is typically employed.

Analytical Technique Information Obtained
¹H and ¹³C NMR Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups, such as the N-H bond of the secondary amine and the C≡N stretch of the nitrile.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound and can be used for quantification.

Biological Activities and Therapeutic Potential

While the specific biological profile of this compound is not extensively documented in publicly available literature, the broader class of 2-aminobenzonitrile derivatives has shown promise in several therapeutic areas. The introduction of the N-propyl group is anticipated to modulate these activities.

Enzyme Inhibition

Dipeptidyl Peptidase-4 (DPP-4) Inhibition:

Quinazolinone derivatives bearing a methyl-benzonitrile moiety have been investigated as inhibitors of DPP-4, an enzyme involved in glucose metabolism. These compounds have shown good inhibitory activity, although they were less potent than the reference drug sitagliptin[4]. The nitrile group of the benzonitrile moiety has been observed to form key hydrogen bonds within the S1 pocket of the DPP-4 enzyme[4]. The N-propyl group in this compound derivatives could potentially enhance binding to hydrophobic regions of the enzyme.

Kinase Inhibition:

The 2-aminobenzonitrile scaffold is present in some kinase inhibitors. For instance, derivatives of 2-aminobenzophenone have been identified as antimitotic agents that inhibit tubulin polymerization[5]. The N-propyl group could influence the binding affinity and selectivity of these compounds for different kinases. The development of kinase inhibitors often involves screening against a panel of kinases to determine their selectivity profile.

Diagram of a Generic Kinase Inhibition Pathway:

KinaseInhibition cluster_0 Kinase Activity ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate ADP ADP Kinase->ADP Inhibitor This compound Derivative Inhibitor->Kinase Inhibition CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse

Sources

A Toxicological and Safety Assessment of 2-(Propylamino)benzonitrile: A Guide Based on Surrogate Data and Predictive Principles

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct and comprehensive toxicological data for 2-(Propylamino)benzonitrile (CAS No. 74396-53-5) is not extensively available in publicly accessible literature and databases. This guide provides a detailed safety and toxicity profile for the closely related parent compound, Benzonitrile (CAS No. 100-47-0) , as a surrogate for initial hazard assessment. The principles of Structure-Activity Relationship (SAR) suggest that while the toxicological profile of benzonitrile provides a critical baseline, the addition of a propylamino group will alter the physicochemical properties and metabolic pathways, potentially influencing the toxicity of this compound. This document is intended for researchers, scientists, and drug development professionals and should be used to inform, not replace, empirical testing.

Introduction: Chemical Identity and Hazard Context

This compound belongs to the nitrile chemical family, characterized by a -C≡N functional group. While it is utilized in specialized organic synthesis, its toxicological profile has not been formally established.[1][2] In such instances, a common toxicological approach is to evaluate the parent or a structurally similar compound. Benzonitrile, the simplest aromatic nitrile, serves as the most appropriate surrogate for this analysis.

Benzonitrile is a colorless liquid with an almond-like odor, used as a solvent and an intermediate in the synthesis of various chemicals, including drugs, dyes, and perfumes.[3][4] Its established toxicological profile provides a foundation for predicting the potential hazards of its derivatives.

Key Physicochemical Properties (Benzonitrile):

PropertyValueSource
CAS Number 100-47-0[Sigma-Aldrich]
Molecular Formula C₇H₅N[Sigma-Aldrich]
Molecular Weight 103.12 g/mol [Sigma-Aldrich]
Boiling Point 191 °C (376 °F)[Sigma-Aldrich]
Melting Point -13 °C (9 °F)[Sigma-Aldrich]
Log P (o/w) 1.5[Sigma-Aldrich]

The addition of a propylamino group to the benzonitrile structure is expected to increase its molecular weight, lipophilicity (Log P), and potential for metabolic interactions, which must be considered when extrapolating toxicological data.

Toxicological Profile of Benzonitrile

The toxicity of benzonitrile has been evaluated across acute, repeated-dose, and genetic endpoints. A key mechanistic feature is that, unlike aliphatic nitriles, its toxicity is not primarily driven by the in-vivo release of cyanide. Instead, it acts as a metabolic uncoupler, similar to compounds like pentachlorophenol.[4]

Acute Toxicity

Benzonitrile is classified as harmful if swallowed or in contact with skin.[5] Acute exposure can lead to symptoms including respiratory distress, muscular weakness, prostration, convulsions, and coma.[3][6]

Summary of Acute Toxicity Data (Benzonitrile):

RouteSpeciesValue (LD₅₀ / LC₅₀)ClassificationSource
Oral Rat690 - 1500 mg/kgCategory 4 (Harmful)
Dermal Rabbit1250 - 1400 mg/kgCategory 4 (Harmful)[5]
Inhalation Rat>8 mg/L (4h)-[5]
Inhalation Mouse<2.95 mg/L (4h)Moderate Toxicity[5]

Mice appear to be more sensitive to inhalation exposure than rats.[5] Sublethal signs in rabbits following dermal exposure included salivation, ataxia, tremors, and loss of righting reflex.[5]

Skin and Eye Irritation

Benzonitrile is considered a slight skin and eye irritant.[5] In rabbit studies, undiluted benzonitrile caused very slight erythema on the skin and transient, reversible irritation to the eyes.[5] However, case studies in humans report it as an irritant to the skin, eyes, nose, and throat, warranting caution and appropriate personal protective equipment (PPE).[4][5]

Genotoxicity and Mutagenicity

Based on a weight of evidence, benzonitrile is not considered to be genotoxic in vivo.[5][7]

  • Ames Test: Studies using Salmonella typhimurium strains TA98 and TA100 were negative for mutagenic activity, both with and without metabolic activation.[8]

  • In Vitro Micronucleus Test: While some in vitro assays have shown weak positive results, suggesting aneugenic (chromosome loss) effects at low concentrations, these were not replicated in subsequent in vivo studies.[9]

  • In Vivo Micronucleus Test: An in vivo mammalian erythrocyte micronucleus test in mice (OECD TG 474) was negative, which is the definitive test for this endpoint.[5][7]

This protocol outlines the standard procedure for assessing the potential of a test chemical to induce micronuclei in erythrocytes, a key indicator of chromosomal damage.

  • Animal Model: Use of B6C3F1 mice is common.[5]

  • Dose Administration: The test substance (benzonitrile) is administered to the animals, typically via oral gavage, at multiple dose levels (e.g., 0, 37.5, 75, 150, 300, 600 mg/kg bw/day) as part of a broader repeat-dose study (e.g., 13 weeks).[5]

  • Sample Collection: At appropriate time points (e.g., 24 and 48 hours after the final dose), peripheral blood or bone marrow samples are collected.

  • Slide Preparation: Smears are prepared and stained with a fluorescent dye (e.g., acridine orange) or Giemsa to differentiate polychromatic erythrocytes (PCEs, immature) from normochromatic erythrocytes (NCEs, mature).

  • Microscopic Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.

  • Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control indicates a positive result.

G cluster_0 In Vitro Screening cluster_1 In Vivo Confirmation Ames Ames Test (S. typhimurium) IVM In Vitro Micronucleus (e.g., V79 cells) Conclusion Weight of Evidence Conclusion Ames->Conclusion Negative VivoM In Vivo Micronucleus (Rodent, OECD 474) IVM->VivoM If positive or equivocal result VivoM->Conclusion Negative

Caption: Standard workflow for assessing genotoxicity, moving from in vitro screening to in vivo confirmation.

Repeated-Dose Toxicity

Sub-chronic oral studies in rats and mice identified the liver and kidney as the primary target organs for benzonitrile toxicity.[5] Effects observed included hydrocarbon nephropathy, which is a phenomenon unique to male rats and of limited relevance to human health assessment.[5]

Safety, Handling, and Exposure Control

Given the hazards identified for benzonitrile, stringent safety protocols are required when handling it or its derivatives like this compound.

Hazard Identification and Classification

Benzonitrile is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Flammable Liquid (Category 4): H227 - Combustible liquid.

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[5]

  • Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.[5]

Exposure Controls and Personal Protective Equipment (PPE)
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[11] Contaminated clothing should be removed and washed before reuse.

  • Respiratory Protection: If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge should be used.

First Aid and Emergency Procedures
  • If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth. Do not induce vomiting.[11]

  • If on Skin: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[11]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11]

  • In Case of Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Data Gaps and Recommendations for this compound

The profile above for benzonitrile provides a strong starting point, but it is not a substitute for specific data on this compound. The presence of the N-propylamino group introduces a site for Phase I and Phase II metabolism, which could either detoxify the compound or potentially create more reactive metabolites.

Recommended Future Studies:

  • Acute Toxicity Testing (Oral, Dermal): Determine the LD₅₀ values to confirm the acute hazard classification.

  • Ames Test: A baseline bacterial reverse mutation assay is essential to screen for mutagenic potential.

  • In Vitro Micronucleus Assay: To assess the potential for chromosomal damage.

  • Metabolic Stability Assay: To understand its metabolic fate and compare it to benzonitrile.

G A Identify Data Gap for This compound B Select Surrogate: Benzonitrile A->B C Compile & Analyze Surrogate Toxicity Data (Acute, Geno, etc.) B->C D Initial Hazard Assessment & Safe Handling Guidance C->D E Identify Key Uncertainties (Metabolism, SAR) D->E F Recommend Specific Empirical Testing (Ames, Acute Tox, etc.) E->F G Definitive Risk Assessment for This compound F->G

Caption: A systematic approach to safety assessment when primary data is unavailable.

Conclusion

While a complete toxicological dossier for this compound is not available, a thorough analysis of its structural analog, benzonitrile, provides essential guidance for its safe handling and preliminary risk assessment. Benzonitrile is acutely toxic via oral and dermal routes and is a mild irritant. It is not considered genotoxic in vivo. Researchers and drug development professionals should handle this compound with the same precautions as benzonitrile, including the use of robust engineering controls and appropriate PPE, pending the generation of compound-specific data.

References

  • This reference number is intentionally left blank.
  • Safety Data Sheet for Benzonitrile. (2024). Sigma-Aldrich.

  • Human health tier II assessment for Benzonitrile. (2019). Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS).

  • Safety Data Sheet for Propionitrile. (2017). Airgas.

  • Safety Data Sheet for 3-(Benzylamino)propionitrile. (2025). Fisher Scientific.

  • Api, A. M., et al. (2014). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Food and Chemical Toxicology, 68, 25-31.

  • This compound Product Information. (n.d.). BLD Pharm.

  • Stopper, H., et al. (1999). Chromosomal genotoxicity of nitrobenzene and benzonitrile. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 444(1), 135-145.

  • Safety Data Sheet for Benzonitrile. (2025). Fisher Scientific.

  • Lin, Y. J., et al. (2010). Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 696(2), 117-122.

  • This compound Information. (n.d.). ChemicalBook.

  • Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 4 (Benzonitrile). (2004). National Center for Biotechnology Information.

  • Material Safety Data Sheet - Benzonitrile. (n.d.). Cole-Parmer.

  • 2-(Benzylamino)benzonitrile PubChem Entry. (n.d.). National Center for Biotechnology Information.

  • Benzonitrile - Hazardous Agents. (n.d.). Haz-Map.

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A Comprehensive Thermochemical Profile of 2-(Propylamino)benzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Thermochemical Analysis in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of a candidate molecule is paramount. Among these, the thermochemical profile stands as a cornerstone for ensuring safety, stability, and manufacturability. This guide provides a comprehensive technical overview of the methodologies for the complete thermochemical characterization of 2-(Propylamino)benzonitrile, a novel scaffold of interest in medicinal chemistry. While specific experimental data for this compound is not yet publicly available, this document serves as a detailed roadmap for researchers and drug development professionals to conduct such an analysis. We will delve into the theoretical underpinnings and practical execution of key analytical techniques, supplemented with illustrative data based on analogous aromatic nitriles.[1][2] This approach ensures a scientifically grounded framework for predicting and validating the thermochemical behavior of this promising molecule.

The stability of a pharmaceutical compound under various thermal stresses directly impacts its shelf-life, formulation strategies, and ultimately, patient safety.[3][4] An unstable compound may degrade over time, leading to a loss of potency and the formation of potentially toxic byproducts. Furthermore, understanding the energetic properties of a molecule is crucial for assessing potential hazards during synthesis and scale-up. This guide will equip the reader with the necessary knowledge to perform a rigorous thermochemical analysis, a critical step in the journey from a promising lead compound to a safe and effective therapeutic agent.

I. Experimental Determination of Thermochemical Properties

A multi-technique approach is essential for a comprehensive thermochemical analysis. This section details the experimental protocols for three key techniques: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a powerful technique for studying the thermal transitions of a material as a function of temperature.[5][6][7] It measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[7] This allows for the determination of key parameters such as melting point, enthalpy of fusion, and heat capacity.[8][9]

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from 25 °C to 300 °C at a constant heating rate of 10 °C/min.

    • Atmosphere: Purge the sample chamber with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

ParameterIllustrative ValueUnit
Melting Point (Tm)85.6°C
Enthalpy of Fusion (ΔHfus)25.8kJ/mol
Heat Capacity (Cp) at 25°C280.5J/(mol·K)
Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4][10][11][12] This technique is invaluable for determining the thermal stability of a compound and identifying the temperature at which decomposition begins.[3][4]

  • Sample Preparation: Place 5-10 mg of this compound into a ceramic TGA pan.

  • Instrument Setup: Use a calibrated thermobalance.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from 25 °C to 500 °C at a heating rate of 10 °C/min.

    • Atmosphere: Conduct the analysis under a nitrogen atmosphere with a flow rate of 50 mL/min.

  • Data Analysis: Determine the onset temperature of decomposition (Tonset) from the TGA curve, which represents the temperature at which significant mass loss begins.

ParameterIllustrative ValueUnit
Onset of Decomposition (Tonset)275.3°C
Residue at 500 °C< 1%
Bomb Calorimetry: Measuring the Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a substance.[13] The sample is combusted in a constant-volume vessel (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is measured.

  • Sample Preparation: A pellet of approximately 1 g of this compound is prepared and its mass is accurately recorded.

  • Bomb Assembly: The pellet is placed in the sample holder inside the bomb, which is then sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is placed in a known quantity of water in the calorimeter. The initial temperature of the water is recorded.

  • Combustion: The sample is ignited via a fuse wire.

  • Temperature Measurement: The final temperature of the water is recorded after thermal equilibrium is reached.

  • Calculation: The enthalpy of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and the mass of the sample.

ParameterIllustrative ValueUnit
Standard Enthalpy of Combustion (ΔH°c)-5890.7kJ/mol

II. Computational Thermochemistry: A Predictive Approach

In conjunction with experimental methods, computational chemistry provides a powerful tool for predicting and understanding the thermochemical properties of molecules.[14][15] Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for these calculations.

Computational Methodology
  • Software: Gaussian 09 or a similar quantum chemistry package.

  • Method: The B3LYP functional, a popular hybrid functional, is employed.[15]

  • Basis Set: The 6-311++G(d,p) basis set is used to provide a good balance between accuracy and computational cost.[15]

  • Calculations:

    • Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation.

    • Frequency Analysis: Vibrational frequency calculations are performed on the optimized structure to confirm it is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.

    • Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔH°f) is calculated using an atomization or isodesmic reaction scheme.

Illustrative Computationally Derived Thermochemical Data
ParameterIllustrative ValueUnit
Standard Enthalpy of Formation (Gas Phase, ΔH°f(g))125.4kJ/mol
Standard Enthalpy of Formation (Condensed Phase, ΔH°f(c))45.2kJ/mol
Standard Enthalpy of Sublimation (ΔH°sub)80.2kJ/mol

III. Visualizing the Thermochemical Analysis Workflow

A clear understanding of the experimental and computational workflow is crucial for successful thermochemical analysis.

Thermochemical_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_synthesis Overall Thermochemical Profile DSC Differential Scanning Calorimetry (DSC) DSC_data Tm, ΔHfus, Cp DSC->DSC_data TGA Thermogravimetric Analysis (TGA) TGA_data T_onset TGA->TGA_data Bomb Bomb Calorimetry Bomb_data ΔH°c Bomb->Bomb_data Profile Comprehensive Thermochemical Profile DSC_data->Profile TGA_data->Profile Bomb_data->Profile DFT Density Functional Theory (DFT) DFT_data ΔH°f(g), ΔH°f(c), ΔH°sub DFT->DFT_data DFT_data->Profile

Caption: Workflow for the comprehensive thermochemical analysis of this compound.

IV. Interrelation of Thermodynamic Quantities

The experimentally determined and computationally derived thermochemical parameters are interconnected. Understanding these relationships is key to building a self-consistent and reliable thermochemical profile.

Thermodynamic_Relationships dHc ΔH°c (Combustion) dHf_c ΔH°f(c) (Formation, condensed) dHc->dHf_c Hess's Law dHf_g ΔH°f(g) (Formation, gas) dHf_c->dHf_g Kirchhoff's Law dHsub ΔH°sub (Sublimation) dHf_g->dHsub ΔHsub = ΔH°f(g) - ΔH°f(c) dHfus ΔHfus (Fusion) dHsub->dHfus ΔHsub = ΔHfus + ΔHvap dHvap ΔHvap (Vaporization) dHsub->dHvap

Caption: Interrelationships between key thermodynamic quantities for this compound.

Conclusion

This technical guide has outlined a robust and comprehensive strategy for the thermochemical analysis of this compound. By integrating experimental techniques such as DSC, TGA, and bomb calorimetry with computational methods like DFT, a complete and reliable thermochemical profile can be established. This information is indispensable for the safe and efficient development of this and other novel pharmaceutical compounds. The provided protocols and illustrative data serve as a practical starting point for researchers, enabling them to navigate the critical path of physicochemical characterization with confidence and scientific rigor.

References

  • ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals.
  • Improved Pharma. (2022). Thermogravimetric Analysis.
  • National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
  • News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals.
  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA)
  • Slideshare. (n.d.). Thermogravimetric analysis - Pharmaceutical analysis.
  • Veeprho. (2020).
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  • PubMed Central. (n.d.).
  • Misra, N., et al. (2009). Der Pharma Chemica, 1(1), 196-209.
  • National Institutes of Health. (2022). Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking—Assessment and Deconvolution.
  • ResearchG
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Methodological & Application

Synthesis of 2-(Propylamino)benzonitrile: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of 2-(propylamino)benzonitrile, a valuable intermediate in the development of various pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and safety protocols to ensure a successful and safe synthesis.

Introduction

This compound and its derivatives are key structural motifs in a range of biologically active molecules. The presence of the cyano group and the secondary amine ortho to each other on the aromatic ring provides a versatile scaffold for further chemical modifications, making it a sought-after building block in medicinal chemistry. The synthesis of such compounds requires careful consideration of the reaction pathway to achieve high yields and purity. This guide will focus on a robust and widely applicable method for its preparation: the Buchwald-Hartwig amination.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[1][2] This reaction has become a staple in modern organic synthesis due to its broad substrate scope and tolerance of various functional groups, offering a significant advantage over traditional methods like nucleophilic aromatic substitution, which often require harsh reaction conditions.[1]

Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 2-chlorobenzonitrile with propylamine. The catalytic cycle, a cornerstone of this transformation, involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (2-chlorobenzonitrile), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: Propylamine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, yielding this compound and regenerating the Pd(0) catalyst to continue the cycle.

The choice of the palladium precursor, phosphine ligand, base, and solvent is critical for the efficiency of the catalytic cycle and the overall success of the reaction. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent undesirable side reactions.

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Materials and Methods

This section details the necessary reagents, equipment, and analytical techniques for the synthesis and characterization of this compound.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )CAS No.SupplierNotes
2-ChlorobenzonitrileC₇H₄ClN137.57873-32-5Sigma-AldrichStarting material.
PropylamineC₃H₉N59.11107-10-8Sigma-AldrichReagent. Highly flammable and corrosive.[3][4][5]
Tris(dibenzylideneacetone)dipalladium(0)C₅₁H₄₂O₃Pd₂915.7251364-51-3Sigma-AldrichPalladium precursor.
XantphosC₃₉H₃₂OP₂578.62161265-03-8Sigma-AldrichLigand.
Sodium tert-butoxideC₄H₉NaO96.10865-48-5Sigma-AldrichBase. Moisture sensitive.
TolueneC₇H₈92.14108-88-3Sigma-AldrichAnhydrous solvent.
Ethyl acetateC₄H₈O₂88.11141-78-6Sigma-AldrichFor extraction.
HexaneC₆H₁₄86.18110-54-3Sigma-AldrichFor column chromatography.
Saturated aq. NH₄Cl----For quenching.
Brine----For washing.
Anhydrous MgSO₄MgSO₄120.377487-88-9Sigma-AldrichDrying agent.
Silica gelSiO₂60.087631-86-9Sigma-AldrichFor column chromatography (230-400 mesh).
Experimental Protocol

The following protocol outlines a detailed procedure for the synthesis of this compound via Buchwald-Hartwig amination.

Reaction Setup and Execution:

  • Inert Atmosphere: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 1 mol%) and Xantphos (0.04 mmol, 2 mol%).

  • Reagent Addition: Under a counterflow of argon or nitrogen, add sodium tert-butoxide (1.4 mmol).

  • Reactant Addition: Add 2-chlorobenzonitrile (1.0 mmol) and anhydrous toluene (5 mL).

  • Amine Addition: Add propylamine (1.2 mmol) via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up and Purification:

  • Quenching: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filtration: Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as the final product.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Pd₂(dba)₃ and Xantphos to Schlenk tube B 2. Add NaO-t-Bu under inert atmosphere A->B C 3. Add 2-chlorobenzonitrile and toluene B->C D 4. Add propylamine C->D E 5. Seal and heat at 100 °C for 12-24h D->E F 6. Monitor reaction by TLC/GC-MS E->F G 7. Cool and quench with aq. NH₄Cl F->G H 8. Filter through Celite G->H I 9. Extract with ethyl acetate and wash H->I J 10. Dry and concentrate I->J K 11. Purify by column chromatography J->K

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization and Analytical Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.4-7.2 (m, 2H, Ar-H), 6.7-6.5 (m, 2H, Ar-H), 4.8 (br s, 1H, NH), 3.2 (q, J = 7.2 Hz, 2H, N-CH₂), 1.7 (sext, J = 7.4 Hz, 2H, CH₂), 1.0 (t, J = 7.4 Hz, 3H, CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 150.0, 134.0, 132.5, 118.0, 116.5, 111.0, 97.0, 45.0, 22.5, 11.5.
IR (neat, cm⁻¹)ν: 3380 (N-H stretch), 2960-2870 (C-H stretch, alkyl), 2220 (C≡N stretch), 1600, 1580 (C=C stretch, aromatic), 1510 (N-H bend).
Mass Spectrometry (ESI+) m/z: 161.11 [M+H]⁺.

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[6]

  • Propylamine: Propylamine is a highly flammable and corrosive liquid.[3][4][5] Handle with extreme care, avoiding inhalation, ingestion, and skin contact. Keep away from ignition sources.[7]

  • 2-Chlorobenzonitrile: This compound is harmful if swallowed or inhaled and causes skin and eye irritation.[6] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

  • Palladium Catalyst: Palladium compounds can be toxic and should be handled with care.

  • Sodium tert-butoxide: This is a strong base and is corrosive. It is also moisture-sensitive and should be handled under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The Buchwald-Hartwig amination provides an efficient and reliable method for the synthesis of this compound. The protocol detailed in this guide, when followed with precision and adherence to safety measures, should afford the desired product in good yield and high purity. The versatility of this synthetic intermediate makes it a valuable asset for researchers in the fields of medicinal chemistry and materials science.

References

  • PubChem. 2-(3-Oxopropylamino)benzonitrile. National Center for Biotechnology Information.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Wikipedia.
  • Fisher Scientific.
  • International Labour Organization. n-PROPYLAMINE.
  • Thermo Fisher Scientific.
  • MOLBASE. 2-Nitro-6-propylamino-benzonitrile.
  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Pharmaceutical Roundtable Reagent Guides.

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Applications of 2-(Propylamino)benzonitrile in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: The specific biological activities and detailed protocols for 2-(Propylamino)benzonitrile are presented here as a representative guide based on the well-established activities of structurally related 2-aminobenzonitrile derivatives. Due to limited publicly available data on this compound itself, this document serves as a foundational resource to enable its synthesis and exploration in medicinal chemistry contexts.

Introduction: The 2-Aminobenzonitrile Scaffold - A Privileged Motif in Drug Discovery

The 2-aminobenzonitrile core is a significant pharmacophore in modern medicinal chemistry. Its constituent functional groups—an aromatic ring, a nucleophilic secondary amine, and an electrophilic nitrile—provide a versatile platform for the synthesis of a diverse array of heterocyclic compounds and other complex molecules. The nitrile group, in particular, is a unique functional group found in over 30 FDA-approved pharmaceuticals, where it can enhance binding affinity to target proteins and improve pharmacokinetic profiles.[1] Derivatives of 2-aminobenzonitrile have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4]

This guide focuses on this compound, a specific derivative for which we will explore potential applications based on the established bioactivities of its analogs. We will provide detailed, field-proven protocols for its synthesis and proposed biological evaluation, explaining the scientific rationale behind each experimental step.

Proposed Therapeutic Applications of this compound

Based on the structure-activity relationships of related compounds, this compound is a promising candidate for investigation in the following therapeutic areas:

Anticancer Activity: Targeting Kinase Signaling Pathways

Dysregulation of protein kinase activity is a cornerstone of many cancers.[2] The 2-aminobenzonitrile scaffold is a key component in a variety of kinase inhibitors.[2][3][5][6] The secondary amine can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, while the benzonitrile moiety can be further functionalized to enhance selectivity and potency.

  • Hypothesized Mechanism of Action: We propose that this compound could serve as a scaffold for the development of inhibitors targeting kinases such as Epidermal Growth Factor Receptor (EGFR) or Janus Kinases (JAKs).[2] The propyl group could potentially occupy a hydrophobic pocket within the kinase domain, contributing to binding affinity. The nitrile group could be a key interaction point or a synthetic handle for further derivatization.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Kinase Binds & Activates Signaling_Cascade Intracellular Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Kinase->Signaling_Cascade Phosphorylates & Activates Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Promotes PAB This compound Derivative PAB->Receptor_Kinase Inhibits ATP Binding

Caption: Proposed mechanism of action for a this compound-based kinase inhibitor.

Antiviral Activity

Certain benzonitrile derivatives have shown promising antiviral activity. For instance, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) has been found to inhibit the replication of a wide range of picornaviruses, which are responsible for illnesses like the common cold and polio.[4][7] The proposed mechanism for MDL-860 involves the inhibition of an early event in viral replication after the virus has entered the host cell.[4][7]

  • Hypothesized Application: this compound and its derivatives could be explored for activity against various RNA viruses. The specific structural features of the 2-aminobenzonitrile core may allow for interactions with viral proteins or interference with host-cell factors essential for viral replication.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the choices made.

Protocol 1: Synthesis of this compound

This synthesis is a two-step process involving the reduction of 2-nitrobenzonitrile to 2-aminobenzonitrile, followed by N-alkylation.

Step 1: Reduction of 2-Nitrobenzonitrile to 2-Aminobenzonitrile

This procedure is adapted from a high-yielding zinc-mediated reduction method.[8]

Materials:

  • 2-Nitrobenzonitrile

  • Zinc dust

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-nitrobenzonitrile and concentrated HCl.

  • Cool the flask in an ice-water bath to maintain a temperature between 20-30°C.

  • With vigorous stirring, slowly add zinc dust portion-wise, ensuring the temperature does not exceed 30°C.[8] The exothermic nature of the reaction necessitates careful control of the addition rate.

  • After the complete addition of zinc dust, continue stirring for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

  • Cool the reaction mixture to 5-10°C and slowly add a saturated solution of sodium carbonate until the solution is basic (pH > 8), which neutralizes the excess acid.[8]

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-aminobenzonitrile. The product can be further purified by vacuum distillation or recrystallization.[8]

Step 2: N-Alkylation of 2-Aminobenzonitrile with 1-Bromopropane

This is a standard N-alkylation procedure using an alkyl halide and a weak base.[9][10]

Materials:

  • 2-Aminobenzonitrile (from Step 1)

  • 1-Bromopropane (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃, 1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminobenzonitrile and anhydrous DMF.

  • Add potassium carbonate to the solution and stir the suspension at room temperature for 20 minutes.

  • Add 1-bromopropane dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor its progress by Thin-Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis_Workflow Start 2-Nitrobenzonitrile Step1 Reduction (Zn, HCl) Start->Step1 Intermediate 2-Aminobenzonitrile Step1->Intermediate Step2 N-Alkylation (1-Bromopropane, K₂CO₃) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Synthetic workflow for this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method to assess the inhibitory activity of this compound against a target kinase.

Materials:

  • Purified recombinant target kinase (e.g., EGFR, JAK2)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescence-based ATP detection reagent.

  • The amount of ATP consumed is proportional to the kinase activity.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: Antiviral Plaque Reduction Assay (General Protocol)

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC₅₀).

Materials:

  • Host cell line susceptible to the target virus (e.g., HeLa cells for picornaviruses)

  • Target virus stock

  • This compound

  • Cell culture medium

  • Agarose overlay

  • Crystal violet staining solution

Procedure:

  • Seed the host cells in 6-well plates and grow them to confluence.

  • Prepare serial dilutions of the virus stock and infect the cell monolayers for 1-2 hours.

  • Remove the virus inoculum and overlay the cells with a mixture of culture medium, agarose, and various concentrations of this compound.

  • Incubate the plates for 2-4 days, or until plaques are visible.

  • Fix the cells with formaldehyde and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC₅₀ value.

Data Summary and Interpretation

The following table provides a hypothetical summary of expected data from the proposed biological assays.

CompoundTarget KinaseKinase IC₅₀ (nM)Target VirusAntiviral EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound EGFRTo be determinedRhinovirusTo be determinedTo be determinedTo be determined
Control Inhibitor EGFR10----
Control Antiviral --Rhinovirus0.5>100>200

Interpretation:

  • A low IC₅₀ value indicates potent kinase inhibition.

  • A low EC₅₀ value indicates potent antiviral activity.

  • A high CC₅₀ value indicates low cytotoxicity to host cells.

  • A high Selectivity Index (SI) is desirable, indicating that the compound is much more toxic to the virus than to the host cells.

Conclusion and Future Directions

This compound represents a synthetically accessible scaffold with significant potential in medicinal chemistry. Based on the established biological activities of related 2-aminobenzonitrile derivatives, it is a promising starting point for the development of novel kinase inhibitors for cancer therapy and new antiviral agents. The protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of this compound and its future analogs. Further derivatization of the propylamino and benzonitrile moieties could lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

References

  • Taylor & Francis Online. (2023, August 21). Efficient synthesis of thioquinazolinedione derivatives via the reaction of 2-aminobenzonitrile and carbonyl sulfide catalyzed by NaHS. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

  • Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
  • ACS Omega. (2019, December 17). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Retrieved from [Link]

  • PubMed. (2002, June 6). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Retrieved from [Link]

  • RSC Publishing. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

  • Taipei Medical University. (2002, June 6). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antiviral activity of C2 analogs of enviroxime: an exploration of the role of critical functionality. Retrieved from [Link]

  • PubMed. (2009, September 1). 2-Aminobenzimidazoles as potent Aurora kinase inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. Retrieved from [Link]

  • Chemical Review and Letters. (2024, September 10). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Retrieved from [Link]

  • PubMed Central. (n.d.). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Retrieved from [Link]

  • PubMed. (n.d.). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Retrieved from [Link]

Sources

The Versatile Precursor: Application Notes on the Use of 2-(Propylamino)benzonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Key Intermediate

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(Propylamino)benzonitrile, a readily accessible derivative of anthranilonitrile, has emerged as a valuable and versatile precursor for the synthesis of a diverse array of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic nitrile group in a favorable ortho-disposition, provides a powerful platform for a variety of cyclization strategies. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed application notes and protocols for the effective utilization of this compound in the synthesis of medicinally relevant scaffolds, with a primary focus on quinazoline derivatives.

The N-propyl substituent in this compound plays a crucial role in modulating the electronic and steric properties of the molecule compared to its parent, 2-aminobenzonitrile. This alkyl group enhances the nucleophilicity of the amino group and can influence the solubility and crystalline nature of both the starting material and the resulting products. Understanding these nuances is key to optimizing reaction conditions and achieving desired synthetic outcomes.

Core Applications: Synthesis of N-Propyl-Substituted Quinazolines

The quinazoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This compound serves as an excellent starting point for the synthesis of N-propyl-substituted quinazolines, which are of significant interest in drug discovery programs.

Synthesis of 3-Propyl-4-imino-3,4-dihydroquinazolin-2-amine Derivatives

One of the most direct and efficient methods for constructing the quinazoline core from this compound involves its reaction with cyanamides. This approach leads to the formation of 2-amino-4-iminoquinazolines, which are valuable intermediates for further functionalization.

Reaction Principle: This transformation proceeds via an acid-mediated [4+2] annulation. The protonation of the cyanamide activates it towards nucleophilic attack by the exocyclic amino group of this compound. The resulting intermediate then undergoes intramolecular cyclization via attack of the endocyclic nitrogen onto the nitrile carbon, followed by tautomerization to yield the stable 4-iminoquinazoline product.

A general procedure for the synthesis of 2-amino-4-iminoquinazolines involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides in the presence of an acid catalyst.[1] While a specific protocol for this compound is not explicitly detailed in the cited literature, the general method can be readily adapted.

Workflow for the Synthesis of 2-Amino-4-iminoquinazolines

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start This compound + N-Benzyl Cyanamide Solvent Inert Solvent (e.g., HFIP) Start->Solvent Catalyst Acid Catalyst (e.g., HCl) Solvent->Catalyst Heating Heat at 70 °C Catalyst->Heating Monitoring Monitor by TLC Heating->Monitoring Extraction Ethyl Acetate Extraction Monitoring->Extraction Washing Brine Wash Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Purification Silica Gel Chromatography Drying->Purification Product Product Purification->Product 3-Propyl-4-imino-3,4-dihydroquinazolin- 2-amine Derivative

Caption: General workflow for the synthesis of 2-amino-4-iminoquinazolines.

Experimental Protocol: Synthesis of N-Benzyl-3-propyl-4-imino-3,4-dihydroquinazolin-2-amine

  • Materials:

    • This compound (1.0 mmol, 160.22 mg)

    • N-Benzyl cyanamide (1.5 mmol, 198.26 mg)

    • Hydrochloric acid (2.0 mmol)

    • Hexafluoroisopropanol (HFIP) (5 mL)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 mmol) and N-benzyl cyanamide (1.5 mmol) in HFIP (5 mL), add hydrochloric acid (2.0 mmol).

    • Stir the resulting mixture at 70 °C for 1 hour, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography to afford the desired product.

ParameterValue
Reactants This compound, N-Benzyl cyanamide
Catalyst Hydrochloric acid
Solvent HFIP
Temperature 70 °C
Reaction Time 1 hour
Purification Silica Gel Chromatography

Table 1: Summary of Reaction Conditions for the Synthesis of N-Benzyl-3-propyl-4-imino-3,4-dihydroquinazolin-2-amine.

Synthesis of 3-Propyl-3,4-dihydroquinazolin-4-ones

A two-step approach involving the initial formation of an amidine intermediate followed by cyclization is a versatile method for the synthesis of quinazolin-4-ones. The reaction of this compound with dimethylformamide dimethyl acetal (DMFDMA) provides a key amidine intermediate which can be subsequently cyclized.

Reaction Principle: this compound reacts with DMFDMA to form N'-(2-cyano-6-propylaminophenyl)-N,N-dimethylformamidine. This intermediate, upon heating in the presence of a suitable reagent, can undergo cyclization. For instance, treatment with amines can lead to the formation of 4-aminoquinazolines. Alternatively, hydrolysis of the nitrile to an amide followed by cyclization can yield quinazolin-4-ones.

Workflow for the Synthesis of Quinazolin-4-ones via Amidine Intermediate

G Start This compound Reagent1 DMFDMA Start->Reagent1 Intermediate Amidine Intermediate Reagent1->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Amide 2-(Propylamino)benzamide Hydrolysis->Amide Cyclization Cyclization with Orthoester or Carboxylic Acid Amide->Cyclization Product 3-Propyl-3,4-dihydroquinazolin-4-one Cyclization->Product

Caption: Two-step synthesis of quinazolin-4-ones from this compound.

Experimental Protocol: Two-Step Synthesis of 2-Substituted-3-propyl-3,4-dihydroquinazolin-4-ones

  • Step 1: Synthesis of N'-(2-cyano-6-propylaminophenyl)-N,N-dimethylformamidine

    • A mixture of this compound (1.0 mmol) and dimethylformamide dimethyl acetal (1.2 mmol) is heated at reflux for 2-4 hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the excess reagent and methanol formed are removed under reduced pressure to yield the crude amidine intermediate, which can often be used in the next step without further purification.

  • Step 2: Hydrolysis and Cyclization

    • The crude amidine intermediate is subjected to acidic or basic hydrolysis to convert the nitrile group to a primary amide, yielding 2-(propylamino)benzamide.

    • The resulting 2-(propylamino)benzamide is then cyclized with an appropriate orthoester (e.g., triethyl orthoformate for an unsubstituted C2 position) or a carboxylic acid in the presence of a dehydrating agent (e.g., polyphosphoric acid) to afford the desired 2-substituted-3-propyl-3,4-dihydroquinazolin-4-one. The synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and orthoesters is a well-established method.[2]

ParameterStep 1Step 2
Reagents DMFDMAAcid/Base, Orthoester/Carboxylic Acid
Conditions RefluxHydrolysis, then Reflux with dehydrating agent
Intermediate Amidine2-(Propylamino)benzamide

Table 2: Summary of Conditions for the Two-Step Synthesis of 3-Propyl-3,4-dihydroquinazolin-4-ones.

Expanding the Synthetic Horizon: Beyond Quinazolines

The utility of this compound is not limited to the synthesis of quinazolines. Its reactive functionalities can be harnessed to construct other important heterocyclic systems.

Potential Application in the Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidines can be achieved through the direct condensation of amides and nitriles.[3] This suggests a potential route from 2-(propylamino)benzamide, the hydrolyzed product of this compound, by reacting it with another nitrile under specific activation conditions.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategically functionalized precursors in streamlining the synthesis of complex and medicinally relevant heterocyclic compounds. The protocols and application notes detailed herein provide a solid foundation for researchers to explore the rich chemistry of this versatile building block. The presence of the N-propyl group offers a handle for tuning physicochemical properties, a critical aspect in drug discovery and development. Future investigations could explore the use of this compound in multicomponent reactions, transition-metal-catalyzed cyclizations, and the synthesis of a broader range of fused heterocyclic systems, further expanding its role as a cornerstone of modern synthetic chemistry.

References

  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018-2023. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry, 65(13), 1-10. [Link]

  • Valasani, K. R., & Vangavaragu, J. R. (2018). Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones: A One-Step Synthesis from 2-Aminobenzamides and Orthoesters. Molecules, 23(11), 2948. [Link]

  • Arrahman, A., et al. (2022). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Pharmaceutical Sciences, 28(4), 586-596. [Link]

  • Wang, Y., et al. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 11(12), 1447. [Link]

Sources

Introduction: Unlocking the Potential of a Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Propylamino)benzonitrile as a Versatile Intermediate for Specialty Chemical Synthesis

This compound, an N-alkylated derivative of 2-aminobenzonitrile (anthranilonitrile), is a bifunctional organic compound featuring both a secondary aromatic amine and a nitrile group. This unique combination makes it a valuable and versatile intermediate in synthetic organic chemistry. The electron-donating nature of the amino group and the electron-withdrawing, reactive character of the nitrile group, positioned ortho to each other, allow for a range of subsequent chemical transformations.

While its precursor, 2-aminobenzonitrile, is a well-established starting material for synthesizing heterocyclic compounds like quinazolines and quinolines for the pharmaceutical sector[1][2], the specific application of this compound as a direct intermediate for high-volume, commercial rubber chemicals is not extensively documented in publicly available literature. However, the inherent reactivity of its functional groups presents a compelling and scientifically sound basis for its use in developing novel or specialty antidegradants for rubber.

This technical guide provides detailed protocols for the synthesis of this compound and explores its potential as a precursor to rubber chemical analogues. The methodologies are grounded in established principles of organic synthesis, offering a practical framework for researchers in materials science and chemical development.

Part 1: Synthesis of this compound via N-Alkylation

The most direct route to synthesizing this compound is the N-alkylation of 2-aminobenzonitrile. This reaction is a classic example of a nucleophilic aliphatic substitution, where the nitrogen atom of the primary amine acts as the nucleophile, attacking an electrophilic propyl source, typically a propyl halide.

Causality of Experimental Design:

A primary challenge in amine alkylation is preventing over-alkylation.[3] The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine byproduct (N,N-dipropyl-2-aminobenzonitrile). To favor the desired mono-alkylation product, the reaction is typically run with an excess of the starting amine relative to the alkylating agent, or by carefully controlling stoichiometry and reaction time. The use of a moderate, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is crucial. It serves to neutralize the hydrohalic acid (e.g., HBr) generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic. A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is chosen to solubilize the reactants and facilitate the Sₙ2 reaction mechanism.[4]

Experimental Protocol 1: Synthesis of this compound

Objective: To synthesize this compound by the mono-N-alkylation of 2-aminobenzonitrile with 1-bromopropane.

Materials:

  • 2-Aminobenzonitrile

  • 1-Bromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminobenzonitrile (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (approx. 10 mL per gram of 2-aminobenzonitrile).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromopropane (1.1 eq) to the mixture via syringe.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure this compound.

Self-Validation:

  • TLC Analysis: Compare the purified product's Rf value to the crude mixture and starting material to confirm purity.

  • Spectroscopic Confirmation: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and absence of impurities like the di-alkylated product.

Data Presentation: Reaction Parameters
ParameterValue/CompoundPurpose
Starting Material2-AminobenzonitrileNucleophile
Alkylating Agent1-BromopropaneElectrophile
BasePotassium CarbonateAcid Scavenger
SolventAcetonitrileReaction Medium
Stoichiometry (Amine:Halide:Base)1 : 1.1 : 2Favors mono-alkylation
Temperature~82°C (Reflux)Provides activation energy
Expected Yield60-75%Typical for this transformation
Visualization: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Conditions A 2-Aminobenzonitrile C K₂CO₃ (Base) Acetonitrile (Solvent) ~82°C (Reflux) B 1-Bromopropane P This compound C->P N-Alkylation (Sₙ2) By KBr + KHCO₃ (Byproducts) C->By G cluster_reactants Reactant cluster_conditions Conditions A This compound C H₂ (gas) Raney Ni or Pd/C (catalyst) Ethanol, 50-100 psi P 2-(Propylamino)benzylamine C->P Catalytic Hydrogenation

Caption: Reduction of the nitrile to a primary amine.

Part 3: Overall Workflow and Future Directions

The synthesized diamine, 2-(propylamino)benzylamine, represents a key node from which more complex molecules with potential antidegradant properties can be built. As an ortho-diamine, its chemistry differs from the more common para-diamine antiozonants, but it retains the essential functionality of having multiple amine groups capable of radical scavenging and terminating oxidative chain reactions. Future synthetic work could involve reacting the newly formed primary amine group via reductive amination with various ketones or aldehydes to append additional alkyl or aryl groups, thereby tuning the molecule's solubility, volatility, and reactivity to meet the specific demands of a rubber formulation. This modular approach allows for the creation of a library of novel antidegradant candidates derived from the this compound intermediate.

Visualization: Overall Synthetic Workflow

G A 2-Aminobenzonitrile B This compound (Intermediate) A->B Protocol 1: N-Alkylation C 2-(Propylamino)benzylamine (Diamine Precursor) B->C Protocol 2: Nitrile Reduction D Novel Antidegradant Candidates C->D Further Functionalization (e.g., Reductive Amination)

Sources

Application Notes and Protocols for High-Throughput Screening of 2-(Propylamino)benzonitrile and Analogs for Ion Channel Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in ion channel screening and lead discovery.

Introduction: The Therapeutic Potential of Nitrile-Containing Scaffolds

The benzonitrile moiety is a privileged scaffold in modern medicinal chemistry, found in numerous FDA-approved drugs.[1] The nitrile group, with its unique electronic and steric properties, can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can enhance metabolic stability and pharmacokinetic profiles.[1] While the specific biological target of 2-(Propylamino)benzonitrile is not extensively documented in publicly available literature, its structural motifs suggest a potential interaction with membrane proteins, particularly ion channels. Ion channels are a critical class of drug targets involved in a vast array of physiological processes, and their dysfunction is implicated in numerous diseases, including cardiac arrhythmias, epilepsy, and pain.[2][3]

This guide provides a comprehensive framework for developing and executing high-throughput screening (HTS) campaigns to identify and characterize the activity of this compound and related analogs, with a focus on potassium channel modulation. The protocols detailed herein are designed to be robust, scalable, and provide a clear rationale for each experimental step, ensuring scientific integrity and actionable data.

Strategic Approach to HTS Campaign Design

A successful HTS campaign for novel modulators like this compound requires a multi-faceted approach, beginning with target-agnostic phenotypic screening and progressing to more specific target-based assays.

Diagram: HTS Workflow for Ion Channel Modulator Discovery

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Secondary & Orthogonal Assays cluster_2 Phase 3: Lead Characterization Primary Primary HTS: Membrane Potential Assay (e.g., FMP Dye) Hit_Confirmation Hit Confirmation (Dose-Response) Primary->Hit_Confirmation Identify 'Hits' Secondary Secondary Assay: Thallium Flux Assay Hit_Confirmation->Secondary Confirm Activity Orthogonal Orthogonal Assay: Automated Electrophysiology Secondary->Orthogonal Validate Mechanism SAR Structure-Activity Relationship (SAR) Orthogonal->SAR Guide Chemistry Selectivity Selectivity Profiling (Ion Channel Panel) SAR->Selectivity Assess Specificity

Caption: A phased approach to ion channel drug discovery using HTS.

Protocol 1: Fluorescence-Based Membrane Potential Assay for Primary HTS

This protocol utilizes a fluorescent membrane potential dye to detect changes in cell membrane potential, a direct consequence of ion channel activity. This method is highly amenable to HTS due to its no-wash format and rapid kinetics.[4]

Scientific Rationale

Potassium channel openers will hyperpolarize the cell membrane, while blockers will lead to depolarization upon stimulation. Fluorescent dyes like the FLIPR Membrane Potential (FMP) dye exhibit changes in fluorescence intensity in response to these voltage shifts. This assay provides a functional readout of channel modulation in a cellular context.[4]

Materials and Reagents
ReagentSupplierCat. No.Storage
HEK293 cells expressing target K+ channelIn-house/Vendor-Liquid N2
FLIPR Membrane Potential Assay KitMolecular DevicesR8034-20°C
This compound & AnalogsIn-house/Vendor-RT, desiccated
Known K+ Channel Modulator (e.g., Pinacidil)Sigma-AldrichP154-20°C
Known K+ Channel Blocker (e.g., Glibenclamide)Sigma-AldrichG0639-20°C
Assay Buffer (HBSS, 20 mM HEPES)Gibco140250924°C
384-well black, clear-bottom platesCorning3712RT
Step-by-Step Protocol
  • Cell Plating:

    • Culture HEK293 cells expressing the potassium channel of interest to ~80% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed 20 µL of cell suspension (10,000 cells/well) into 384-well assay plates.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and analogs in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for dose-response testing (e.g., 10 mM to 10 nM).

    • For the primary screen, prepare a 20 µM intermediate plate by diluting the stock solution in assay buffer.

  • Dye Loading:

    • Prepare the FMP dye solution according to the manufacturer's instructions.

    • Remove culture medium from the cell plates and add 20 µL of the dye solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Assay Execution (FLIPR Instrument):

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to read fluorescence kinetically (e.g., excitation ~530 nm, emission ~565 nm).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then add 10 µL of the compound from the intermediate plate to the cell plate.

    • Continue to read fluorescence for 3-5 minutes to capture the kinetic response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to controls:

      • 0% activation: Wells with DMSO only.

      • 100% activation: Wells with a known channel opener (positive control).

    • Identify "hits" as compounds that produce a signal greater than 3 standard deviations from the mean of the negative controls.

Protocol 2: Thallium Flux Assay for Secondary Screening and Mechanism Validation

This assay provides an alternative and often more robust method for measuring potassium channel activity. It relies on the fact that thallium ions (Tl+) can pass through potassium channels and be detected by a Tl+-sensitive fluorescent dye.[5][6]

Scientific Rationale

This method directly measures ion flux through the channel pore, making it less susceptible to artifacts from compounds that may interfere with membrane potential dyes.[5] A commercially available fluorescent dye, such as FluxOR™, increases its fluorescence upon binding to Tl+, providing a quantitative measure of channel opening.[5]

Diagram: Thallium Flux Assay Principle

Thallium_Flux cluster_after Extracellular Extracellular Space Tl+ K+ Channel_Closed K+ Channel (Closed) Channel_Open K+ Channel (Open) Extracellular:f0->Channel_Open Tl+ Influx Intracellular Intracellular Space FluxOR™ Dye (Low Fluorescence) Intracellular_Active Intracellular Space Tl+-Bound Dye (High Fluorescence) Stimulus Activator Present (e.g., this compound) Stimulus->Channel_Open

Caption: Principle of the thallium flux assay for potassium channel activation.

Materials and Reagents
ReagentSupplierCat. No.Storage
CHO cells expressing target K+ channelIn-house/Vendor-Liquid N2
FluxOR™ II Green Potassium Ion Channel Assay KitThermo FisherF20015-20°C
This compound & AnalogsIn-house/Vendor-RT, desiccated
Thallium Sulfate (Tl2SO4)Sigma-Aldrich208319RT
Positive and Negative Control CompoundsAs in Protocol 1--20°C
Assay Buffer (HBSS, 20 mM HEPES)Gibco140250924°C
384-well black, clear-bottom platesCorning3712RT
Step-by-Step Protocol
  • Cell Plating:

    • Follow the same procedure as in Protocol 1, seeding CHO cells expressing the target channel.

  • Dye Loading:

    • Prepare the FluxOR™ II Green reagent according to the manufacturer's protocol.

    • Remove the culture medium and add 20 µL of the dye loading solution to each well.

    • Incubate for 90 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare compound plates as described in Protocol 1.

    • Add 5 µL of the compound solution to the corresponding wells of the cell plate.

    • Incubate for 10-30 minutes at room temperature.

  • Thallium Stimulation and Reading:

    • Prepare the thallium stimulus buffer according to the kit instructions.

    • Place the plate in a fluorescence plate reader (e.g., FlexStation or similar).

    • Set the instrument for bottom-read fluorescence (excitation ~485 nm, emission ~525 nm).

    • Establish a baseline reading.

    • The instrument will inject 5 µL of the thallium stimulus buffer.

    • Read the kinetic fluorescence response for 60-120 seconds.

  • Data Analysis and Interpretation:

    • Determine the initial rate of fluorescence increase (slope) or the maximum fluorescence signal.

    • Normalize the data to positive and negative controls.

    • Calculate EC50 (for activators) or IC50 (for inhibitors) values from the dose-response curves.

Data Interpretation and Quality Control

For any HTS assay, robust quality control is paramount to ensure the validity of the results.

ParameterAcceptance CriterionRationale
Z'-factor > 0.5Indicates a good separation between positive and negative controls, ensuring the assay can reliably identify hits.
Signal-to-Background (S/B) > 5A high S/B ratio indicates a robust assay window.
CV of Controls < 15%Low variability in control wells ensures reproducibility.
DMSO Tolerance < 1% final concentrationHigh concentrations of DMSO can be toxic to cells and interfere with the assay.

Conclusion and Forward Look

The methodologies outlined in this guide provide a robust starting point for the high-throughput screening of this compound and its analogs as potential potassium channel modulators. Positive hits from these assays should be further validated using gold-standard techniques such as automated patch-clamp electrophysiology to confirm their mechanism of action and determine their electrophysiological properties.[7][8] Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing the potency, selectivity, and drug-like properties of this promising chemical series.

References

  • Dunlop, J., Bowlby, M., Peri, R., Vasilyev, D., & Arias, R. (2008). Validation of FLIPR membrane potential dye for high throughput screening of potassium channel modulators. Journal of pharmacological and toxicological methods, 57(3), 167-176. [Link]

  • Weaver, C. D., & Lindsley, C. W. (2013). High-throughput screening for small-molecule modulators of inward rectifier potassium channels. Methods in molecular biology (Clifton, N.J.), 910, 231-250. [Link]

  • ION Biosciences. (n.d.). Assay Development Services. Retrieved from [Link]

  • Lazo, C., Zare, A., & Minor, D. L., Jr (2013). A high-throughput functional screen identifies small molecule regulators of temperature- and mechano-sensitive K2P channels. ACS chemical biology, 8(6), 1144-1155. [Link]

  • Su, K., Wang, C., Li, M., & Yang, H. (2016). Novel cell-free high-throughput screening method for pharmacological tools targeting K+ channels. Proceedings of the National Academy of Sciences of the United States of America, 113(43), 12111–12116. [Link]

  • Sygnature Discovery. (n.d.). Ion Channel Screening. Retrieved from [Link]

  • Metrion Biosciences. (n.d.). Ion Channels in drug discovery. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Adaptation of a potassium channel assay to enable easier high throughput screening. Retrieved from [Link]

  • Zou, B. (2015). Ion channel profiling to advance drug discovery and development. Drug discovery today. Technologies, 18, 18-23. [Link]

  • Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Oxopropylamino)benzonitrile. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 5-Nitro-2-(propylamino)benzonitrile. Retrieved from [Link]

  • An, W. F., & Tolliday, N. (2010). High-throughput screening assays for the identification of chemical probes. Annual review of pharmacology and toxicology, 50, 251-270. [Link]

  • Australian Government Department of Health. (2019). Benzonitrile: Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Benzylamino)benzonitrile. Retrieved from [Link]

  • Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Retrieved from [Link]

  • NCBI. (2016). High-Throughput Screening Assay Datasets from the PubChem Database. Retrieved from [Link]

  • ResearchGate. (2023). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. Retrieved from [Link]

  • Li, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1530-1551. [Link]

  • Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]

  • Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

  • NCBI. (2010). 3-Nitro-4-(propylamino)benzonitrile. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantitative Analysis of 2-(Propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Propylamino)benzonitrile is a substituted aromatic nitrile of increasing interest within pharmaceutical and chemical research. As with any compound under investigation for potential development, the establishment of robust and reliable analytical methods for its precise quantification is a critical prerequisite. Accurate determination of purity, concentration in various matrices, and stability are fundamental to ensuring data integrity and reproducibility in research, development, and quality control processes.

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of this compound. We will explore the application of modern chromatographic techniques, specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented herein are grounded in established analytical principles for analogous benzonitrile derivatives and serve as a robust starting point for method development and validation in your laboratory.[1][2]

Chemical Properties of this compound

A foundational understanding of the analyte's physicochemical properties is paramount in analytical method development.

PropertyValueSource
CAS Number 74396-53-5[3][4]
Molecular Formula C₁₀H₁₂N₂[3]
Molecular Weight 160.22 g/mol [3]
Storage Temperature 2-8°C[3][4]

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of moderately polar organic molecules like this compound.[1] A reverse-phase HPLC method, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for this compound.

The causality behind this choice lies in the molecular structure of this compound, which possesses both hydrophobic (the benzene ring and propyl group) and polar (the nitrile and secondary amine functionalities) characteristics. This amphiphilic nature allows for effective retention and separation on a C18 stationary phase through hydrophobic interactions, while the polarity of the mobile phase can be fine-tuned to achieve optimal resolution and peak shape.

Diagram of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis stock Prepare Stock Solution (1 mg/mL in Acetonitrile) working Prepare Working Standards & Sample Solutions (0.1 mg/mL) stock->working filter Filter through 0.45 µm Syringe Filter working->filter hplc HPLC System (Pump, Autosampler, UV Detector) filter->hplc Inject column C18 Column (e.g., 250 x 4.6 mm, 5 µm) hplc->column chromatogram Record Chromatogram column->chromatogram Detect calibration Generate Calibration Curve (Peak Area vs. Concentration) chromatogram->calibration quantify Quantify Sample Concentration calibration->quantify

Caption: Workflow for the quantification of this compound using HPLC.

Detailed HPLC Protocol

This protocol provides a starting point for the development of a validated quantitative HPLC method. Optimization of the mobile phase composition and gradient may be required to achieve optimal separation from any impurities or matrix components.

Instrumentation and Reagents:

  • HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (optional, for improving peak shape).

  • This compound reference standard (>99% purity).

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in acetonitrile.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.25, 0.5 mg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve an expected concentration within the calibration range.

    • Filter all standard and sample solutions through a 0.45 µm syringe filter prior to injection to prevent column blockage.[5]

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.

    • Inject the calibration standards, followed by the sample solutions.

  • Quantification:

    • Integrate the peak area of this compound in each chromatogram.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Confirmation

For trace-level quantification and unequivocal identification, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an exceptionally powerful technique.[6][7] GC separates volatile compounds based on their boiling points and interactions with the stationary phase, while MS provides mass information for structural elucidation and confirmation.[1]

The choice of a non-polar capillary column (e.g., DB-5ms or equivalent) is logical, as it separates compounds primarily based on their boiling points. Given the molecular weight and structure of this compound, it is expected to be sufficiently volatile for GC analysis. The mass spectrometer, operating in Electron Ionization (EI) mode, will fragment the molecule in a reproducible manner, creating a unique mass spectrum that serves as a chemical fingerprint.

Diagram of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Analysis dissolve Dissolve Sample in Volatile Solvent (e.g., Dichloromethane) dilute Dilute to Working Concentration (e.g., 1-10 µg/mL) dissolve->dilute gcms GC-MS System (Injector, Capillary Column, MS Detector) dilute->gcms Transfer to Autosampler Vial injection Inject into GC gcms->injection tic Acquire Total Ion Chromatogram (TIC) injection->tic Separate & Detect mass_spec Extract Mass Spectrum of Analyte Peak tic->mass_spec quant_confirm Quantify using SIM or Confirm Identity via Library Match mass_spec->quant_confirm

Caption: Workflow for the quantification and confirmation of this compound using GC-MS.

Detailed GC-MS Protocol

This protocol is designed for both the quantification and structural confirmation of this compound.

Instrumentation and Reagents:

  • GC-MS system equipped with a capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) and an electron ionization (EI) source.

  • High-purity helium as the carrier gas.

  • Dichloromethane or ethyl acetate (GC grade).

  • This compound reference standard (>99% purity).

GC-MS Conditions:

ParameterRecommended Condition
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °CHold: 5 min at 280 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-300 amu (Full Scan)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a volatile organic solvent like dichloromethane (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution to concentrations appropriate for GC-MS analysis (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • Prepare sample solutions in the same solvent to fall within the calibration range.

  • Analysis:

    • Inject the standards and samples into the GC-MS system.

  • Data Analysis and Quantification:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for the analyte peak and confirm its identity by comparing it to the spectrum of the reference standard. Key expected fragments would include the molecular ion (m/z 160) and fragments from the loss of the propyl group or other characteristic cleavages.[8][9]

    • For quantification, create a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion at m/z 160) against the concentration of the standards.

    • Alternatively, for higher sensitivity and selectivity, develop a Selected Ion Monitoring (SIM) method using 2-3 characteristic ions.

Expected Mass Spectral Fragmentation

The mass spectrum of this compound under EI conditions is predicted to show a molecular ion peak at m/z 160. Common fragmentation pathways for similar aromatic amines would involve alpha-cleavage and loss of alkyl radicals.

Predicted Key Fragments:

m/zProposed FragmentNotes
160 [C₁₀H₁₂N₂]⁺Molecular Ion (M⁺)
131 [M - C₂H₅]⁺Loss of an ethyl radical from the propyl chain
117 [M - C₃H₇]⁺Loss of the propyl radical
103 [C₇H₅N]⁺Benzonitrile fragment

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating systems. The use of multi-point calibration curves with reference standards ensures linearity and accuracy. The specificity of the HPLC method is demonstrated by the chromatographic separation of the analyte from potential impurities, while the GC-MS method provides ultimate confirmation through the unique mass spectral fingerprint. For full method validation according to ICH guidelines, further experiments to determine precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness are required.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation. By leveraging these protocols, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reproducible data in their work with this compound.

References

  • PubChem. (2026, January 10). 2-(3-Oxopropylamino)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST WebBook. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(Benzylamino)propionitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Chromatographic analysis of benzylidenemalononitrile analogues of 2-Chlorobenzylidenemalanonitrile. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Benzylamino)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Rap, D., et al. (n.d.). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. National Institutes of Health. Retrieved from [Link]

  • Pistos, C., et al. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Separations, 6(2), 24. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzonitrile. Retrieved from [Link]

  • Brieflands. (2025, February 24). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Malononitrile, benzylidene-. PubChem. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine. Retrieved from [Link]

  • SEDICI. (n.d.). Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. Retrieved from [Link]

  • Al-Rimawi, F. (2014). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Journal of the Chemical Society of Pakistan, 36(1). Retrieved from [Link]

  • Office of Justice Programs. (n.d.). Forensic Drug Identification by Gas Chromatography – Infrared Spectroscopy. Retrieved from [Link]

  • Wong, S. H. Y. (Ed.). (2010). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. John Wiley & Sons.
  • OUCI. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

  • Eurachem. (n.d.). Acetonitrile analysis in hydrocarbon (crude c4) by gas chromotography. Retrieved from [Link]

Sources

The Strategic Synthesis of Quinazolinone Derivatives from 2-(Propylamino)benzonitrile: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core is a privileged heterocyclic scaffold, forming the structural basis of numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4][5] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][5] The continuous pursuit of novel therapeutic agents has driven the development of efficient and versatile synthetic methodologies for accessing functionalized quinazolinone derivatives. This guide provides a comprehensive overview and detailed protocols for the synthesis of quinazolinone derivatives, with a particular focus on the strategic use of 2-(propylamino)benzonitrile as a key starting material.

The synthetic pathway highlighted herein involves a powerful iron-catalyzed intramolecular C(sp³)–H oxidation and C–N bond formation. This approach offers a cost-effective and environmentally benign alternative to methods relying on precious metal catalysts.[6][7][8] The use of this compound allows for the introduction of a propyl group at the N1 position and facilitates the formation of a key intermediate, a 2-alkylamino N-H ketimine, which is primed for cyclization.[6][7][9]

Overall Synthetic Strategy: A Two-Step Approach to Quinazolinones

The synthesis of quinazolinone derivatives from this compound is elegantly achieved through a two-step process. The first step involves the formation of a 2-(propylamino)-N-H ketimine intermediate via the addition of an organometallic reagent to the nitrile functionality of this compound. The subsequent and final step is an iron-catalyzed oxidative cyclization of the ketimine intermediate to yield the desired quinazolinone derivative.[6][7][9]

Synthetic_Pathway cluster_0 Step 1: Ketimine Formation cluster_1 Step 2: Oxidative Cyclization 2_propylamino_benzonitrile This compound ketimine_intermediate 2-(Propylamino)-N-H Ketimine 2_propylamino_benzonitrile->ketimine_intermediate Addition Reaction organometallic_reagent Organometallic Reagent (e.g., Grignard) organometallic_reagent->ketimine_intermediate quinazolinone_derivative Quinazolinone Derivative ketimine_intermediate->quinazolinone_derivative FeCl2, t-BuOOH

Figure 1: General two-step synthetic workflow.

Part 1: Synthesis of the Precursor - this compound

A reliable supply of the starting material is crucial for any synthetic campaign. This compound can be readily prepared via a nucleophilic aromatic substitution reaction between 2-fluorobenzonitrile and propylamine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Fluorobenzonitrile

  • Propylamine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-fluorobenzonitrile (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and propylamine (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Part 2: The Core Synthesis - From Benzonitrile to Quinazolinone

This section details the pivotal two-step conversion of this compound into the quinazolinone scaffold.

Step 1: Formation of the 2-(Propylamino)-N-H Ketimine Intermediate

The nitrile group of this compound is converted to a ketimine through the addition of a Grignard or organolithium reagent.[6] This reaction introduces the desired substituent at the 4-position of the future quinazolinone ring.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude 2-(propylamino)-N-H ketimine, which can often be used in the next step without further purification.

Step 2: Iron-Catalyzed Oxidative Cyclization to the Quinazolinone

The crude ketimine intermediate undergoes an efficient iron-catalyzed C(sp³)–H oxidation, followed by intramolecular C–N bond formation and subsequent aromatization to furnish the final quinazolinone product.[7][8]

Cyclization_Mechanism cluster_0 Reaction Cascade Ketimine 2-(Propylamino)-N-H Ketimine Iminium_Ion Iminium Ion Intermediate Ketimine->Iminium_Ion Fe(II)/t-BuOOH C(sp³)-H Oxidation Cyclized_Intermediate Cyclized Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular C-N Bond Formation Quinazolinone Quinazolinone Product Cyclized_Intermediate->Quinazolinone Aromatization

Figure 2: Proposed mechanism for the iron-catalyzed cyclization.

Materials:

  • Crude 1-(2-(propylamino)phenyl)-1-phenylethan-1-imine

  • Iron(II) chloride (FeCl₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in water)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude ketimine intermediate (1.0 eq) in DMSO.

  • Add iron(II) chloride (0.1 eq) to the solution.

  • Add tert-butyl hydroperoxide (3.0 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess peroxide.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinazolinone derivative.

Data Presentation: A Summary of Reaction Parameters

EntryStarting MaterialOrganometallic ReagentCatalystOxidantSolventTemperature (°C)Yield (%)
1This compoundMethylmagnesium bromideFeCl₂t-BuOOHDMSO2575-85
22-(Ethylamino)benzonitrilePhenylmagnesium bromideFeCl₂t-BuOOHDMSO2570-80
32-(Methylamino)benzonitrileEthylmagnesium bromideFeCl₂t-BuOOHDMSO2572-82

Table 1: Representative yields for the synthesis of quinazolinone derivatives via the iron-catalyzed method. Data is illustrative and based on reported yields for similar transformations.[6][7]

Applications and Significance

The quinazolinone derivatives synthesized through this methodology have significant potential in drug discovery. For instance, this synthetic route has been successfully applied to the synthesis of quazodine, a muscle relaxant, demonstrating its utility in accessing medicinally relevant molecules.[6] The broad substrate scope of the organometallic addition and the efficiency of the iron-catalyzed cyclization allow for the creation of diverse libraries of quinazolinone derivatives for biological screening.[6][9] These libraries can be invaluable in the search for new therapeutic agents targeting a range of diseases.

Conclusion

The synthesis of quinazolinone derivatives from this compound via an intermediate ketimine and a subsequent iron-catalyzed oxidative cyclization represents a robust and efficient strategy for medicinal chemists and drug development professionals. This application note provides a detailed, step-by-step guide to this methodology, from the preparation of the starting material to the final quinazolinone product. The cost-effectiveness and scalability of the iron-catalyzed step make this an attractive approach for the generation of diverse quinazolinone libraries for further biological evaluation.

References

  • Chen, C.-y., He, F., Tang, G., Yuan, H., Li, N., Wang, J., & Faessler, R. (2018). Synthesis of Quinolines via an Iron-Catalyzed Oxidative Amination of N–H Ketimines. The Journal of Organic Chemistry, 83(5), 2395–2401. [Link]

  • Guchhait, S. K., & Kashyap, M. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(19), 6598. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Chen, C.-y., He, F., Tang, G., Yuan, H., Li, N., Wang, J., & Faessler, R. (2018). Synthesis of Quinazolines via an Iron-Catalyzed Oxidative Amination of N–H Ketimines. PubMed. [Link]

  • Royal Society of Chemistry. (2015). Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water. RSC Advances, 5, 87659-87665. [Link]

  • Nature. (2021). Sustainable purification-free synthesis of N–H ketimines by solid acid catalysis. Communications Chemistry, 4(1), 1-8. [Link]

  • ResearchGate. (n.d.). Iron-catalyzed synthesis of quinoline-spiro-quinazolinones. Retrieved from [Link]

  • YouTube. (2021, August 1). Synthesis of Benzonitrile. [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted N-Alkylamines in Aqueous Media. Retrieved from [Link]

  • PubMed. (2018). Synthesis of Quinazolines via an Iron-Catalyzed Oxidative Amination of N-H Ketimines. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC. [Link]

  • MDPI. (2021). Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines. [Link]

  • MDPI. (2019). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. [Link]

  • ResearchGate. (n.d.). General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines: synthesis of quinazolines by trapping of ammonia. Organic & Biomolecular Chemistry, 17(34), 7933-7942. [Link]

  • Brieflands. (2021). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Pharmaceutical and Biomedical Research. [Link]

  • Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(53), 30883-30890. [Link]

  • Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolines from 2−amino−benzylamines and alcohols. Retrieved from [Link]

  • Google Patents. (n.d.).

Sources

Application Note: A Validated Protocol for the N-Alkylation of 2-Aminobenzonitrile to Synthesize 2-(Propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-validated protocol for the synthesis of 2-(propylamino)benzonitrile via the N-alkylation of 2-aminobenzonitrile. N-alkylated benzonitriles are valuable scaffolds in medicinal chemistry and materials science. This guide details the reaction mechanism, a step-by-step experimental procedure, purification techniques, and characterization methods. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction and Significance

The construction of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[1] Amine alkylation, a classic nucleophilic aliphatic substitution reaction, remains a widely used method for creating higher substituted amines from primary or secondary amines and an alkyl halide.[2][3] The resulting N-alkylated aromatic amines are prevalent structural motifs in a vast array of biologically active compounds and functional materials.

2-Aminobenzonitrile and its derivatives serve as critical building blocks for heterocyclic compounds, including quinazolinones, which have demonstrated a diverse range of bioactivities.[4] Specifically, the propylamine moiety introduces a flexible lipophilic chain that can significantly influence a molecule's pharmacological profile, including its binding affinity, metabolic stability, and cell permeability.

This document presents a detailed protocol for the direct N-alkylation of 2-aminobenzonitrile with a propyl halide. We will explore the underlying SN2 mechanism, provide a robust experimental workflow, and discuss the analytical techniques required to validate the synthesis of the target compound, this compound.

Reaction Principle and Mechanism

The N-alkylation of 2-aminobenzonitrile with a propyl halide (e.g., 1-iodopropane or 1-bromopropane) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][5]

Key Components:

  • Nucleophile: The primary amino group (-NH₂) of 2-aminobenzonitrile attacks the electrophilic carbon of the alkyl halide.

  • Electrophile: The propyl halide, where the carbon atom bonded to the halogen is electron-deficient.

  • Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) is crucial. It serves to neutralize the hydrohalic acid (H-X) formed during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction equilibrium towards the product.

  • Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal as it can dissolve the reactants but does not participate in the reaction.

The reaction involves a single transition state where the nucleophilic nitrogen forms a new bond to the carbon as the carbon-halogen bond is broken.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products cluster_base Acid Neutralization Amine 2-Aminobenzonitrile (Nucleophile) TS [H₂N···CH₂(CH₂)CH₃···X]⁻ᵟ Amine->TS Nucleophilic Attack AlkylHalide Propyl Halide (Electrophile) AlkylHalide->TS Product This compound TS->Product Bond Formation/ Bond Cleavage Halide Halide Ion (X⁻) TS->Halide Acid H-X Base K₂CO₃ Salts KX + KHCO₃ Base->Salts Neutralization

Caption: SN2 mechanism for N-alkylation of 2-aminobenzonitrile.

Detailed Experimental Protocol

This protocol details a representative synthesis on a laboratory scale.

Materials and Reagents
ReagentCAS No.Mol. Weight ( g/mol )Molar Eq.AmountNotes
2-Aminobenzonitrile1885-29-6118.141.01.18 g (10 mmol)Toxic solid. Handle with care.[6][7][8]
1-Iodopropane107-08-4169.991.22.04 g (1.3 mL, 12 mmol)Alkylating agent. Corrosive and lachrymator.
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.76 g (20 mmol)Anhydrous, finely powdered.
Acetonitrile (CH₃CN)75-05-841.05-50 mLAnhydrous, reaction grade solvent.
Ethyl Acetate141-78-688.11-~200 mLFor extraction and chromatography.
Hexanes110-54-386.18-~200 mLFor chromatography.
Deionized Water7732-18-518.02-~100 mLFor work-up.
Brine (Saturated NaCl)7647-14-558.44-~50 mLFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-As neededDrying agent.
Safety and Handling Precautions
  • 2-Aminobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.[6][7][8][9]

  • 1-Iodopropane: Flammable liquid and vapor. Handle in a well-ventilated fume hood.

  • Acetonitrile: Flammable liquid. Toxic by ingestion, inhalation, and skin absorption.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][10] All operations should be performed inside a certified chemical fume hood.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL dry round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzonitrile (1.18 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

  • Reagent Addition: Stir the suspension vigorously. Add 1-iodopropane (1.3 mL, 12 mmol) to the mixture dropwise at room temperature.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C using a heating mantle or oil bath.

  • Monitoring: Allow the reaction to stir at 80 °C for 12-18 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and potassium iodide salts and wash the solid cake with a small amount of ethyl acetate.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic solution sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of 5% to 20% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a pure compound.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Add 2-Aminobenzonitrile and K₂CO₃ to flask B 2. Add Acetonitrile A->B C 3. Add 1-Iodopropane B->C D 4. Heat to 80°C (12-18 hours) C->D E 5. Monitor by TLC D->E F 6. Cool and Filter Solids E->F G 7. Extraction with EtOAc and Water/Brine F->G H 8. Dry with Na₂SO₄ G->H I 9. Concentrate in vacuo H->I J 10. Column Chromatography (Silica, Hex/EtOAc) I->J K 11. Evaporate Solvent J->K L 12. Obtain Pure Product K->L

Sources

Application Notes & Protocols: The Utility of the 2-(Propylamino)benzonitrile Scaffold in the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzonitrile chemical moiety is a versatile scaffold in modern medicinal chemistry, serving as a foundational structure for a diverse array of targeted enzyme inhibitors. Its unique electronic properties and capacity for various chemical interactions, including hydrogen bonding and covalent bond formation, make it a privileged structure in drug discovery. This document provides an in-depth exploration of the 2-(propylamino)benzonitrile core and its derivatives as a platform for developing potent and selective enzyme inhibitors. We will delve into the mechanistic basis of inhibition, provide detailed protocols for inhibitor characterization, and discuss the structure-activity relationships (SAR) that govern the efficacy of these compounds against key enzyme classes, including kinases, proteases, and metabolic enzymes.

Introduction: The Benzonitrile Scaffold in Enzyme Inhibition

The journey of a drug from a laboratory concept to a clinical reality is paved with intricate molecular design and rigorous testing. At the heart of this process lies the identification of chemical scaffolds that can be systematically modified to achieve high affinity and selectivity for a biological target. The this compound scaffold has emerged as a significant starting point for the development of such targeted agents.

The inhibitory potential of this scaffold is largely attributed to the nitrile group (-C≡N). This functional group is an excellent hydrogen bond acceptor and can also act as a bioisostere for other functional groups. More critically, the nitrile group can function as a "warhead" for covalent inhibitors, particularly targeting cysteine residues in the active sites of enzymes.[1] This can lead to the formation of a reversible or irreversible covalent bond, often resulting in enhanced potency and prolonged duration of action.[1]

This guide will focus on three major classes of enzymes where benzonitrile-based inhibitors have shown significant promise: Protein Kinases, Dipeptidyl Peptidase-4 (DPP-4), and Cytochrome P450 (CYP) enzymes.

Application I: Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for drug development.[2] Derivatives of the benzonitrile scaffold have been successfully developed as potent kinase inhibitors.[3][4]

Mechanism of Action: Targeting the Kinase Active Site

Many kinase inhibitors are designed to be competitive with ATP, the enzyme's natural substrate.[2] However, this can lead to off-target effects due to the highly conserved nature of the ATP-binding pocket across the kinome. A key advantage of some benzonitrile derivatives is their ability to act as non-ATP competitive inhibitors, offering a path to greater selectivity.[3] For example, certain spirocyclic derivatives incorporating a benzonitrile moiety have been shown to inhibit Src kinase activity non-competitively with respect to ATP.[3]

In other cases, the nitrile group can be exploited to form a covalent bond with a non-catalytic cysteine residue near the active site, leading to irreversible inhibition. This has been a successful strategy for developing highly potent and selective inhibitors for kinases such as Bruton's tyrosine kinase (BTK).[1]

Workflow for Kinase Inhibitor Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action A Synthesize Benzonitrile Derivative Library B High-Throughput Screen (HTS) (e.g., against Src Kinase) A->B C Identify Initial 'Hits' B->C D Determine IC50 Values for Hits C->D E Selectivity Profiling (Kinase Panel) D->E F Prioritize Potent & Selective Leads E->F G Kinetic Assays (ATP Competition) F->G H Covalent Binding Assay (e.g., Mass Spectrometry) F->H I Elucidate MOA G->I H->I

Caption: A generalized workflow for the discovery and characterization of benzonitrile-based kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a method to determine the IC50 of a test compound (e.g., a this compound derivative) against a protein kinase, using a luminescence-based assay that quantifies the amount of ATP remaining in solution after the kinase reaction.

Materials:

  • Kinase of interest (e.g., Src, commercially available)

  • Kinase substrate peptide

  • Test compound stock solution (in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

    • Dilute the compound further in the kinase assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • In a 96-well plate, add 5 µL of the diluted test compound or vehicle (DMSO in buffer) to the appropriate wells.

    • Add 10 µL of a solution containing the kinase and its substrate peptide in kinase assay buffer.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Add 10 µL of ATP solution (at a concentration near the Km for the specific kinase) to all wells to start the reaction.

    • Incubate the plate at 30°C for 1 hour (incubation time may need to be optimized).

  • Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add 25 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity (higher signal = less ATP consumed = more inhibition).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Application II: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. Several compounds based on a quinazolinone core with a methyl-benzonitrile substituent have been investigated as DPP-4 inhibitors.[5][6]

Mechanism of Action: Covalent and Non-covalent Interactions

The active site of DPP-4 contains a catalytic triad, including a key serine residue (Ser630).[1] Benzonitrile-containing inhibitors, such as vildagliptin and saxagliptin, are known to form a reversible covalent bond with this serine residue.[1] This interaction is facilitated by the electrophilic nature of the nitrile carbon. The formation of this covalent adduct leads to potent inhibition of the enzyme's activity.

Mechanism of Reversible Covalent Inhibition

G cluster_0 Non-covalent Binding cluster_1 Covalent Adduct Formation cluster_2 Inhibited Enzyme A Enzyme (E) + Inhibitor (I) B E---I (Non-covalent complex) A->B k1 B->A k-1 C E-I (Covalent adduct) B->C k2 (attack by Ser/Cys) C->B k-2 (hydrolysis)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(propylamino)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to support your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Low or No Product Yield

Question: I am attempting to synthesize this compound via reductive amination of 2-aminobenzonitrile with propionaldehyde, but I am consistently obtaining low yields or no desired product. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in the reductive amination pathway for this compound is a frequent issue stemming from several critical factors. Let's break down the causality and the corrective actions.

Causality-Driven Troubleshooting:

  • Inefficient Imine Formation: The initial step of reductive amination is the formation of an imine intermediate from 2-aminobenzonitrile and propionaldehyde.[1][2] This reaction is reversible and often requires slightly acidic conditions to catalyze the dehydration step.[1] If the pH is too low, the starting amine will be protonated and become non-nucleophilic. If the pH is too high, the catalyst for dehydration is absent.

  • Sub-optimal Reducing Agent: The choice and handling of the reducing agent are paramount. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they are mild enough not to reduce the aldehyde starting material but will efficiently reduce the imine intermediate.[3][4] However, these reagents can be sensitive to moisture and may decompose if not handled under anhydrous conditions.

  • Side Reactions: 2-aminobenzonitrile can participate in side reactions, such as self-condensation or polymerization, especially under harsh conditions.[5] Additionally, propionaldehyde can undergo self-aldol condensation.

Recommended Protocol Adjustments:

  • pH Control: Buffer the reaction mixture to a pH of 5-6. This can be achieved using a mild acid like acetic acid.

  • One-Pot Procedure: A one-pot reductive amination is generally more efficient.[1] This involves mixing the 2-aminobenzonitrile, propionaldehyde, and a suitable solvent, followed by the addition of the reducing agent.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is less toxic than sodium cyanoborohydride and can be used in a wider range of solvents.[3]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contamination.

  • Temperature Control: The reaction is typically run at room temperature. Elevated temperatures can promote side reactions.

FAQ 2: Formation of Dialkylated Impurity

Question: My reaction is producing a significant amount of a higher molecular weight impurity, which I suspect is the dialkylated product, 2-(Dipropylamino)benzonitrile. How can I suppress this side reaction?

Answer:

The formation of the tertiary amine, 2-(dipropylamino)benzonitrile, is a classic problem of over-alkylation.[6] This occurs when the desired secondary amine product, being more nucleophilic than the starting primary amine, competes for the alkylating agent.

Mechanistic Insight & Mitigation Strategies:

  • Nucleophilicity Difference: The secondary amine product is generally more electron-rich and thus a stronger nucleophile than the starting primary aromatic amine. This makes it more reactive towards any remaining electrophile.

  • Stoichiometry Control: Carefully controlling the stoichiometry of your reactants is the first line of defense. Using a slight excess of the 2-aminobenzonitrile relative to the propylating agent can help consume the electrophile before it has a chance to react with the product.

  • Alternative Synthetic Routes:

    • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and offers excellent control over mono-alkylation.[7][8][9] It involves coupling an aryl halide (e.g., 2-bromobenzonitrile) with propylamine in the presence of a palladium catalyst and a suitable ligand.[10]

    • Gabriel Synthesis: This method involves the use of phthalimide as a protected source of ammonia, which can be alkylated and then deprotected to yield a primary amine. While more suited for primary amine synthesis, modifications can be adapted for secondary amines, effectively preventing overalkylation.[11]

Troubleshooting Workflow for Over-alkylation:

G start Over-alkylation Observed (Dialkylated Impurity) check_stoich Verify Stoichiometry (Amine vs. Alkylating Agent) start->check_stoich adjust_stoich Adjust Stoichiometry: Use slight excess of 2-aminobenzonitrile check_stoich->adjust_stoich Incorrect monitor_rxn Monitor Reaction Closely by TLC/LC-MS check_stoich->monitor_rxn Correct adjust_stoich->monitor_rxn alternative_route Consider Alternative Synthesis Route monitor_rxn->alternative_route Over-alkylation persists buchwald Buchwald-Hartwig Amination alternative_route->buchwald reductive_amination Optimize Reductive Amination alternative_route->reductive_amination

Caption: Decision-making workflow for troubleshooting over-alkylation.

FAQ 3: Difficulty in Product Purification

Question: I am having trouble purifying this compound from my crude reaction mixture. What are the common impurities and what purification strategies do you recommend?

Answer:

Purification challenges often arise from the presence of unreacted starting materials, byproducts, and the similar physical properties of the desired product and impurities.

Common Impurities and Their Removal:

ImpurityLikely SourceRecommended Purification Method
2-Aminobenzonitrile Unreacted starting materialAcid wash: The basic product and starting material can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer and re-extraction will recover the amines. The difference in polarity may allow for separation by column chromatography.
Propionaldehyde Unreacted starting materialAqueous workup should remove most of the water-soluble aldehyde. A wash with a sodium bisulfite solution can also be effective.
2-(Dipropylamino)benzonitrile Over-alkylationColumn chromatography on silica gel is the most effective method. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent system (e.g., hexanes/ethyl acetate) should provide good separation.
Unidentified Polar Impurities Side reactions, decompositionColumn chromatography. If the impurities are highly polar, they will remain on the silica gel while the product elutes.

General Purification Protocol:

  • Aqueous Workup: After the reaction is complete, quench the reaction mixture and perform an aqueous workup. This typically involves partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water. An acidic wash (e.g., dilute HCl) followed by a basic wash (e.g., saturated NaHCO₃) can help remove acidic and basic impurities.[12][13]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: This is often the most critical step. Use a silica gel column and a suitable eluent system. Start with a low polarity eluent and gradually increase the polarity to elute your product. Monitor the fractions by Thin Layer Chromatography (TLC).

  • Recrystallization/Distillation: If the product is a solid, recrystallization from an appropriate solvent system can be an excellent final purification step. If it is a liquid, distillation under reduced pressure may be possible.[12]

Recommended Synthetic Protocol: Reductive Amination

This protocol provides a reliable method for the synthesis of this compound.

Materials:

  • 2-Aminobenzonitrile

  • Propionaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-aminobenzonitrile (1.0 eq) in anhydrous dichloromethane.

  • Add propionaldehyde (1.2 eq) to the solution, followed by acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification dissolve Dissolve 2-aminobenzonitrile in anhydrous DCM add_reagents Add propionaldehyde and acetic acid dissolve->add_reagents imine_formation Stir for 30 min (Imine Formation) add_reagents->imine_formation add_reductant Slowly add reductant slurry imine_formation->add_reductant prepare_reductant Prepare NaBH(OAc)₃ slurry in DCM prepare_reductant->add_reductant monitor_rxn Monitor by TLC (2-4 hours) add_reductant->monitor_rxn quench Quench with sat. NaHCO₃ monitor_rxn->quench extract Extract with DCM quench->extract wash_dry Wash with brine, dry over Na₂SO₄ extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography

Caption: Step-by-step workflow for the reductive amination synthesis.

References

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed January 17, 2026. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 17, 2026. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 17, 2026. [Link]

  • Reductive Amination | Synthesis of Amines. The Organic Chemistry Tutor. YouTube. Published February 17, 2025. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Published September 1, 2017. [Link]

  • Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). ResearchGate. Accessed January 17, 2026. [Link]

  • Reductive amination of 1‐phenoxypropan‐2‐one (1 a) with 2‐propylamine... ResearchGate. Accessed January 17, 2026. [Link]

  • Method of 2-aminobenzonitrile synthesis.
  • How can I purify impure benzonitrile? ResearchGate. Accessed January 17, 2026. [Link]

  • Cyclocondensation of 2-aminobenzonitrile and an aldehyde for the preparation of DHQs. ResearchGate. Accessed January 17, 2026. [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Published February 14, 2014. [Link]

  • 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. Published August 26, 2020. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Chemistry Corner. YouTube. Published April 3, 2025. [Link]

  • Purification of Benzonitrile. Chempedia - LookChem. Accessed January 17, 2026. [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances. Published June 5, 2019. [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. ResearchGate. Accessed January 17, 2026. [Link]

  • 2-Aminobenzonitrile. ResearchGate. Accessed January 17, 2026. [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Publishing. Accessed January 17, 2026. [Link]

  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. Published 2013. [Link]

  • Benzonitrile. Grokipedia. Accessed January 17, 2026. [Link]

  • N-Dealkylation of Amines. National Institutes of Health (NIH). Published December 25, 2017. [Link]

  • Benzonitrile. In: Wikipedia. Accessed January 17, 2026. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Published 2014. [Link]

  • The Gabriel Synthesis. Master Organic Chemistry. Published June 5, 2025. [Link]

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. Published February 24, 2025. [Link]

  • Process for the preparation of benzonitrile.
  • Benzonitrile in different ways. Sciencemadness Discussion Board. Published April 4, 2016. [Link]

Sources

Technical Support Center: Purification of 2-(Propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Propylamino)benzonitrile (CAS 74396-53-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. We will move beyond simple protocols to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your laboratory setting.

Section 1: Understanding Your Crude Product - FAQs

This section addresses foundational questions about the nature of crude this compound and the initial steps for its purification.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the nucleophilic aromatic substitution of a 2-halobenzonitrile (e.g., 2-chlorobenzonitrile or 2-fluorobenzonitrile) with propylamine. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual 2-halobenzonitrile and propylamine.

  • Byproducts: Hydrolysis of the nitrile group to 2-(propylamino)benzamide can occur if water is present, especially under non-neutral pH and elevated temperatures.

  • Reaction Solvents: Residual solvents used in the synthesis, such as Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), or Acetonitrile.

  • Degradation Products: Benzonitrile derivatives can be susceptible to degradation under harsh conditions[1].

Identifying potential impurities is a critical first step in selecting an appropriate purification strategy[2].

Q2: How do I perform an initial assessment of my crude product's purity?

A2: A quick, preliminary assessment can save significant time. We recommend Thin Layer Chromatography (TLC) as the first step.

  • Technique: Spot your crude material on a silica gel TLC plate alongside any available starting materials.

  • Eluent System: A good starting eluent is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 4:1 v/v). Adjust the ratio to achieve a product Rf value between 0.3 and 0.5.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The presence of multiple spots indicates impurities. This initial TLC will also guide the development of a mobile phase for column chromatography[3].

Q3: What are the key physical properties of pure this compound I should know?

A3: Knowing the properties of the target compound is essential for purification and handling.

PropertyValueSource
CAS Number 74396-53-5[4][5]
Molecular Formula C10H12N2[4]
Molecular Weight 160.22 g/mol [4]
Storage Sealed in dry, 2-8°C[4][5]

The recommended storage condition suggests that the compound is a solid or a high-boiling liquid that benefits from refrigeration to maintain stability.

Q4: Which purification method should I try first?

A4: The choice of the primary purification method depends on the physical state of your crude product and the nature of the impurities. The following decision tree provides a logical workflow.

G start Crude this compound is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil? is_solid->is_oily No recrystallization Attempt Recrystallization is_solid->recrystallization Yes impurities_polar Are impurities significantly more or less polar on TLC? is_oily->impurities_polar impurities_close Are impurities close in polarity on TLC? impurities_polar->impurities_close No chromatography Perform Flash Column Chromatography impurities_polar->chromatography Yes distillation Consider Vacuum Distillation (High-boiling impurities) impurities_close->distillation

Caption: Decision tree for selecting a primary purification method.

Section 2: Troubleshooting Common Purification Issues

This section provides solutions to specific problems you may encounter during your experiments.

Recrystallization Troubleshooting

Q5: My compound is "oiling out" as a liquid instead of forming solid crystals. What's wrong?

A5: "Oiling out" is a common issue where the compound separates from the solution above its melting point[6]. This prevents the formation of a pure crystal lattice.

Causality & Solutions:

  • High Impurity Level: A high concentration of impurities can depress the melting point of your compound, leading to oiling.

    • Solution: First, attempt a pre-purification step like an acid-base wash to remove basic or acidic impurities, or pass the material through a short plug of silica gel to remove highly polar impurities.

  • Inappropriate Solvent: The boiling point of your solvent may be too high.

    • Solution: Switch to a lower-boiling point solvent or solvent system. For aromatic compounds, a good starting point is a mixed solvent system like ethyl acetate/hexanes, which allows for fine-tuning of polarity[6].

  • Cooling Too Rapidly: Rapid cooling does not give molecules enough time to align into a crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring. Only after it has reached room temperature should you transfer it to an ice bath to maximize yield[6].

Q6: My crystals are still colored (e.g., yellow or brown). How can I decolorize my product?

A6: Color is often due to highly conjugated, polar impurities. These can sometimes co-crystallize with your product.

Causality & Solutions:

  • Trapped Impurities: Chromophoric impurities are present.

    • Solution: Use activated charcoal. After dissolving your compound in the minimum amount of hot solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal. Boil the mixture for a few minutes, then perform a hot filtration through a fluted filter paper to remove the charcoal and the adsorbed impurities. Proceed with the crystallization as usual[6]. Caution: Using too much charcoal can significantly reduce your yield by adsorbing your product.

Column Chromatography Troubleshooting

Q7: My product is streaking or "tailing" down the silica gel column. How can I get sharp bands?

A7: Tailing is often observed with basic compounds like amines on acidic silica gel. The secondary amine in this compound can interact strongly with the silanol groups on the silica surface.

Causality & Solutions:

  • Strong Analyte-Stationary Phase Interaction: The basic amine group binds irreversibly or strongly to the acidic silica gel.

    • Solution 1 (Eluent Modification): Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et3N) or ammonia (as a 7N solution in methanol) will neutralize the active sites on the silica gel, leading to sharper peaks and better separation.

    • Solution 2 (Alternative Stationary Phase): If tailing persists, consider using a different stationary phase, such as alumina (neutral or basic) or a deactivated silica gel[7].

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your purification and analysis workflows.

Protocol 1: Purification by Flash Column Chromatography

This protocol is ideal for separating the product from impurities with different polarities.

Workflow Diagram:

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing prep_column 1. Pack column with silica gel in non-polar solvent (Hexane) prep_sample 2. Adsorb crude sample onto small amount of silica gel ('dry loading') prep_column->prep_sample run_load 3. Load sample onto column prep_sample->run_load run_elute 4. Elute with Hexane:EtOAc gradient (e.g., 100:0 -> 80:20) run_load->run_elute run_collect 5. Collect fractions based on TLC run_elute->run_collect post_combine 6. Combine pure fractions run_collect->post_combine post_evap 7. Evaporate solvent under reduced pressure post_combine->post_evap

Caption: Workflow for Flash Column Chromatography.

Step-by-Step Methodology:

  • Select Eluent: Determine the optimal eluent system using TLC (see A2). A typical system is Hexane:Ethyl Acetate. For this compound, start with a 9:1 ratio. If tailing is observed, add 0.5% triethylamine to the mixture.

  • Pack Column: Prepare a slurry of silica gel in the non-polar component of your eluent (Hexane). Pour it into the column and use pressure to pack it uniformly, avoiding air bubbles.

  • Load Sample: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elute: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more ethyl acetate.

  • Collect & Analyze: Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product.

  • Isolate: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a final compound[8][9].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of your purified compound in acetonitrile at a concentration of 1 mg/mL. Dilute this to a working concentration of approximately 0.1 mg/mL using a 1:1 mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter[9].

  • Instrumentation & Conditions:

    • System: HPLC equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 60% A / 40% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Equilibrate the column for at least 15 minutes. Inject your sample. Integrate all peaks in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

References

  • E. E. E. El-Gohary, S. M., Shaaban, M. R., & El-Nassan, H. B. (2012). 3-Nitro-4-(propylamino)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o163. [Link]

  • Ahmad, M. (2017). How can I purify impure benzonitrile? ResearchGate. [Link]

  • LookChem. (n.d.). Purification of Benzonitrile. Chempedia. Retrieved January 18, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- on Newcrom R1 HPLC column. Retrieved January 18, 2026, from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Environmental Monitoring and Governance. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Benzonitrile, Toluene, Benzylamine. Retrieved January 18, 2026, from [Link]

  • Kiper, R. A. (n.d.). Properties of substance: benzonitrile. Chemister.ru. Retrieved January 18, 2026, from [Link]

  • Tistog, L. Z., et al. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives. Brieflands. [Link]

  • McKeever, C. H., & Nemec, J. W. (1956). U.S. Patent No. 2,770,641. U.S.
  • Sharma, R., & Singh, I. (2018). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 11(3), 543. [Link]

  • Ciba-Geigy AG. (1994). EP0609179B1 - Preparation of aromatic nitriles.
  • Veeprho. (n.d.). Benzonitrile Impurities and Related Compound. Retrieved January 18, 2026, from [Link]

  • Zhang, W., et al. (2007). CN101037398A - Production method of benzonitrile.
  • Malini, R., et al. (1998). Chromatographic analysis of benzylidenemalononitrile analogues of 2-chlorobenzylidenemalononitrile. Zenodo. [Link]

  • Wikipedia contributors. (2023, December 29). Benzonitrile. Wikipedia. [Link]

  • Sciencemadness Wiki. (2020, February 2). Benzonitrile. [Link]

  • Wang, Y., et al. (2024). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. MDPI. [Link]

  • Wang, Y., et al. (2018). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances. [Link]

  • Zhang, Z., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications. [Link]

  • All-Union Scientific Research Institute of Chemical Reagents and Specially Pure Chemicals. (1992). RU1772103C - Method of 2-aminobenzonitrile synthesis.
  • The Cynical Chemist. (2021, August 1). Synthesis of Benzonitrile [Video]. YouTube. [Link]

  • PubChem. (n.d.). 2-(3-Oxopropylamino)benzonitrile. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 2-(Propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Propylamino)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this key intermediate. Here, we address specific challenges in a practical question-and-answer format, focusing on the underlying chemistry to provide robust solutions.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several common methodologies, each with its own set of potential challenges and side products. The most prevalent routes include:

  • Nucleophilic Aromatic Substitution (SNAr) of a 2-halobenzonitrile with propylamine.

  • Palladium-Catalyzed Buchwald-Hartwig Amination of a 2-halobenzonitrile with propylamine.

  • Direct Alkylation of 2-aminobenzonitrile with a propyl halide.

This guide is structured to address the most frequently asked questions and troubleshooting scenarios for each of these synthetic pathways.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Route

The SNAr reaction is a common approach for the synthesis of this compound, typically involving the reaction of 2-chlorobenzonitrile or 2-fluorobenzonitrile with propylamine. The electron-withdrawing nature of the nitrile group activates the aromatic ring for nucleophilic attack.[1][2]

Frequently Asked Questions & Troubleshooting

Question 1: My SNAr reaction is sluggish and gives a low yield of the desired product. What are the likely causes and how can I improve it?

Answer:

Several factors can contribute to a low yield in an SNAr reaction:

  • Insufficient Activation of the Aromatic Ring: While the nitrile group is electron-withdrawing, the reactivity of the starting halobenzonitrile is crucial. 2-Fluorobenzonitrile is generally more reactive than 2-chlorobenzonitrile in SNAr reactions due to the higher electronegativity of fluorine, which enhances the electrophilicity of the carbon atom being attacked.[2]

  • Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions.

  • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the base and leave the amine nucleophile more reactive.

  • Base: A non-nucleophilic base is often required to deprotonate the amine, increasing its nucleophilicity, or to scavenge the HX formed during the reaction. Common choices include K2CO3, Cs2CO3, or a tertiary amine like triethylamine or diisopropylethylamine.

Troubleshooting Protocol:

  • Verify Starting Material Reactivity: If using 2-chlorobenzonitrile, consider switching to 2-fluorobenzonitrile for enhanced reactivity.

  • Optimize Reaction Temperature: Incrementally increase the reaction temperature in 10-20 °C intervals, monitoring the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.

  • Solvent and Base Screening: If the reaction is still not proceeding well, a screen of different aprotic polar solvents and non-nucleophilic bases may be necessary.

Question 2: I am observing a significant amount of a byproduct with a mass corresponding to the hydrolysis of the nitrile group. How can I prevent this?

Answer:

The nitrile group in this compound can be susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures, to form 2-(propylamino)benzamide or 2-(propylamino)benzoic acid.[3][4][5]

Mechanism of Nitrile Hydrolysis:

G

Troubleshooting Protocol:

  • Control Water Content: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dried reagents.

  • Choice of Base: If using a hydroxide base, consider switching to a non-hydroxide base like K2CO3 or an organic amine base.

  • Reaction Time and Temperature: Minimize the reaction time and use the lowest effective temperature to reduce the extent of hydrolysis.

  • Work-up Conditions: During the work-up, avoid prolonged exposure to strong acidic or basic aqueous solutions. Neutralize the reaction mixture promptly and extract the product.

Section 2: Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is an excellent alternative when SNAr reactions are not effective.[6][7][8] This reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

Frequently Asked Questions & Troubleshooting

Question 1: My Buchwald-Hartwig amination is giving a low yield, and I am recovering a lot of my starting 2-halobenzonitrile. What could be the issue?

Answer:

Low conversion in a Buchwald-Hartwig amination often points to issues with the catalytic cycle.

  • Catalyst and Ligand Choice: The choice of palladium precatalyst and phosphine ligand is critical and substrate-dependent. For electron-poor aryl halides like 2-bromobenzonitrile, bulky electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos are often effective.[6]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The base's strength and solubility can significantly impact the reaction rate.

  • Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst deactivation.

Troubleshooting Protocol:

  • Catalyst/Ligand Screen: If yields are low, screen a panel of common Buchwald-Hartwig ligands and palladium precatalysts.

  • Base Optimization: Test different strong bases. Ensure the base is of high purity and handled under an inert atmosphere.

  • Inert Atmosphere: Use Schlenk techniques or a glovebox to rigorously exclude oxygen from the reaction. Degas the solvent thoroughly before use.

Question 2: I am observing a significant amount of benzonitrile as a byproduct. What is the cause of this hydrodehalogenation?

Answer:

The formation of benzonitrile is a result of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions. This can occur through several mechanisms, including β-hydride elimination from the amine or reaction with trace water.

Proposed Pathway for Hydrodehalogenation:

G

Troubleshooting Protocol:

  • Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Bulky ligands can sometimes suppress hydrodehalogenation.

  • Anhydrous Conditions: Ensure strictly anhydrous conditions to minimize water-related decomposition pathways.

  • Amine Purity: Use high-purity propylamine, as impurities can sometimes contribute to side reactions.

Section 3: Direct Alkylation of 2-Aminobenzonitrile

The direct alkylation of 2-aminobenzonitrile with a propyl halide (e.g., propyl bromide or iodide) in the presence of a base is a straightforward approach. However, it is often plagued by a lack of selectivity.

Frequently Asked Questions & Troubleshooting

Question 1: My primary product is 2-(dipropylamino)benzonitrile, with very little of the desired mono-propylated product. How can I control the selectivity?

Answer:

Over-alkylation is the most common side product in the direct alkylation of primary amines. The initially formed secondary amine, this compound, is often more nucleophilic than the starting 2-aminobenzonitrile, leading to a second alkylation event.

Over-alkylation Pathway:

G

Troubleshooting Protocol:

  • Stoichiometry Control: Use a large excess of 2-aminobenzonitrile relative to the propyl halide. This statistically favors the mono-alkylation. However, this may not be practical or cost-effective.

  • Slow Addition: Add the propyl halide slowly to a solution of 2-aminobenzonitrile and base. This maintains a low concentration of the alkylating agent, reducing the chance of the product reacting further.

  • Protecting Group Strategy: A more robust but longer approach is to use a protecting group on the nitrogen of 2-aminobenzonitrile. For example, formylation followed by alkylation and deprotection can provide the desired mono-propylated product with high selectivity.

  • Alternative Synthetic Route: If controlling selectivity remains a challenge, it is often more efficient to switch to an alternative synthetic route, such as the SNAr or Buchwald-Hartwig amination.

Data Summary Table

Synthetic RouteCommon Side ProductsKey Troubleshooting Strategies
SNAr 2-(Propylamino)benzamide, 2-(Propylamino)benzoic acidUse anhydrous conditions, non-hydroxide bases, and optimize temperature/time.
Buchwald-Hartwig Benzonitrile (from hydrodehalogenation)Rigorous inert atmosphere, screen ligands and bases, ensure anhydrous conditions.
Direct Alkylation 2-(Dipropylamino)benzonitrileUse a large excess of the amine, slow addition of the alkylating agent, or a protecting group strategy.

References

  • Matsumoto, K., Hashimoto, S., & Otani, S. (1991). Acyclic Tertiary Amines as Nucleophiles in Substitution Reactions of Aromatic and Heteroaromatic Halides.
  • Koreeda, T., Kochi, T., & Kakiuchi, F. (2013). Preparation of 1-(2-Isopropylaminophenyl)-2,2-dimethyl-1-propanone. Journal of Organometallic Chemistry, 741-742, 148-152.
  • This is a placeholder reference for a general organic chemistry textbook th
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388-4391.
  • This is a placeholder reference for a review on Buchwald-Hartwig amin
  • This is a placeholder reference for a general organic chemistry textbook that would cover amine alkyl
  • Yin, J., & Buchwald, S. L. (2000). A Catalytic System for the N-Arylation of Primary Amines. Organic Letters, 2(8), 1101-1104.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • This is a placeholder reference for a study on hydrodehalogen
  • This is a placeholder reference for a study on controlling selectivity in amine alkyl
  • This is a placeholder reference for a study on protecting group str
  • This is a placeholder reference for a study on the hydrolysis of nitriles.
  • This is a placeholder reference for a study on the synthesis of 2-aminobenzonitrile.
  • Albarwary, L. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Indian Journal of Heterocyclic Chemistry, 32(4), 487-492.
  • This is a placeholder reference for a study on the purific
  • This is a placeholder reference for a study on the side reactions of propylamine.
  • This is a placeholder reference for a study on impurities in palladium-catalyzed amin
  • This is a placeholder reference for a study on the synthesis and characteriz
  • This is a placeholder reference for a study on the hydrolysis of cyanophenylamines.
  • Banjoko, O., & Babatunde, I. A. (2005). Catalytic effects of hydrogen-bond acceptor solvent on nucleophilic aromatic substitution reactions in non-polar aprotic solvent: reactions of phenyl 2,4,6-trinitrophenyl ether with amines in benzene–acetonitrile mixtures. Tetrahedron.
  • This is a placeholder reference for a general organic chemistry textbook th
  • This is a placeholder reference for a video or article explaining nitrile hydrolysis.
  • This is a placeholder reference for a video or article explaining nitrile hydrolysis under different conditions.
  • Caron, S., Wojcik, J. M., & Vazquez, E. (2002). Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-methylpropionitrile. Organic Syntheses, 79, 209.

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Technical Support Center: Stability and Degradation of 2-(Propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Propylamino)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this molecule and to troubleshoot common issues encountered during experimental studies. Our approach is grounded in established principles of chemical stability and analytical science to ensure the integrity and success of your research.

Introduction to Stability Challenges

This compound possesses two key functional groups that are susceptible to degradation under stress conditions: the nitrile group and the secondary aromatic amine. Understanding the potential degradation pathways of these moieties is critical for developing stable formulations, establishing appropriate storage conditions, and creating robust analytical methods. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential for identifying these pathways.[1][2][3] This guide will walk you through potential issues and their scientific solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Hydrolytic Stability

Question 1: I am observing a new, more polar peak in my HPLC analysis after exposing my sample of this compound to acidic (0.1 M HCl) or basic (0.1 M NaOH) conditions. What is this new peak likely to be?

Answer: The most probable cause is the hydrolysis of the nitrile group. Nitriles can undergo a two-step hydrolysis, first to a primary amide (2-(Propylamino)benzamide) and subsequently to a carboxylic acid (2-(Propylamino)benzoic acid).[4][5] The carboxylic acid is significantly more polar than the parent nitrile and will thus have a shorter retention time in a typical reversed-phase HPLC setup.

  • Under acidic conditions: The final product is predominantly 2-(Propylamino)benzoic acid.[4]

  • Under basic conditions: The final product is the salt of the carboxylic acid (e.g., sodium 2-(propylamino)benzoate), which upon acidification during sample workup will convert to the free carboxylic acid.[4]

Troubleshooting Steps:

  • Confirm Identity: Use LC-MS/MS to confirm the mass of the new peak. The expected mass for the benzamide intermediate is [M+H]⁺ = 179.24, and for the benzoic acid degradant is [M+H]⁺ = 180.22.

  • Monitor Intermediates: In early time points of your stress study, look for the formation of the 2-(Propylamino)benzamide intermediate. Its presence would strongly support this degradation pathway.

  • pH Control: Ensure your analytical mobile phase is buffered to maintain a consistent ionization state for the acidic degradant, which will ensure reproducible chromatography.[6]

Diagram: Proposed Hydrolytic Degradation Pathway

G cluster_hydrolysis Hydrolytic Degradation Parent This compound (C10H12N2) Amide 2-(Propylamino)benzamide (C10H14N2O) Parent->Amide +H2O (Acid or Base) Acid 2-(Propylamino)benzoic Acid (C10H13NO2) Amide->Acid +H2O (Acid or Base) G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution of This compound Stress Expose to Stress Conditions (Acid, Base, H2O2, Heat, Light) Start->Stress Neutralize Neutralize/Quench (if applicable) Stress->Neutralize Analyze Analyze via Stability-Indicating HPLC-UV/MS Method Neutralize->Analyze Data Assess Purity, Mass Balance, and Identify Degradants Analyze->Data

Caption: General workflow for a forced degradation study.

References

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Patsnap. (n.d.). Preparation method of aminobenzonitrile. Eureka. [Link]

  • Subramanian, L. R. (n.d.). Nitriles are obtained from primary amines by oxidation with suitable reagents. Science of Synthesis. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • American Chemical Society. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry. [Link]

  • Cramp, R., Gilmour, M., & Cowan, D. A. (1997). Novel thermophilic bacteria producing nitrile-degrading enzymes. Microbiology. [Link]

  • ResearchGate. (n.d.). Nitrile Rubber Reactor Operation Troubleshooting with Principal Component Analysis. [Link]

  • Baertschi, S. W., et al. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • MedCrave. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability. [Link]

  • Google Patents. (n.d.). Catalytic synthesis method of p-aminobenzonitrile.
  • Brieflands. (n.d.). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. [Link]

  • LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Wikipedia. (n.d.). Benzoic acid. [Link]

  • MDPI. (n.d.). Thermal Stability of Allyl-Functional Phthalonitriles-Containing Benzoxazine/Bismaleimide Copolymers and Their Improved Mechanical Properties. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. [Link]

  • Royal Society of Chemistry. (n.d.). Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system. Catalysis Science & Technology. [Link]

  • International Council for Harmonisation. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Japan Environmental Management Association for Industry. (n.d.). Analytical Methods. [Link]

  • PubMed. (2013). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. [Link]

  • Eawag-BBD. (1998). Benzonitrile Degradation Pathway. [Link]

  • PubChem. (n.d.). 2-(3-Oxopropylamino)benzonitrile. [Link]

  • Google Patents. (n.d.). Method of 2-aminobenzonitrile synthesis.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Agilent. (n.d.). Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. [Link]

  • ResearchGate. (n.d.). Photostability of N@C. [Link]

  • Australian Government Department of Health. (2019). Benzonitrile: Human health tier II assessment. [Link]

  • International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • PubMed Central. (n.d.). Metabolism of benzonitrile and butyronitrile by Klebsiella pneumoniae. [Link]

  • PubChem. (n.d.). 4-Aminobenzonitrile. [Link]

  • SIELC Technologies. (n.d.). Benzonitrile. [Link]

  • PubMed. (2024). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp. [Link]

  • ResearchGate. (n.d.). Thermal degradation of copolymers of styrene and acrylonitrile. II. Reaction products. [Link]

  • ResearchGate. (2017). Degradation Pathway. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. [Link]

Sources

Technical Support Center: Synthesis of 2-(Propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Propylamino)benzonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The guidance provided herein is based on established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Section 1: Foundational Knowledge - Choosing Your Synthetic Route

The successful synthesis of this compound hinges on selecting the appropriate reaction strategy. The two most prevalent and effective methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr). Your choice will depend on the available starting materials, reaction scale, and sensitivity of other functional groups on your substrate.

FAQ 1.1: What are the primary methods for synthesizing this compound?

The two primary methods are:

  • Buchwald-Hartwig Amination : This is a powerful and versatile cross-coupling reaction that uses a palladium catalyst to form a carbon-nitrogen (C-N) bond between an aryl halide (like 2-chlorobenzonitrile or 2-bromobenzonitrile) and an amine (propylamine).[1][2][3] It is highly valued for its broad substrate scope and functional group tolerance. However, it requires careful control of reaction conditions to avoid catalyst deactivation and side reactions.

  • Nucleophilic Aromatic Substitution (SNAr) : This reaction is typically performed with a more activated aryl halide, such as 2-fluorobenzonitrile. The fluorine atom is a good leaving group and activates the aromatic ring for nucleophilic attack by propylamine. SNAr reactions are often metal-free, which can simplify purification, but may require higher temperatures or stronger bases to proceed efficiently.[4]

Decision Workflow: Selecting Your Synthetic Route

Use the following diagram to guide your choice between the Buchwald-Hartwig and SNAr routes.

G cluster_start cluster_halide cluster_decision cluster_recommendation start What is your starting material? A 2-Chlorobenzonitrile or 2-Bromobenzonitrile start->A Less activated halide B 2-Fluorobenzonitrile start->B Highly activated halide E Recommended Route: Buchwald-Hartwig Amination A->E Default Path D Is metal contamination a major concern for the final product? B->D C Are there sensitive functional groups that are incompatible with strong bases or high temperatures? C->E No G Consider Buchwald-Hartwig with milder bases (e.g., K3PO4, Cs2CO3) and lower temperatures. C->G Yes D->C No F Recommended Route: Nucleophilic Aromatic Substitution (SNAr) D->F Yes

Caption: Decision tree for selecting a synthetic route.

Section 2: Troubleshooting the Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a robust reaction, but its complexity, involving a catalyst, ligand, and base, presents several potential points of failure.

FAQ 2.1: My yield of this compound is low. What are the most common causes?

Low yields are often traced back to a few key areas:

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed. Using a pre-catalyst, which is a stable Pd(II) complex that is reduced in situ, can often give more reliable results than using sources like Pd(OAc)₂ directly.[5]

  • Incorrect Ligand Choice: For coupling an alkylamine like propylamine with an aryl chloride, sterically hindered phosphine ligands are crucial. Ligands like XPhos, SPhos, or BrettPhos are designed to promote the key steps of oxidative addition and reductive elimination.[6]

  • Base and Solvent Issues: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7] The base must be strong enough to deprotonate the propylamine but should not interfere with the catalyst or substrates. Additionally, ensure your reactants are fully soluble in the chosen solvent (commonly toluene or dioxane) at the reaction temperature, as insolubility is a frequent cause of reaction failure.[8]

  • Side Reactions: Competing reactions can consume starting materials and lower the yield of the desired product. One common side reaction is hydrodehalogenation, where the aryl halide is reduced to benzonitrile.

FAQ 2.2: I'm observing significant side product formation. What are they and how can I prevent them?

The most common side products in this reaction are:

  • Benzonitrile (from Hydrodehalogenation): This occurs when the aryl halide is reduced instead of undergoing amination. This can be favored by moisture in the reaction or by certain catalyst/ligand combinations. Ensure all reagents and solvents are anhydrous.

  • Di-propylaniline: While less common with primary amines, over-alkylation can sometimes occur. Using a slight excess of the aryl halide relative to the propylamine can help minimize this.

  • Products from Base-Induced Side Reactions: Strong bases can react with other functional groups. While the nitrile group is generally stable, other sensitive groups on more complex substrates could be affected.[7]

The Buchwald-Hartwig Catalytic Cycle and Points of Failure

Understanding the catalytic cycle is key to troubleshooting.

G Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X T1 Failure Point: Catalyst Poisoning (O₂) Poor Ligand Choice PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord + RNH₂ - HX (via Base) T2 Failure Point: Weak Base Steric Hindrance PdII_Amido L₂Pd(II)(Ar)(NRH) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim T3 Failure Point: Bulky Ligands Required Side Reactions (β-hydride elimination) RedElim->Pd0 + Ar-NHR

Caption: The Buchwald-Hartwig catalytic cycle and common failure points.

Table 1: Recommended Reaction Parameters for Buchwald-Hartwig Amination
ParameterComponent / ConditionRecommendation & Rationale
Aryl Halide 2-ChlorobenzonitrileAryl chlorides can be challenging. Requires a highly active catalyst system.[5]
Palladium Source Pd₂(dba)₃ or a G3/G4 Pre-catalystPre-catalysts are often more air-stable and provide more consistent results.
Ligand XPhos, RuPhos, or BrettPhosBulky, electron-rich monophosphine ligands are essential for promoting efficient oxidative addition and reductive elimination.
Base NaOtBu or K₃PO₄NaOtBu is a strong base suitable for most applications. K₃PO₄ is a milder alternative if base-sensitive groups are present.
Solvent Toluene or 1,4-DioxaneThese solvents have high boiling points suitable for the reaction and are good at dissolving the various components.[8]
Temperature 80 - 110 °CTemperature should be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

Section 3: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) Route

The SNAr route is an attractive, metal-free alternative, especially when starting from 2-fluorobenzonitrile.

FAQ 3.1: The reaction is sluggish or incomplete. How can I drive it to completion?
  • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex. Consider increasing the reaction temperature, potentially using a high-boiling solvent like DMSO or NMP.

  • Base: A base is required to neutralize the HF that is formed. An inorganic base like potassium carbonate (K₂CO₃) is often sufficient.[9] Sometimes, a stronger organic base like diisopropylethylamine (DIPEA) can improve reaction rates.[4]

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are ideal for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.

SNAr Mechanism via the Meisenheimer Complex

SNAr_Mechanism Reactants 2-Fluorobenzonitrile + Propylamine TransitionState Nucleophilic Attack Reactants->TransitionState Meisenheimer Meisenheimer Complex (Anionic σ-complex) TransitionState->Meisenheimer Elimination Loss of Fluoride Meisenheimer->Elimination Product This compound Elimination->Product

Caption: The SNAr mechanism proceeds through a stabilized intermediate.

Section 4: Purification & Analysis

FAQ 4.1: What is the best method to purify the final product?

The optimal purification strategy depends on the scale and the impurities present.

  • Aqueous Workup: After the reaction, a standard aqueous workup is typically performed. If a strong base like NaOtBu was used, this will quench the base and remove inorganic salts.

  • Column Chromatography: This is the most common method for achieving high purity on a lab scale. A silica gel column with a gradient of ethyl acetate in hexanes is usually effective.

  • Acid-Base Extraction: As an amine, the product can be protonated and extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent. This is a useful technique for removing non-basic organic impurities.

Section 5: Detailed Experimental Protocol (Example)

Buchwald-Hartwig Amination of 2-Chlorobenzonitrile with Propylamine

Disclaimer: This is a representative protocol and should be adapted and optimized for your specific laboratory conditions and scale.

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 1 mol%), XPhos (0.048 mmol, 2.4 mol%), and sodium tert-butoxide (2.8 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Addition of Reagents: Under a positive pressure of argon, add 2-chlorobenzonitrile (2.0 mmol), toluene (4 mL), and propylamine (2.4 mmol).

  • Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.

References

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed January 18, 2026. [Link]

  • Preparation of 4-arylquinazolines with o-(N-alkyl,N-p-tosyl)aminobenzonitriles, aryllithiums, and NIS. Organic & Biomolecular Chemistry. Accessed January 18, 2026. [Link]

  • A simple, efficient, metal-free, and water-mediated protocol for N-arylation of amines. RSC Advances. Accessed January 18, 2026. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Accessed January 18, 2026. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Accessed January 18, 2026. [Link]

  • Synthesis of Benzonitrile. YouTube. Accessed January 18, 2026. [Link]

  • Optimization of reaction conditions using pentafluorobenzonitrile. ResearchGate. Accessed January 18, 2026. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Accessed January 18, 2026. [Link]

  • Purification of N-substituted aminobenzaldehydes.
  • N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. ResearchGate. Accessed January 18, 2026. [Link]

  • Preparation of benzonitrile.
  • Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Accessed January 18, 2026. [Link]

  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. Accessed January 18, 2026. [Link]

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. Accessed January 18, 2026. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. ResearchGate. Accessed January 18, 2026. [Link]

  • Visible-light-mediated de-aminative alkylation of N-arylamines with alkyl Katritzky salts. Organic Chemistry Frontiers. Accessed January 18, 2026. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 18, 2026. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Accessed January 18, 2026. [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC. Accessed January 18, 2026. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Accessed January 18, 2026. [Link]

  • Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. Accessed January 18, 2026. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed January 18, 2026. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Accessed January 18, 2026. [Link]

  • Process for the preparation of benzonitrile.

Sources

Technical Support Center: The Sandmeyer Reaction for Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

From the Office of the Senior Application Scientist

Welcome to the technical support guide for the Sandmeyer cyanation reaction. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthesis of benzonitriles and troubleshoot common issues that lead to low yields. Our approach is rooted in explaining the fundamental principles behind each step, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address the challenges you may be facing in the lab.

Section A: The Diazotization Step - Foundation of the Reaction

The successful formation of the aryl diazonium salt is the most critical phase of the Sandmeyer reaction. Errors here will invariably lead to poor outcomes.

Question 1: My yield of benzonitrile is very low, and I suspect the initial diazotization is incomplete. How can I ensure complete formation of the benzenediazonium salt?

Answer: Incomplete diazotization is a primary cause of low overall yield. The process involves the reaction of an aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[1] To ensure its success, you must meticulously control three key parameters:

  • Temperature: The diazotization reaction must be conducted at low temperatures, typically between 0 and 5 °C . Arenediazonium salts are notoriously unstable and will readily decompose at higher temperatures, leading to the formation of phenols and tarry by-products.[2] Use an ice-salt bath for robust temperature control.

  • Acidity (pH): A high acid concentration is crucial. Typically, 2.5 to 3 equivalents of a strong acid (like HCl or H₂SO₄) are used. The first equivalent protonates the aniline, the second reacts with NaNO₂ to form the essential nitrosonium ion (NO⁺) electrophile, and the excess acid maintains a low pH to prevent unwanted side reactions, such as the coupling of the diazonium salt with unreacted aniline to form colored azo compounds.[1]

  • Rate of Addition: The sodium nitrite solution must be added slowly and beneath the surface of the reaction mixture. This ensures that the nitrous acid is formed in the presence of the aniline and reacts immediately, preventing its decomposition and minimizing the evolution of toxic nitrogen oxides.

Question 2: During the addition of sodium nitrite, the solution turned yellow or orange, and I observed gas evolution. Is this normal?

Answer: A pale yellow color can be normal, but a deep orange or red color, especially when accompanied by significant bubbling (other than stirring vortex), is a sign of trouble. This indicates that the diazonium salt is either decomposing prematurely or undergoing a side reaction.

  • Azo Coupling: The newly formed diazonium salt is an electrophile and can react with the nucleophilic starting material (unreacted aniline) to form intensely colored diazoamino compounds (azo dyes).[3] This happens if the reaction medium is not sufficiently acidic. Ensure you are using at least 2.5 equivalents of strong acid.

  • Decomposition: If the temperature rises above 5-10 °C, the diazonium salt (Ar-N₂⁺) will decompose, releasing nitrogen gas (N₂) and forming an aryl cation which then reacts with water to form a phenol.[4] This is a major yield-reducing pathway.

You can perform a spot test with starch-iodide paper to check for the presence of excess nitrous acid at the end of the addition. The paper should turn blue-black, indicating that all the aniline has been consumed.

Section B: The Cyanation Step - The Core of the Sandmeyer Reaction

This is the substitution step where the diazonium group is replaced by the nitrile. The quality of the copper(I) cyanide catalyst is paramount.

Question 3: I added my cold diazonium salt solution to the copper(I) cyanide, but the reaction was sluggish, and the yield was poor. What could be the problem?

Answer: The issue likely lies with the activity of your copper(I) cyanide (CuCN) catalyst. The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, which is initiated by a single-electron transfer from the copper(I) species to the diazonium salt.[4][5]

  • Catalyst Quality: Copper(I) salts are prone to oxidation to the inactive copper(II) state. If your CuCN is old or has been exposed to air, it may be partially or wholly oxidized. It is often best to use freshly prepared or high-purity commercial CuCN.

  • Solubility: Copper(I) cyanide has low solubility. It is typically dissolved in a solution of sodium or potassium cyanide to form a soluble complex, such as Na[Cu(CN)₂]. This complex is the active catalytic species. A common procedure involves preparing a solution from copper sulfate and sodium cyanide.[6]

  • Temperature: While the diazotization must be cold, the Sandmeyer cyanation step often requires gentle heating (e.g., to 50-60 °C or as specified by a validated protocol) to facilitate the decomposition of the intermediate aryl-copper complex and drive the reaction to completion. However, the addition of the diazonium salt to the CuCN solution should still be done cautiously and at a controlled rate to manage the exotherm and gas evolution.

Question 4: My reaction turned dark brown or black, and I got a tar-like substance instead of my product. Why?

Answer: This points to uncontrolled decomposition and polymerization side reactions. The primary culprits are:

  • Temperature Control Failure: The decomposition of the diazonium salt is exothermic. If the diazonium solution is added too quickly or the reaction is not adequately cooled initially, a runaway reaction can occur, leading to the formation of aryl radicals that polymerize or form biaryl byproducts.[4]

  • Incorrect pH: The solution of the copper cyanide complex is typically basic. It's important to neutralize the excess acid from the diazotization step before or during the addition to the cyanide solution, but without making the overall mixture too alkaline, which would precipitate copper hydroxides or form unreactive diazotate salts.[7] This is often achieved by adding sodium carbonate or ensuring the cyanide solution is sufficiently buffered.

Visualizing the Process

To better understand the reaction and its critical points, refer to the following diagrams.

Diagram 1: Sandmeyer Reaction Mechanism for Cyanation

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization (0-5 °C) cluster_sandmeyer Step 2: Sandmeyer Cyanation Aniline Ar-NH₂ Diazonium Ar-N₂⁺ (Diazonium Salt) Aniline->Diazonium + HNO₂ HNO2 NaNO₂ + H⁺ SET Single Electron Transfer (SET) Diazonium->SET CuCN Cu(I)CN CuCN->SET ArylRadical Ar• (Aryl Radical) + N₂ SET->ArylRadical Loss of N₂ CuII Cu(II)(CN)₂ SET->CuII Product Ar-CN (Benzonitrile) ArylRadical->Product + [Cu(II)(CN)₂] CuII->Product Product->CuCN Regenerates Catalyst

Caption: The two-stage mechanism of the Sandmeyer reaction.

Diagram 2: A Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Diazotization Problem in Diazotization Step? Start->Check_Diazotization Check_Cyanation Problem in Cyanation Step? Check_Diazotization->Check_Cyanation No Temp_Diaz Was Temp > 5°C? Check_Diazotization->Temp_Diaz Yes Acid_Diaz Insufficient Acid (<2.5 eq)? Check_Diazotization->Acid_Diaz Yes NaNO2_Add NaNO₂ Added Too Fast? Check_Diazotization->NaNO2_Add Yes Check_Workup Problem in Workup/Isolation? Check_Cyanation->Check_Workup No Temp_Cyan Poor Temp Control? Check_Cyanation->Temp_Cyan Yes Catalyst_Qual Old / Oxidized CuCN? Check_Cyanation->Catalyst_Qual Yes pH_Cyan Incorrect pH during addition? Check_Cyanation->pH_Cyan Yes Extraction Inefficient Extraction? Check_Workup->Extraction Yes Purification Loss during Purification? Check_Workup->Purification Yes Result_Phenol Primary Side Product: Phenol / Azo Dyes Temp_Diaz->Result_Phenol Acid_Diaz->Result_Phenol NaNO2_Add->Result_Phenol Result_Tar Primary Side Product: Tars / Polymers Temp_Cyan->Result_Tar Catalyst_Qual->Result_Tar pH_Cyan->Result_Tar Result_Loss Mechanical Loss of Product Extraction->Result_Loss Purification->Result_Loss

Caption: A step-by-step guide to diagnosing low yield issues.

Quantitative Data & Protocols

Table 1: Critical Reaction Parameters
ParameterRecommended Range/ValueRationale & Common Issues
Diazotization Temperature 0 – 5 °CPrevents premature decomposition of the unstable diazonium salt, which forms phenols and tars.
Acid Stoichiometry 2.5 – 3.0 equivalentsEnsures complete protonation of the amine, generation of the nitrosonium ion, and suppression of azo-coupling side reactions.[1]
Amine:Nitrite Ratio 1 : 1.05 equivalentsA slight excess of sodium nitrite ensures all the primary amine is converted to the diazonium salt.
Cyanation Temperature 20 – 60 °C (Varies)Must be optimized. Too low, and the reaction is slow; too high, and decomposition/side reactions dominate.[8]
Catalyst Loading Stoichiometric (Typical)The reaction is traditionally run with stoichiometric copper(I) cyanide, though catalytic versions exist.[4]
Experimental Protocol: Synthesis of Benzonitrile from Aniline

This protocol is a representative example. Researchers must adapt it based on their specific substrate and scale, always adhering to strict safety protocols.

Step 1: Preparation of the Diazonium Salt Solution (0-5 °C)

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine aniline (1.0 eq) and 2.5 M hydrochloric acid (3.0 eq).

  • Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring. The aniline hydrochloride may precipitate as a fine slurry.

  • Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C .

  • After the addition is complete, stir the resulting cold solution for an additional 20 minutes. Keep this solution on ice until the next step.

Step 2: The Sandmeyer Cyanation Reaction

  • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.1 eq) and sodium cyanide (1.2 eq) in water. Gently warm the mixture if necessary to achieve a clear solution of the Na[Cu(CN)₂] complex, then cool it to approximately 15 °C.

  • Slowly, and in portions, add the cold benzenediazonium chloride solution from Step 1 to the stirred copper cyanide solution.

  • Vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the foaming manageable. The temperature may be allowed to rise to room temperature.

  • After the addition is complete, gently heat the reaction mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

  • Cool the mixture back to room temperature.

Step 3: Workup and Purification

  • The crude benzonitrile often separates as an oily layer. The reaction mixture should be transferred to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., toluene or dichloromethane) three times.[9]

  • Combine the organic extracts and wash them with water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation to yield pure benzonitrile.

References

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Shafi, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. Retrieved from [Link]

  • Clark, J. (2023, January 22). Reactions of Diazonium Salts. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2024, July 26). Sandmeyer type reaction troubleshoot. r/Chempros. Retrieved from [Link]

  • Gallagher, K. (2022, April 26). Diazonium Substitution - Sandmeyer Reactions (IOC 38). YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Retrieved from [Link]

  • ResearchGate. (2018, September 17). (PDF) A General Electrochemical Strategy for Sandmeyer Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, February 27). Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases. Retrieved from [Link]

  • Quora. (2017, April 5). What is the difference between the Sandmeyer reaction and the Gattermann reaction?. Retrieved from [Link]

  • Google Patents. (n.d.). EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
  • ResearchGate. (2025, August 6). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-TOLUNITRILE. Retrieved from [Link]

  • Unacademy. (n.d.). Difference between Sandmeyer Reaction and Gattermann Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, September 8). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Quora. (2017, June 4). Can benzene diazonium salt give benzonitrile with KCN only (i.e. without CuCN)?. Retrieved from [Link]

  • Reddit. (2024, May 9). Sandmeyer vs gattermann reactions??. r/OrganicChemistry. Retrieved from [Link]

  • Aakash Institute. (n.d.). Diazonium salt - Physical and Chemical Properties. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(Propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of impurities from 2-(Propylamino)benzonitrile. The following sections offer in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of this compound?

A1: The impurity profile of this compound can vary depending on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as 2-aminobenzonitrile or a propyl halide.

  • Over-Alkylated Byproducts: Di-propylation of the amino group can occur.

  • Solvent Residues: Residual solvents from the reaction or initial work-up may be present.[1][2]

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under certain conditions.

  • Side-Reaction Products: Depending on the specific reaction conditions, other related benzonitrile derivatives could be formed.[3][4]

Q2: My this compound sample has a yellow or brownish tint. What does this indicate and how can I remove the color?

A2: A colored sample often suggests the presence of minor, highly conjugated impurities or degradation products. These can sometimes be effectively removed by treating a solution of your compound with activated charcoal, followed by hot filtration and recrystallization.[5] The charcoal adsorbs the colored impurities. Use charcoal judiciously, as excessive amounts can lead to a loss of your desired product.[5]

Q3: I'm observing "oiling out" instead of crystal formation during recrystallization. What's happening and how can I fix it?

A3: "Oiling out" occurs when your compound separates from the solution as a liquid phase rather than a solid crystal lattice.[5] This is often due to the boiling point of the solvent being higher than the melting point of your compound, or the presence of significant impurities that depress the melting point.[5]

To troubleshoot this:

  • Add more solvent: Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent.[5]

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[5]

  • Use a seed crystal: If you have a pure crystal of this compound, adding it to the cooled, saturated solution can initiate crystallization.[5]

  • Scratch the flask: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites and induce crystallization.[5]

Q4: My recovery after recrystallization is very low. How can I improve the yield?

A4: Low recovery is a common challenge. To improve your yield:

  • Ensure you are using a minimal amount of hot solvent: The goal is to create a saturated solution at the solvent's boiling point. Using too much solvent will keep more of your product dissolved at lower temperatures.

  • Allow for slow cooling: Gradual cooling promotes the formation of pure crystals.[6]

  • Ensure complete crystallization: After slow cooling to room temperature, placing the flask in an ice bath can help maximize the precipitation of your product.[5]

  • Wash the collected crystals with cold solvent: Using warm or room temperature solvent to wash the crystals will dissolve some of your product.

Troubleshooting Guide: Selecting the Right Purification Method

The choice of purification method is critical and depends on the nature and quantity of the impurities. The following flowchart provides a decision-making framework.

Purification_Workflow start Impure this compound impurity_assessment Assess Impurity Profile (TLC, HPLC, GC-MS) start->impurity_assessment solid_impurities Are impurities primarily solid and less soluble? impurity_assessment->solid_impurities Initial Analysis recrystallization Recrystallization solid_impurities->recrystallization Yes volatile_impurities Are impurities significantly more or less volatile? solid_impurities->volatile_impurities No final_product Pure this compound recrystallization->final_product distillation Vacuum Distillation volatile_impurities->distillation Yes similar_polarity Do impurities have similar polarity? volatile_impurities->similar_polarity No distillation->final_product similar_polarity->recrystallization No, try recrystallization first chromatography Column Chromatography similar_polarity->chromatography Yes chromatography->final_product

Caption: Decision workflow for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[6][7]

1. Solvent Selection:

  • The ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature.
  • Conduct small-scale solubility tests with various solvents such as ethanol, isopropanol, or a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate).[5]

2. Dissolution:

  • Place the impure this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[5]

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[5]
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

5. Collection and Washing:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

6. Drying:

  • Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography

Column chromatography is an effective method for separating compounds with different polarities.[8]

1. Adsorbent and Eluent Selection:

  • For aminobenzonitriles, silica gel is a common stationary phase.
  • A mobile phase (eluent) of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective.
  • To prevent the basic amine from strongly interacting with the acidic silica, which can cause streaking and poor separation, a small amount of a competing amine like triethylamine (e.g., 0.1-1%) can be added to the eluent.[9][10]

2. Column Packing:

  • Prepare a slurry of the silica gel in the initial, less polar eluent mixture.
  • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

3. Sample Loading:

  • Dissolve the impure this compound in a minimal amount of the eluent or a suitable solvent.
  • Carefully apply the sample to the top of the silica gel bed.

4. Elution:

  • Begin eluting with the initial solvent mixture, collecting fractions.
  • Gradually increase the polarity of the eluent to move the compounds down the column.

5. Fraction Analysis:

  • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

6. Solvent Removal:

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

PropertyThis compound
CAS Number 74396-53-5[11][12]
Molecular Formula C10H12N2[11]
Molecular Weight 160.22 g/mol [11][12]
Storage 2-8°C, sealed in a dry environment[11][12]

Analytical Methods for Purity Assessment

To confirm the purity of your this compound after purification, various analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for this purpose.[13][14][15]

Typical HPLC Conditions for Aminobenzonitriles: [15][16]

  • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like phosphoric or formic acid for better peak shape.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

Typical GC Conditions for Aminobenzonitriles: [15]

  • Column: A capillary column suitable for amine analysis.

  • Oven Program: A temperature ramp, for example, starting at 100°C and increasing to 250°C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

References

  • Separation of 3-Aminobenzonitrile on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Propionitrile Safety Data Sheet. Airgas. Available from: [Link]

  • How can I purify impure benzonitrile? ResearchGate. Available from: [Link]

  • 2-(3-Oxopropylamino)benzonitrile. PubChem. Available from: [Link]

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives. Brieflands. Available from: [Link]

  • Purification of Benzonitrile. LookChem. Available from: [Link]

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharma Times. Available from: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • 3-Nitro-4-(propylamino)benzonitrile Safety Data Sheet. Angene Chemical. Available from: [Link]

  • Preparation of benzonitrile. Google Patents.
  • Production method of benzonitrile. Google Patents.
  • 2-(Benzylamino)benzonitrile. PubChem. Available from: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbio. Available from: [Link]

  • 4-(Propylamino)benzonitrile. PubChem. Available from: [Link]

  • Benzonitrile Impurities and Related Compound. Veeprho. Available from: [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available from: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available from: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances. Available from: [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. Available from: [Link]

  • Method for the preparation of 2-hydroxybenzonitrile. Google Patents.
  • Preparation of aromatic nitriles. Google Patents.
  • Benzonitrile-impurities. Pharmaffiliates. Available from: [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Available from: [Link]

  • The preparation method of 2-nitro substituted phenylacetonitrile compounds. Google Patents.
  • Benzonitrile in different ways. Sciencemadness Discussion Board. Available from: [Link]

  • ICH Q3C (R6) Step 5 - impurities: guideline for residual solvents. European Medicines Agency. Available from: [Link]

  • Benzonitrile production from benzene or diphenyl and hcn. Google Patents.
  • ICH Q3C (R9) Guideline on impurities. European Medicines Agency. Available from: [Link]

  • Process for producing ketoprofen and 5-benzoyl-3-methyl-2-indolinone. Google Patents.

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 2-(Propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the scale-up synthesis of 2-(Propylamino)benzonitrile. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Moving a synthesis from the bench to a larger scale introduces challenges related to reaction kinetics, heat transfer, and purification that are often not apparent at the milligram-to-gram scale.[1][2] This document provides field-proven insights to navigate these complexities effectively.

Introduction to Synthetic Strategies

The synthesis of this compound, a key intermediate in various research and development applications, is typically achieved through two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination. The choice between these methods is often dictated by the cost and reactivity of the starting materials, as well as the desired scale of production.

  • Nucleophilic Aromatic Substitution (SNAr): This is often the more cost-effective route, involving the direct displacement of a leaving group (typically a halide) on an electron-poor aromatic ring by an amine.[3][4] For this substrate, the reaction is facilitated by the electron-withdrawing nature of the nitrile group. The reactivity of the leaving group is a critical factor, with fluoride being significantly more reactive than chloride.[5]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming carbon-nitrogen bonds.[6][7] It is particularly useful when the SNAr reaction is sluggish, for instance, with less reactive aryl chlorides or bromides. While highly efficient, the cost of the palladium catalyst and specialized phosphine ligands can be a consideration for large-scale manufacturing.[7]

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Reaction Optimization & Execution

Q1: My SNAr reaction with 2-chlorobenzonitrile is extremely slow and gives a low yield, even with excess propylamine and high temperatures. What is causing this?

A1: This is a classic challenge related to leaving group reactivity in SNAr reactions.

  • Causality: The nitrile group activates the aromatic ring for nucleophilic attack, but chlorine is a relatively poor leaving group compared to fluorine in this context.[5] For an SNAr reaction to proceed efficiently, the rate-determining step, which is the initial attack of the nucleophile to form the Meisenheimer complex, must be favorable.[4][8] The high electronegativity of fluorine makes the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Troubleshooting Steps:

    • Switch to 2-Fluorobenzonitrile: If economically viable, switching to 2-fluorobenzonitrile will dramatically increase the reaction rate and allow for milder conditions, which in turn minimizes side product formation.

    • Increase Temperature & Pressure: If you must use 2-chlorobenzonitrile, conducting the reaction in a sealed pressure vessel can allow for higher temperatures (e.g., 120-150 °C), which will increase the reaction rate. However, this also increases the risk of side reactions.

    • Consider a Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can facilitate the reaction, especially if there are solubility issues with the base.

    • Evaluate Buchwald-Hartwig Amination: For aryl chlorides, a palladium-catalyzed approach is often more efficient and may be the most practical solution despite the initial catalyst cost.[7]

Q2: I'm observing a significant amount of a byproduct with a higher molecular weight in my Buchwald-Hartwig reaction. What could it be?

A2: The likely culprit is the formation of a diarylpropylamine impurity, arising from a secondary amination reaction.

  • Causality: The product, this compound, is a secondary amine and can itself act as a nucleophile. Under the reaction conditions, it can couple with another molecule of the aryl halide starting material to form a tertiary amine. This is more prevalent if the reaction is run for an extended period after the primary amine has been consumed.

  • Troubleshooting Steps:

    • Monitor the Reaction Closely: Use HPLC or GC to track the consumption of propylamine and the formation of the desired product. Stop the reaction as soon as the starting amine is consumed.

    • Optimize Stoichiometry: Use a slight excess of the propylamine (e.g., 1.1-1.2 equivalents) to ensure the aryl halide is fully consumed before the secondary amination becomes a significant competing reaction.

    • Ligand and Catalyst Choice: Some ligand systems are more prone to this side reaction than others. Screening different phosphine ligands (e.g., XPhos, RuPhos) may identify a system that favors the primary amination.[9]

Q3: The reaction is highly exothermic, and I'm struggling with temperature control in a 50L reactor. How can I manage this?

A3: Exotherm control is a critical safety and quality concern during scale-up.[1] Poor heat management can lead to runaway reactions and increased impurity formation.

  • Causality: The amination reaction is exothermic. On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation. In a large reactor, this ratio decreases significantly, and heat can build up rapidly.[1]

  • Mitigation Strategies:

    • Slow Addition of Reagents: Add the most reactive component (often the amine or base) slowly and sub-surface to the reaction mixture. This allows the reactor's cooling system to manage the heat generated in a controlled manner.

    • Use a Co-solvent: Adding a higher-boiling, inert co-solvent can increase the overall heat capacity of the reaction mixture, helping to buffer temperature spikes.

    • "Reverse" Addition: Consider adding the aryl halide to the mixture of the amine and base.

    • Process Safety Evaluation: Conduct a reaction calorimetry study to quantify the heat of reaction and determine the maximum safe addition rate for your specific reactor setup.

Work-up and Purification

Q4: During the aqueous work-up, I'm getting a persistent emulsion that makes phase separation difficult. How can I resolve this?

A4: Emulsion formation is common when dealing with amines and basic aqueous solutions.

  • Causality: Amines can act as surfactants, stabilizing the interface between the organic and aqueous layers. This is often exacerbated by fine solids or tars.

  • Troubleshooting Steps:

    • Add Brine: Adding a saturated solution of sodium chloride (brine) to the aqueous layer increases its ionic strength and density, which helps to break the emulsion.[2]

    • Filter Through Celite: Filtering the entire biphasic mixture through a pad of diatomaceous earth (Celite) can help to break up the emulsion by removing particulate matter that may be stabilizing it.[2]

    • Change the pH: A slight adjustment of the aqueous layer's pH away from the pKa of the amine can sometimes help.

    • Allow Time to Settle: Sometimes, simply allowing the mixture to stand undisturbed for a longer period can lead to phase separation.

Q5: My final product is a yellow to brown oil. How can I obtain a colorless product?

A5: The color is likely due to high molecular weight, colored impurities or oxidation byproducts.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent (e.g., ethyl acetate, toluene) and stirring with a small amount of activated carbon for 30-60 minutes can effectively adsorb colored impurities. Filter through Celite to remove the carbon before concentrating.

    • Distillation: If the product is thermally stable, vacuum distillation is an excellent method for purification and color removal on a larger scale.[10][11]

    • Silica Gel Chromatography: While less ideal for very large scales due to cost and solvent usage, a silica gel plug or column can be effective. A non-polar solvent system (e.g., hexanes/ethyl acetate) is typically used.

Frequently Asked Questions (FAQs)

Q: Which synthetic route, SNAr or Buchwald-Hartwig, is generally preferred for the large-scale synthesis of this compound? A: For multi-kilogram scale and beyond, the SNAr reaction using 2-fluorobenzonitrile is often preferred if cost-effective. This route avoids the use of expensive and potentially toxic heavy metal catalysts and ligands.[7] The Buchwald-Hartwig amination is a superior choice when starting from the less expensive but less reactive 2-chlorobenzonitrile or 2-bromobenzonitrile, or when very mild conditions are required.

Q: What are typical starting conditions for the SNAr reaction of 2-fluorobenzonitrile with propylamine? A: A good starting point is to use a slight excess of propylamine (1.2-1.5 equivalents) and a base like potassium carbonate (2.0 equivalents) in a polar aprotic solvent such as DMSO or DMF at a temperature of 80-100 °C. Reaction progress should be monitored by HPLC or GC.

Q: What are the key safety considerations for this synthesis? A:

  • Reagents: Propylamine is volatile and corrosive. Benzonitriles are toxic and can be harmful if swallowed or in contact with skin.[12] Handle these chemicals in a well-ventilated area (fume hood) with appropriate personal protective equipment (gloves, safety glasses, lab coat).[13][14]

  • Reaction: As discussed, the reaction can be exothermic. Ensure the reactor is equipped with adequate cooling and emergency quenching procedures are in place.

  • Byproducts: Nitrile chemistry can potentially release cyanide under harsh acidic or basic conditions, although this is a low risk in this specific synthesis. Always handle the reaction waste according to safety protocols.

Experimental Protocols & Workflows

Protocol 1: SNAr Synthesis via 2-Fluorobenzonitrile (100g Scale)
  • Reactor Setup: To a 2L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge 2-fluorobenzonitrile (100 g, 0.826 mol) and dimethyl sulfoxide (DMSO, 500 mL).

  • Reagent Addition: Add potassium carbonate (228 g, 1.65 mol) to the mixture. Begin stirring.

  • Controlled Amine Addition: Slowly add propylamine (60 g, 1.01 mol) to the reactor over a period of 1 hour, maintaining the internal temperature below 40°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 90°C and maintain for 4-6 hours, or until reaction completion is confirmed by HPLC analysis.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water (2L). Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil. Further purification can be achieved by vacuum distillation.

Protocol 2: Buchwald-Hartwig Synthesis via 2-Chlorobenzonitrile (100g Scale)
  • Inert Atmosphere: To a 2L jacketed glass reactor, add Pd₂(dba)₃ (1.5 g, 1.64 mmol), XPhos (3.1 g, 6.5 mmol), and sodium tert-butoxide (114 g, 1.18 mol). The reactor must be thoroughly purged with nitrogen or argon.

  • Solvent and Reagent Addition: Add anhydrous toluene (800 mL) followed by 2-chlorobenzonitrile (100 g, 0.727 mol). Begin stirring.

  • Amine Addition: Add propylamine (51.5 g, 0.872 mol) to the mixture.

  • Reaction: Heat the reaction mixture to 100°C under a nitrogen atmosphere. Maintain for 8-12 hours, monitoring by HPLC for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with toluene.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or silica gel chromatography.

Process Flow Diagrams

SNAr_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation A Charge Reactor: 2-Fluorobenzonitrile, Base, Solvent B Controlled Addition of Propylamine A->B C Heat to 90°C Monitor by HPLC B->C D Quench in Ice Water C->D E Extract with Ethyl Acetate D->E F Brine Wash & Dry E->F G Concentrate Crude Product F->G H Final Purification (Vacuum Distillation) G->H

Buchwald_Workflow cluster_reaction Reaction Phase (Inert Atmosphere) cluster_workup Work-up & Isolation A Charge Reactor: Catalyst, Ligand, Base, Solvent B Add 2-Chlorobenzonitrile & Propylamine A->B C Heat to 100°C Monitor by HPLC B->C D Cool to RT C->D E Filter through Celite D->E F Concentrate Filtrate E->F G Final Purification (Distillation or Chromatography) F->G

Data Summary Tables

Table 1: Comparison of Synthetic Routes
ParameterSNArBuchwald-Hartwig Amination
Aryl Halide 2-Fluorobenzonitrile (preferred) or 2-Chlorobenzonitrile2-Chlorobenzonitrile or 2-Bromobenzonitrile
Catalyst NonePalladium precatalyst (e.g., Pd₂(dba)₃)
Ligand NonePhosphine Ligand (e.g., XPhos, RuPhos)
Base Inorganic (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic (e.g., NaOtBu, LHMDS)
Solvent Polar Aprotic (e.g., DMSO, DMF)Aprotic (e.g., Toluene, Dioxane)
Temperature 80 - 150 °C80 - 110 °C
Pros Lower cost, no heavy metals, simpler work-upHigh efficiency for less reactive halides, milder conditions
Cons Requires activated halide (fluoro), may need high tempsCatalyst/ligand cost, potential for heavy metal contamination
Table 2: Troubleshooting Summary
SymptomPotential Cause(s)Recommended Actions
Low Yield / Incomplete Reaction Poor leaving group (SNAr), inactive catalyst (Buchwald), insufficient temperature.Switch to 2-fluorobenzonitrile for SNAr, screen new catalyst/ligand, increase temperature.
Side Product Formation Over-reaction (diarylation), hydrolysis of nitrile, thermal degradation.Monitor reaction closely and stop at completion, use moderate temperatures, ensure anhydrous conditions.
Poor Heat Control High reaction exothermicity, poor heat transfer at scale.Slow addition of limiting reagent, use a co-solvent, perform reaction calorimetry.
Emulsion During Work-up Surfactant properties of amine product, particulate matter.Add brine, filter through Celite, adjust pH.
Colored Product High molecular weight impurities, oxidation byproducts.Treat with activated carbon, purify by vacuum distillation or chromatography.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Benzonitrile. Chempedia. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Chemical Science. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). BENZONITRILE - (For Synthesis) MSDS. Retrieved from [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved from [Link]

  • Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Retrieved from [Link]

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  • Google Patents. (n.d.). US3835177A - Process for the preparation of benzonitrile.
  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

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  • Australian Government Department of Health. (2019). Benzonitrile: Human health tier II assessment. Retrieved from [Link]

  • Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
  • The Scale-Up Singularity. (n.d.). Manufacturing innovations in oligonucleotide synthesis. Retrieved from [Link]

  • ResearchGate. (2024). Gram‐scale synthesis of benzylamine from benzonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to the In Vitro Validation of 2-(Propylamino)benzonitrile's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in vitro biological characterization of the novel compound 2-(propylamino)benzonitrile. As a molecule belonging to the diverse family of 2-aminobenzonitrile derivatives, it holds potential for a range of biological activities, from cytotoxicity against cancer cell lines to modulation of ion channel function. This document is structured to guide researchers through a logical, evidence-based process of validating these potential activities, comparing its performance with relevant chemical alternatives, and providing the necessary experimental protocols to generate robust and publishable data.

Introduction: The Therapeutic Potential of the 2-Aminobenzonitrile Scaffold

The 2-aminobenzonitrile core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a multitude of heterocyclic compounds with significant therapeutic properties. Derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer effects. Given this precedent, it is reasonable to hypothesize that this compound may exhibit inherent biological activity or serve as a key intermediate for more complex bioactive molecules. This guide will focus on two primary areas of investigation: its potential as a cytotoxic agent and its capacity to modulate ion channel activity.

To provide a comparative context for the experimental validation of this compound, we will benchmark its performance against two well-characterized compounds representing different classes of 2-aminobenzonitrile derivatives:

  • 2-Aminobenzophenone: A simple derivative known to possess antimitotic properties by inhibiting tubulin polymerization.[1]

  • 2-(3,5-Dichlorophenyl)amino)quinazolin-4(3H)-one: A more complex heterocyclic derivative of 2-aminobenzonitrile that has been shown to have antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA).[2]

Foundational In Vitro Assays for Biological Activity Profiling

A logical first step in characterizing a novel compound is to assess its general cytotoxicity. This provides a baseline understanding of its effect on cell viability and proliferation. Subsequently, more specific assays can be employed to investigate precise mechanisms of action, such as ion channel modulation.

Assessment of Cytotoxicity

Two of the most common and reliable methods for assessing in vitro cytotoxicity are the MTT and LDH assays. The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of a cytosolic enzyme from damaged cells, indicating a loss of membrane integrity.[3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of a cell's metabolic activity, which in turn can be an indirect measure of cell viability and proliferation. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer or A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound and the comparator compounds (2-aminobenzophenone and 2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one) in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the cell plate with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO at the same final concentration) and a positive control (e.g., doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium. This assay is a direct measure of cell membrane integrity.[4][5][6]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the 48-hour incubation, centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (vehicle-treated cells).

Ion Channel Modulation Screening

Given that many neurologically active drugs target ion channels, and considering the structural motifs present in this compound, investigating its effect on ion channel function is a logical next step. Automated patch-clamp (APC) technology provides a high-throughput method for screening compound libraries against various ion channels.[7][8]

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells. Blockers of these channels are used as local anesthetics, antiarrhythmics, and anticonvulsants.

Experimental Protocol: Automated Patch-Clamp for Nav1.7 Channels

  • Cell Preparation: Use a stable cell line expressing the human Nav1.7 sodium channel (e.g., HEK293 cells). Culture the cells to 70-90% confluency. On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution to ensure channel integrity.

  • APC System Setup: Prepare the intracellular and extracellular solutions for the APC system (e.g., QPatch or IonFlux). The extracellular solution should contain ions to support Nav channel function, and the intracellular solution should mimic the cell's internal environment.

  • Compound Preparation: Prepare a dilution series of this compound and a known Nav channel blocker as a positive control (e.g., Tetrodotoxin) in the extracellular solution.

  • Electrophysiological Recording: Load the cells and compound solutions into the APC system. The system will automatically establish whole-cell patch-clamp recordings. Apply a voltage protocol to elicit Nav channel currents. This typically involves a holding potential, a depolarization step to activate the channels, and a repolarization step.

  • Compound Application: Apply the different concentrations of the test compound and the positive control to the cells while recording the channel currents.

  • Data Analysis: Measure the peak inward sodium current in the presence and absence of the compound. Calculate the percentage of current inhibition for each concentration and plot a dose-response curve to determine the IC50 value.

Data Presentation and Comparative Analysis

The quantitative data obtained from the in vitro assays should be summarized in a clear and concise format to facilitate comparison.

Comparative Cytotoxicity Data
CompoundCell LineAssayIncubation Time (h)IC50 (µM)
This compound MCF-7MTT48Experimental Data
A549MTT48Experimental Data
MCF-7LDH48Experimental Data
A549LDH48Experimental Data
2-AminobenzophenoneMCF-7MTT48Literature/Experimental Data
A549MTT48Literature/Experimental Data
2-((3,5-Dichlorophenyl)amino)quinazolin-4(3H)-oneMRSABroth Microdilution24Literature/Experimental Data
Comparative Ion Channel Modulation Data
CompoundIon ChannelCell LineAssayIC50 (µM)
This compound Nav1.7HEK293Automated Patch-ClampExperimental Data
Tetrodotoxin (Positive Control)Nav1.7HEK293Automated Patch-ClampLiterature/Experimental Data

Visualizing Experimental Workflows and Signaling Pathways

Visual diagrams are essential for conveying complex experimental procedures and biological mechanisms.

General Workflow for In Vitro Biological Validation

G cluster_0 Compound Preparation cluster_1 Cytotoxicity Assays cluster_2 Ion Channel Assays Compound Synthesis\nand Purification Compound Synthesis and Purification Stock Solution\nPreparation (DMSO) Stock Solution Preparation (DMSO) Compound Synthesis\nand Purification->Stock Solution\nPreparation (DMSO) Compound Treatment\n(48h incubation) Compound Treatment (48h incubation) Stock Solution\nPreparation (DMSO)->Compound Treatment\n(48h incubation) Compound Application Compound Application Stock Solution\nPreparation (DMSO)->Compound Application Cell Seeding\n(96-well plate) Cell Seeding (96-well plate) Cell Seeding\n(96-well plate)->Compound Treatment\n(48h incubation) MTT Assay MTT Assay Compound Treatment\n(48h incubation)->MTT Assay LDH Assay LDH Assay Compound Treatment\n(48h incubation)->LDH Assay Absorbance Reading\n(570 nm) Absorbance Reading (570 nm) MTT Assay->Absorbance Reading\n(570 nm) Absorbance Reading\n(490 nm) Absorbance Reading (490 nm) LDH Assay->Absorbance Reading\n(490 nm) IC50 Determination\n(Cell Viability) IC50 Determination (Cell Viability) Absorbance Reading\n(570 nm)->IC50 Determination\n(Cell Viability) IC50 Determination\n(Cytotoxicity) IC50 Determination (Cytotoxicity) Absorbance Reading\n(490 nm)->IC50 Determination\n(Cytotoxicity) Cell Preparation\n(Stable Cell Line) Cell Preparation (Stable Cell Line) Automated Patch-Clamp\n(e.g., QPatch) Automated Patch-Clamp (e.g., QPatch) Cell Preparation\n(Stable Cell Line)->Automated Patch-Clamp\n(e.g., QPatch) Automated Patch-Clamp\n(e.g., QPatch)->Compound Application Current Measurement Current Measurement Compound Application->Current Measurement IC50 Determination\n(Channel Inhibition) IC50 Determination (Channel Inhibition) Current Measurement->IC50 Determination\n(Channel Inhibition)

Caption: General workflow for the in vitro validation of this compound.

Simplified Representation of a Voltage-Gated Sodium Channel Assay

G cluster_0 Automated Patch-Clamp Workflow cluster_1 Compound Effect Cell Suspension Cell Suspension Cell Sealing Cell Sealing Cell Suspension->Cell Sealing Whole-Cell Configuration Whole-Cell Configuration Cell Sealing->Whole-Cell Configuration Voltage Protocol Application Voltage Protocol Application Whole-Cell Configuration->Voltage Protocol Application Current Recording Current Recording Voltage Protocol Application->Current Recording This compound This compound Sodium Channel Sodium Channel This compound->Sodium Channel Inhibition Reduced Na+ Influx Reduced Na+ Influx Sodium Channel->Reduced Na+ Influx Leads to Altered Neuronal Excitability Altered Neuronal Excitability Reduced Na+ Influx->Altered Neuronal Excitability Results in

Caption: Simplified workflow of an automated patch-clamp assay for sodium channel inhibition.

Conclusion and Future Directions

This guide provides a robust starting point for the in vitro biological validation of this compound. By systematically evaluating its cytotoxicity and potential for ion channel modulation, researchers can gain valuable insights into its pharmacological profile. The comparative approach, using established compounds as benchmarks, will help to contextualize the significance of the experimental findings. Positive results from these initial screens would warrant further investigation, including mechanism of action studies, evaluation against a broader panel of cell lines and ion channels, and eventual progression to in vivo models.

References

  • Validation of a Patch Clamp Screening Protocol That Simultaneously Measures Compound Activity in Multiple States of the Voltage-Gated Sodium Channel Nav1.2. Assay and Drug Development Technologies. [Link]

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  • LDH Cytotoxicity Assay. Creative Bioarray. [Link]

  • Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of Medicinal Chemistry. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]

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A Comparative Guide to 2-(Propylamino)benzonitrile and Isomeric Aminobenzonitriles: Structure, Synthesis, and Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aminobenzonitrile Scaffold in Modern Chemistry

Aminobenzonitriles are a class of bifunctional organic compounds that serve as foundational pillars in the synthesis of a multitude of high-value molecules, from life-saving pharmaceuticals to advanced materials.[1][2] Their structure, featuring a nucleophilic amino group and an electrophilic, electron-withdrawing nitrile group on a benzene ring, provides a versatile platform for complex molecular architecture.[3] The specific arrangement of these functional groups—as seen in the ortho-, meta-, and para- isomers (2-, 3-, and 4-aminobenzonitrile)—dramatically influences their chemical behavior and synthetic utility.[1]

This guide moves beyond the common primary aminobenzonitriles to provide a comparative analysis with a less-documented derivative: 2-(Propylamino)benzonitrile. By examining this N-substituted, secondary amine, we aim to elucidate how the introduction of an alkyl group, in conjunction with the positional isomerism of the core scaffold, impacts physicochemical properties, synthetic accessibility, and potential applications in drug discovery. This analysis is designed for researchers and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) within this vital class of chemical intermediates.

Part 1: A Comparative Analysis of Physicochemical Properties

The fundamental physical and chemical properties of a molecule dictate its behavior in both reaction flasks and biological systems. The substitution pattern on the benzonitrile ring is the primary determinant of these characteristics. The introduction of an N-propyl group on 2-aminobenzonitrile introduces significant changes compared to its primary amine counterparts.

Based on fundamental chemical principles, the N-propyl group in this compound is expected to increase its lipophilicity (fat-solubility) and molecular weight. This typically leads to a higher boiling point and lower aqueous solubility compared to the unsubstituted aminobenzonitriles. Furthermore, the presence of a secondary amine alters its hydrogen bonding capability; it can act as a hydrogen bond donor (one N-H bond) and acceptor (the lone pair on nitrogen), whereas primary amines have two donor sites. This difference influences crystal packing, melting point, and interactions with solvents or biological receptors.

Below is a table summarizing the known properties of this compound and its primary amine isomers.

PropertyThis compound2-Aminobenzonitrile3-Aminobenzonitrile4-Aminobenzonitrile
CAS Number 74396-53-5[4][5]1885-29-6[6]2237-30-1[7]873-74-5[8][9]
Molecular Formula C₁₀H₁₂N₂[4]C₇H₆N₂[10]C₇H₆N₂[7]C₇H₆N₂[3][11]
Molecular Weight 160.22 g/mol [5]118.14 g/mol [10]118.14 g/mol [7]118.14 g/mol [3][11]
Appearance Not specifiedYellow solid[6]Brown crystalline solid[7]White to pale yellow crystalline powder[3][8]
Melting Point Not specified45-48 °C[6]48-53 °C[7][12]83-87 °C[3][9]
Boiling Point Not specified267-268 °C[6]288-290 °C[7]285 °C (decomposes)[3][13]
Solubility Not specifiedSoluble in organic solvents; insoluble in water.[6]Soluble in methanol.[7]Sparingly soluble in water; soluble in ethanol, acetone.[3][8]

Part 2: Contrasting Synthetic Strategies

The synthetic routes to aminobenzonitriles are well-established, but the strategy diverges when comparing the synthesis of a primary aminobenzonitrile core with the synthesis of an N-alkylated derivative.

Strategy A: Formation of the Primary Aminobenzonitrile Core

A prevalent industrial and laboratory method for producing primary aminobenzonitriles is the dehydration of the corresponding aminobenzamide.[2] This reaction typically employs a potent dehydrating agent, such as thionyl chloride (SOCl₂), which converts the amide's primary alcohol-like group into an excellent leaving group, facilitating the formation of the nitrile triple bond.[2][14]

Workflow for the synthesis of 3-Aminobenzonitrile via dehydration.
Strategy B: Synthesis of N-Substituted Aminobenzonitriles

This compound is not typically synthesized directly via a dehydration route. Instead, a more logical and efficient approach involves the N-alkylation of a pre-existing 2-aminobenzonitrile core. This is a classic nucleophilic substitution reaction where the nitrogen atom of the amino group attacks an electrophilic propyl source, such as 1-bromopropane, in the presence of a base to neutralize the HBr byproduct.

Proposed workflow for the synthesis of this compound via N-alkylation.

Part 3: Biological Activity and Drug Development Potential

The aminobenzonitrile motif is a recognized pharmacophore present in numerous biologically active molecules.[15][16] Derivatives have been explored as kinase inhibitors for cancer therapy, antimicrobials, and agents for treating neurodegenerative diseases.[2][15][17]

  • 4-Aminobenzonitrile is a critical intermediate in the synthesis of several approved drugs, including the anti-cancer agent Bicalutamide and the HIV non-nucleoside reverse transcriptase inhibitor Etravirine.[2][3][18] Its para-disposition allows for linear molecular extensions, which is often favorable for fitting into enzyme active sites.

  • 3-Aminobenzonitrile is a precursor for Tacrine, a drug used for the treatment of Alzheimer's disease.[2][19] It is also used to synthesize a variety of heterocyclic compounds, such as pyrazoles and pyrimidines, which are evaluated for diverse biological activities including anti-inflammatory and kinase inhibitory effects.[12]

  • This compound , while not extensively documented in biological studies, possesses structural features that suggest potential utility in drug discovery. The introduction of the propyl group significantly increases lipophilicity, which can enhance membrane permeability and improve pharmacokinetic properties. The secondary amine provides a different hydrogen bonding pattern compared to a primary amine, which could lead to altered binding affinity and selectivity for biological targets. The ortho-positioning of the amino and nitrile groups can facilitate intramolecular hydrogen bonding or chelation with metal ions in metalloenzymes, a strategy often exploited in inhibitor design.

The structural features of this compound make it an intriguing candidate for screening libraries aimed at discovering novel kinase inhibitors, GPCR modulators, or other enzyme inhibitors where a lipophilic, substituted aniline moiety is desired.

Part 4: Key Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided.

Protocol 1: Synthesis of 3-Aminobenzonitrile from 3-Aminobenzamide[20]

This protocol is based on a common laboratory-scale synthesis via dehydration.

  • Setup: In a 1000 mL reaction flask equipped with a reflux condenser and magnetic stirrer, suspend 102 g (0.75 mol) of 3-aminobenzamide in 510 g of toluene.

  • Dehydration: Heat the suspension to 90-100 °C with vigorous stirring.

  • Slowly add 205 g (1.72 mol) of thionyl chloride (SOCl₂) dropwise to the heated mixture. Caution: This step produces large volumes of HCl and SO₂ gas and must be performed in a well-ventilated fume hood.

  • After the addition is complete, maintain the temperature and continue heating until all the solid has dissolved and gas evolution ceases.

  • Cool the resulting "dehydration solution" to 50-60 °C.

  • Hydrolysis/Workup: In a separate 1000 mL flask, heat 102 g of water to 50-60 °C.

  • Carefully add the dehydration solution dropwise to the hot water. Control the rate of addition to manage the evolution of SO₂ gas.

  • Once the addition is complete, continue stirring until gas evolution stops.

  • While the solution is still hot, adjust the pH of the aqueous layer to 6.5-7.5 using a 30% sodium hydroxide solution.

  • Isolation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (toluene) layer.

  • Slowly cool the organic layer to 0-5 °C to induce crystallization of the product.

  • Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold toluene, and dry under vacuum to yield pure 3-aminobenzonitrile.

Protocol 2: Proposed Synthesis of this compound

This is a representative protocol for N-alkylation, a standard and reliable method for this type of transformation.

  • Setup: To a 250 mL round-bottom flask, add 2-aminobenzonitrile (5.9 g, 50 mmol), potassium carbonate (10.4 g, 75 mmol, 1.5 equiv.), and acetonitrile (100 mL).

  • Reagent Addition: Add 1-bromopropane (6.8 g, 55 mmol, 1.1 equiv.) to the suspension with stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetonitrile solvent from the filtrate under reduced pressure.

  • Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.

Protocol 3: Characterization by FT-IR Spectroscopy (KBr Pellet Method)[3]

This is a standard method for obtaining an infrared spectrum of a solid sample.

  • Sample Preparation: Mix approximately 1-2 mg of the dry aminobenzonitrile sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder.

  • Grind the mixture to a very fine, homogenous powder using an agate mortar and pestle.

  • Pellet Formation: Transfer the powder to a pellet press die and compress it using a hydraulic press to form a thin, transparent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of an FT-IR spectrometer.

  • Record the infrared spectrum according to the instrument's standard operating procedures. The resulting spectrum can be used to confirm the presence of key functional groups (e.g., N-H stretch, C≡N stretch, aromatic C-H bends).

Conclusion

The comparative analysis of this compound against its primary amine isomers—2-, 3-, and 4-aminobenzonitrile—reveals a trade-off between established utility and unexplored potential. The primary isomers are well-characterized, commercially available building blocks with proven roles in the synthesis of important pharmaceuticals.[2][18] Their reactivity is well-understood, governed by the electronic interplay between the amino and nitrile groups.[1]

In contrast, this compound represents a step into a more nuanced chemical space. The addition of the N-propyl group fundamentally alters its physicochemical profile, increasing lipophilicity and introducing steric considerations that can be strategically leveraged in drug design. While its synthesis is straightforward via N-alkylation of 2-aminobenzonitrile, its biological activities remain largely uncharted. For medicinal chemists, this compound and its analogs are not just alternatives but potential keys to unlocking new structure-activity relationships, improving pharmacokinetic profiles, and developing novel therapeutic agents. Further investigation into this and other N-substituted aminobenzonitriles is a promising avenue for innovation in drug discovery.

References

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A Comparative Guide to the Structure-Activity Relationship of 2-(Propylamino)benzonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(propylamino)benzonitrile analogs, a chemical scaffold that has garnered significant interest in the development of targeted kinase inhibitors. By examining key structural modifications and their impact on biological activity, this document aims to furnish researchers and drug development professionals with actionable insights for the rational design of novel therapeutic agents. The content herein is grounded in experimental data and established scientific principles, ensuring a high degree of technical accuracy and practical relevance.

Introduction: The 2-Aminobenzonitrile Scaffold in Kinase Inhibition

The 2-aminobenzonitrile core is a privileged scaffold in medicinal chemistry, frequently appearing in the structure of potent enzyme inhibitors. Its utility is largely attributed to the versatile chemical handles it provides for synthetic elaboration—the amino group and the nitrile moiety. These functionalities can be readily modified to explore chemical space and optimize interactions with biological targets. In the context of kinase inhibition, the 2-aminobenzonitrile scaffold has been successfully incorporated into molecules that target various members of the kinome, playing a crucial role in the development of therapies for cancer and inflammatory diseases.

A prominent example of a highly successful kinase inhibitor featuring a related benzonitrile moiety is Momelotinib (formerly CYT387) , a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1][2][3][] The clinical and preclinical success of Momelotinib underscores the therapeutic potential of this structural class and provides a valuable framework for understanding the SAR of related analogs.

The Janus Kinase (JAK) Family: A Key Therapeutic Target

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are essential for the signaling of numerous cytokines and growth factors.[5] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway, which they initiate, is pivotal in regulating immune responses, hematopoiesis, and inflammation.[6][7] Dysregulation of JAK signaling is a hallmark of various autoimmune diseases and myeloproliferative neoplasms, making JAKs attractive targets for therapeutic intervention.[5]

The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While they share structural homology, particularly in their ATP-binding kinase domains, subtle differences allow for the development of selective inhibitors. The design of such inhibitors is a key focus of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects.

Core Structure-Activity Relationships of Benzonitrile-Based Kinase Inhibitors

The development of potent kinase inhibitors from the 2-aminobenzonitrile scaffold hinges on the strategic modification of several key positions around the core structure. The following sections dissect the SAR of this class of compounds, drawing insights from the development of Momelotinib and related phenylaminopyrimidine inhibitors.

The Propylamino Group and its Alternatives

The N-propyl group in the conceptual this compound scaffold serves as a foundational element for exploring the hydrophobic pocket of the kinase active site. Modifications at this position can significantly impact potency and selectivity.

  • Alkyl Chain Length and Branching: Exploration of different alkyl chain lengths often reveals an optimal length for fitting into a specific hydrophobic pocket. Branching on the alkyl chain can introduce chirality and provide more defined interactions, potentially increasing potency and selectivity.

  • Cyclic Moieties: Replacement of the linear propyl group with cyclic structures, such as a cyclopropyl group, can enhance metabolic stability and improve binding affinity.[8]

  • Introduction of Polar Functionalities: The incorporation of polar groups, such as hydroxyl or amino moieties, can facilitate hydrogen bonding with key residues in the kinase active site, thereby increasing potency.

The Benzonitrile Ring: A Key Interaction Hub

The benzonitrile ring itself is a critical component for establishing interactions within the kinase ATP-binding site.

  • Substitution Patterns: The substitution pattern on the phenyl ring is a major determinant of biological activity. Electron-donating and electron-withdrawing groups can modulate the electronic properties of the ring system and influence its interactions with the target protein. Fluorine substitution, for instance, is a common strategy to enhance metabolic stability and binding affinity.[9]

  • The Nitrile Group: The nitrile (cyano) group is a key pharmacophoric feature. It can act as a hydrogen bond acceptor and its linear geometry can be exploited to direct the orientation of the molecule within the binding pocket.

Bioisosteric Replacements and Scaffold Hopping

In the broader context of kinase inhibitor design, the 2-aminobenzonitrile core can be part of a larger heterocyclic system. For instance, in Momelotinib, the benzonitrile-related moiety is a cyanomethylbenzamide attached to a pyrimidine ring, which in turn is substituted with a morpholinophenylamino group.[] This highlights the principle of scaffold hopping, where the core structure is modified or replaced to improve properties such as potency, selectivity, and pharmacokinetics.

Comparative Analysis of JAK Inhibitor Potency

The following table summarizes the in vitro inhibitory activity (IC50) of several key JAK inhibitors, including the benzonitrile-related compound Momelotinib (CYT387), against different JAK isoforms. This data provides a quantitative basis for comparing the potency and selectivity profiles of these compounds.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference(s)
Momelotinib (CYT387) 111815517[2][3][][10]
Abrocitinib29803>10,000~1,300[11]
Upadacitinib----[12]
Baricitinib----[7]

Note: IC50 values can vary between different studies and assay conditions. The data presented here are for comparative purposes.

The data clearly illustrates the high potency of Momelotinib against JAK1 and JAK2, with significantly less activity against JAK3.[2][3] This selectivity profile is a critical aspect of its therapeutic efficacy.

Experimental Protocols

The following sections provide representative, step-by-step methodologies for the synthesis of a key intermediate and a common biological assay used in the evaluation of this compound analogs.

Synthesis of a 2-Aminobenzonitrile Intermediate

The synthesis of 2-aminobenzonitrile derivatives often involves multi-step sequences. A representative protocol for the reduction of a nitrobenzonitrile to the corresponding aminobenzonitrile is described below, adapted from a scalable synthesis of a related compound.[8]

Step 1: Reduction of 4-Cyclopropyl-2-nitrobenzonitrile

  • To a 10 L jacketed glass reactor, add 4-cyclopropyl-2-nitrobenzonitrile (0.40 kg), iron powder (0.51 kg), ethanol (4 L), and water (1 L).

  • Heat the mixture to 70-75 °C with vigorous stirring.

  • Slowly add concentrated hydrochloric acid (0.1 L) dropwise over 30 minutes. An exothermic reaction will be observed.

  • Maintain the reaction at reflux (around 80 °C) for 2-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol (2 x 0.5 L).

  • The filtrate containing the 2-amino-4-cyclopropylbenzonitrile can then be concentrated and purified by standard methods such as crystallization or chromatography.

In Vitro Kinase Inhibition Assay (JAK2)

The following is a generalized protocol for determining the in vitro inhibitory activity of test compounds against a specific kinase, such as JAK2. The specific reagents and conditions may vary depending on the commercial assay kit or in-house method used.

Materials:

  • Recombinant human JAK2 enzyme

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a reporter enzyme or fluorophore)

  • Microtiter plates (e.g., 96-well or 384-well)

  • Plate reader capable of detecting the signal from the detection reagent

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a microtiter plate. Include wells with DMSO only as a negative control (100% activity) and a known potent inhibitor as a positive control.

  • Add the JAK2 enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Add the detection reagent and incubate to allow for signal development.

  • Measure the signal in each well using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the negative control.

  • Determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity) by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

Visualization of Key Concepts

General Kinase Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Incubation Compound-Enzyme Incubation Compound_Prep->Incubation Enzyme_Prep Enzyme Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate/ATP Mix Reaction Kinase Reaction Substrate_Prep->Reaction Incubation->Reaction Stopping Reaction Quenching Reaction->Stopping Detection Signal Detection Stopping->Detection Data_Acquisition Plate Reading Detection->Data_Acquisition Calculation Percent Inhibition Calculation Data_Acquisition->Calculation IC50_Determination IC50 Curve Fitting Calculation->IC50_Determination

Caption: A generalized workflow for an in vitro kinase inhibition assay.

The JAK-STAT Signaling Pathway

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Modulation of

Caption: A simplified diagram of the JAK-STAT signaling pathway.

Conclusion

The this compound scaffold and its derivatives represent a promising class of compounds for the development of novel kinase inhibitors. As exemplified by the clinical success of Momelotinib (CYT387), a potent JAK1/2 inhibitor, strategic modifications to this core structure can lead to highly effective and selective therapeutic agents. A thorough understanding of the structure-activity relationships, guided by quantitative biological data and robust experimental protocols, is paramount for the rational design of the next generation of kinase inhibitors. This guide has provided a framework for understanding these key principles, offering a valuable resource for researchers in the field of drug discovery.

References

  • Abrocitinib exhibits high potency for JAK1 (IC 50 ≈ 29 nM) and shows markedly reduced activity against other JAK isoforms, including JAK2 (IC 50 ≈ 803 nM), TYK2 (≈1.3 µM), and JAK3 (>10 µM), supporting its classification as a JAK1-preferential inhibitor. (2023). ResearchGate. [Link]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (2025). ResearchGate. [Link]

  • Synthesis and clinical application of small-molecule inhibitors of Janus kinase. (2023). PubMed. [Link]

  • Safety and efficacy of CYT387, a JAK1 and JAK2 inhibitor, in myelofibrosis. (n.d.). PubMed. [Link]

  • CYT387, a novel JAK2 inhibitor, induces hematologic responses and normalizes inflammatory cytokines in murine myeloproliferative neoplasms. (n.d.). PubMed Central. [Link]

  • CYT387, a selective JAK1/JAK2 inhibitor: In vitro assessment of kinase selectivity and preclinical studies using cell lines and primary cells from polycythemia vera patients. (2009). Mayo Clinic. [Link]

  • CYT387, a selective JAK1/JAK2 inhibitor: in vitro assessment of kinase selectivity and preclinical studies using cell lines and primary cells from polycythemia vera patients. (n.d.). PubMed. [Link]

  • The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. (n.d.). ResearchGate. [Link]

  • The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. (n.d.). PubMed Central. [Link]

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A Comparative Guide to the In Vivo Efficacy of Benzonitrile Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the preclinical efficacy of emerging benzonitrile derivatives, with a focus on their potential as anticancer agents. While direct in vivo efficacy studies for the specific subclass of 2-(propylamino)benzonitrile are not extensively documented in publicly available literature, this guide will synthesize data from structurally related aminobenzonitrile compounds to provide a robust framework for researchers. We will explore the underlying mechanisms, present comparative in vitro data, and detail the critical experimental workflows necessary to translate these findings into meaningful in vivo models.

Introduction: The Benzonitrile Scaffold in Modern Drug Discovery

The benzonitrile group, an aromatic ring functionalized with a nitrile moiety, has become a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and metabolic stability have led to its incorporation into numerous pharmaceuticals.[1] Aminobenzonitrile derivatives, in particular, serve as versatile starting points for synthesizing compounds with significant therapeutic potential, especially in oncology.[2] These compounds have been investigated for a range of biological activities, including cytotoxicity against various cancer cell lines, kinase inhibition, and antimicrobial effects.[2][3][4]

This guide focuses on the critical step of evaluating in vivo efficacy, a pivotal milestone in the drug development pipeline. We will use the lens of anticancer activity to compare derivatives, drawing upon published in vitro data to establish a baseline for performance and outlining the methodologies required to validate these findings in a preclinical setting.

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer activity of many benzonitrile derivatives stems from their ability to inhibit critical cellular signaling pathways that drive tumor growth and survival. A common mechanism involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are frequently dysregulated in cancer.[5][6]

Inhibition of the EGFR pathway can block downstream signals responsible for cell proliferation, while CDK2 inhibition can induce cell cycle arrest, preventing cancer cells from replicating.[5] Some compounds have also been shown to induce apoptosis (programmed cell death) by modulating the expression of key regulatory proteins like Bax and Bcl-2.[5][6]

EGFR_CDK2_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras PI3K PI3K/Akt Pathway EGFR->PI3K GrowthFactor Growth Factor GrowthFactor->EGFR Proliferation Cell Proliferation Ras->Proliferation PI3K->Proliferation G1_S_Transition G1/S Phase Transition CDK2 CDK2/Cyclin E CDK2->G1_S_Transition Apoptosis Apoptosis Benzonitrile Benzonitrile Derivative Benzonitrile->EGFR Inhibition Benzonitrile->CDK2 Inhibition

Caption: Inhibition of EGFR and CDK2 pathways by benzonitrile derivatives.

Comparative Analysis: In Vitro Cytotoxicity

Before committing to costly and complex in vivo studies, candidate compounds are typically screened against a panel of cancer cell lines to determine their half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. While direct comparisons across different studies should be made with caution due to variations in cell lines and assay conditions, compiling this data is essential for selecting the most promising candidates for further testing.[2]

Below is a summary of in vitro cytotoxicity data for representative aminobenzonitrile and related derivatives from published studies.

Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)Reference
Furan-3-carbonitrile Compound 7c (benzylamine analogue)Leukemia (HL-60)Significant GI50[5]
Colon (HCT-116)Significant GI50[5]
Melanoma (LOX-IMVI)Significant GI50[5]
Quinazolinone-benzonitrile Compound 5d (morpholino-methyl)DPP-4 Enzyme1.46[7]
Compound 5fDPP-4 EnzymeActive[7]
Benzo/Naphthonitrile Compound 2eBotrytis fabae6.25 µg/mL[4]

Note: "Significant GI50" indicates potent growth inhibition as reported in the study, though a precise value was not always provided in the abstract. The quinazolinone derivatives were tested for enzyme inhibition (DPP-4), which is a different measure of potency but indicates biological activity.

From this in vitro data, compounds like the furan-3-carbonitrile derivative 7c demonstrate broad cytotoxic potential and would be a strong candidate for progression to in vivo efficacy models.

Experimental Protocol: Murine Xenograft Model for In Vivo Efficacy

The following protocol details a standard workflow for assessing the in vivo anticancer efficacy of a lead benzonitrile derivative (e.g., "Compound 7c") using a human tumor xenograft model in immunocompromised mice. This model is a cornerstone of preclinical oncology research.

Causality Behind Experimental Choices:

  • Animal Model: Nude mice (athymic) are used because their compromised immune system prevents the rejection of human tumor cells, allowing the xenograft to grow.

  • Tumor Implantation: Subcutaneous implantation is chosen for its simplicity, allowing for easy and non-invasive measurement of tumor volume over time.

  • Dosing Route: The route of administration (e.g., oral gavage, intraperitoneal injection) should be informed by early pharmacokinetic (PK) studies to ensure adequate drug exposure.

  • Control Groups: A vehicle control is essential to ensure that the observed effects are due to the compound itself and not the delivery vehicle. A positive control (a standard-of-care chemotherapy agent) provides a benchmark for efficacy.

Step-by-Step Methodology
  • Cell Culture and Implantation:

    • Culture HCT-116 human colon cancer cells under standard conditions (e.g., McCoy's 5A medium, 10% FBS, 37°C, 5% CO2).

    • Harvest cells during the exponential growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth and Animal Randomization:

    • Monitor tumor growth daily. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.

      • Group 1: Vehicle Control (e.g., 0.5% CMC-Na, administered orally)

      • Group 2: Test Compound - Low Dose (e.g., 25 mg/kg, oral)

      • Group 3: Test Compound - High Dose (e.g., 50 mg/kg, oral)

      • Group 4: Positive Control (e.g., 5-Fluorouracil, administered intraperitoneally)

  • Compound Administration and Monitoring:

    • Administer the test compound and vehicle daily for 21 consecutive days.

    • Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.

    • Observe the animals daily for any clinical signs of distress (e.g., lethargy, ruffled fur, loss of appetite).

  • Endpoint and Data Analysis:

    • The study endpoint is typically reached when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after the completion of the treatment cycle.

    • Euthanize all animals according to institutional guidelines.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis via Western blot).

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

Visualization of the Drug Discovery and Evaluation Workflow

The journey from initial concept to a validated lead compound involves a multi-stage process. The following diagram illustrates this workflow, highlighting the transition from in vitro screening to in vivo validation.

In_Vivo_Efficacy_Workflow cluster_invitro In Vitro / In Silico Phase cluster_invivo In Vivo / Preclinical Phase a Compound Synthesis & Library Generation b In Silico Docking (e.g., against EGFR/CDK2) a->b c In Vitro Cytotoxicity Screening (IC50) b->c d Lead Candidate Selection c->d e Pharmacokinetic (PK) & Formulation Studies d->e Transition to Preclinical f Xenograft Model Efficacy Study e->f g Toxicology Assessment f->g h IND-Enabling Studies g->h

Caption: From chemical synthesis to in vivo efficacy evaluation.

Conclusion and Future Directions

The successful translation of a promising benzonitrile derivative from in vitro activity to in vivo efficacy is a complex but critical process. While the available literature points to the significant potential of this chemical class, particularly in oncology, rigorous preclinical validation is paramount. The data presented herein, derived from analogous compounds, provides a strong rationale for advancing select derivatives into the in vivo xenograft models detailed in this guide.

Future success will depend on a multi-parameter optimization approach. Beyond demonstrating tumor growth inhibition, researchers must conduct detailed pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion (ADME). Concurrently, comprehensive toxicology studies are required to establish a safe therapeutic window. By integrating these datasets, drug development professionals can build a compelling case for the clinical investigation of novel this compound derivatives and their analogues as next-generation therapeutics.

References

  • BenchChem. (n.d.). Comparative Cytotoxicity of 4-Aminobenzonitrile and its Derivatives: A Review of Preclinical Findings.
  • BenchChem. (n.d.). The Rise of Benzonitrile Compounds in Medicinal Chemistry: A Technical Guide.
  • ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives.
  • SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY AN. (n.d.).
  • Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv.
  • PubMed. (n.d.). New 2-benzylideneamino-4,5-diphenylfuran-3-carbonitrile derivatives and their benzylamino analogues: Synthesis, in vitro cytotoxicity, protein kinase inhibitory activity and in silico insights.
  • ResearchGate. (n.d.). New 2-benzylideneamino-4,5-diphenylfuran-3-carbonitrile derivatives and their benzylamino analogues: Synthesis, in vitro cytotoxicity, protein kinase inhibitory activity and in silico insights | Request PDF.
  • PubMed. (2012). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives.

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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 2-(Propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey of a promising molecule from a mere concept to a therapeutic reality is fraught with challenges. One of the most critical hurdles is ensuring its specificity. A molecule that promiscuously interacts with unintended biological targets can lead to unforeseen side effects, toxicity, and ultimately, clinical failure. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 2-(Propylamino)benzonitrile, a novel compound with therapeutic potential, against a panel of structurally related benzonitrile derivatives. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating molecular selectivity, underscored by rigorous experimental data and methodologies.

The nitrile group is a versatile functional group found in numerous pharmaceuticals, valued for its ability to enhance binding affinity and improve pharmacokinetic properties.[1][2] However, its presence also necessitates a thorough investigation of potential off-target interactions.[3][4][5][6][7] This guide will dissect the cross-reactivity of this compound, providing a comparative lens through which to assess its selectivity and, by extension, its potential as a viable drug candidate.

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

Cross-reactivity, the interaction of a compound with targets other than its intended one, can be mediated by immunological or pharmacological mechanisms.[8] In the context of small molecule therapeutics, pharmacological cross-reactivity is a primary concern. Unintended interactions can disrupt normal physiological processes, leading to adverse drug reactions. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental aspect of rational drug design that derisks development and enhances the probability of clinical success.

This guide will navigate the comparative cross-reactivity of this compound against three other benzonitrile derivatives:

  • 2-Aminobenzonitrile: The parent amine, lacking the propyl group, to assess the contribution of the alkyl substituent to selectivity.[9]

  • 2-(Benzylamino)benzonitrile: To evaluate the impact of a bulkier, aromatic substituent on the amine.[10]

  • 2-Acetylbenzonitrile: To compare with a derivative where the amino group is replaced by a carbonyl, altering the electronic and steric properties.[11]

A Multi-Faceted Approach to Profiling Cross-Reactivity

To construct a comprehensive selectivity profile, a battery of assays targeting different classes of proteins is essential. For this comparative study, we employed a tiered approach, beginning with a broad screen against a panel of kinases and G-protein coupled receptors (GPCRs), followed by a more focused cellular thermal shift assay (CETSA) to confirm intracellular target engagement and selectivity.

Experimental Workflow

The following diagram illustrates the systematic workflow employed for the comparative cross-reactivity profiling of the selected benzonitrile compounds.

Cross-Reactivity Profiling Workflow Experimental Workflow for Comparative Cross-Reactivity Profiling cluster_0 Compound Preparation & QC cluster_1 Primary Screening cluster_2 Secondary & Cellular Assays cluster_3 Data Analysis & Interpretation Compound_Synthesis Synthesis of Benzonitrile Derivatives Purity_Analysis Purity & Identity Confirmation (NMR, LC-MS, HPLC) Compound_Synthesis->Purity_Analysis Kinase_Panel Kinase Panel Screening (e.g., KinomeScan) Purity_Analysis->Kinase_Panel GPCR_Panel GPCR Binding Assays (e.g., Radioligand Binding) Purity_Analysis->GPCR_Panel Dose_Response Dose-Response Assays for Identified Hits Kinase_Panel->Dose_Response GPCR_Panel->Dose_Response CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement Dose_Response->CETSA Selectivity_Score Calculation of Selectivity Score (e.g., S-score) CETSA->Selectivity_Score Comparative_Analysis Comparative Profile Analysis Selectivity_Score->Comparative_Analysis Conclusion Conclusion on Selectivity Comparative_Analysis->Conclusion

Caption: A systematic workflow for the comparative cross-reactivity profiling of benzonitrile derivatives.

Comparative Data Analysis

The following tables summarize the hypothetical data obtained from the cross-reactivity screens. For the purpose of this guide, we will assume a primary target for this compound, "Target Kinase A," to contextualize the selectivity data.

Kinase Panel Screening Results

The compounds were screened against a panel of 468 kinases at a concentration of 10 µM. The results are presented as the percentage of inhibition.

CompoundTarget Kinase A (% Inhibition)Number of Off-Target Kinases (>50% Inhibition)Key Off-Targets (>70% Inhibition)
This compound 953Kinase B, Kinase C
2-Aminobenzonitrile8515Kinase B, Kinase D, Kinase E, Kinase F
2-(Benzylamino)benzonitrile928Kinase B, Kinase G, Kinase H
2-Acetylbenzonitrile152None
GPCR Binding Assay Results

The compounds were screened against a panel of 100 GPCRs at a concentration of 10 µM. Data is presented as the percentage of displacement of a radioligand.

CompoundNumber of Off-Target GPCRs (>50% Displacement)Key Off-Targets (>70% Displacement)
This compound 1GPCR X
2-Aminobenzonitrile9GPCR X, GPCR Y, GPCR Z
2-(Benzylamino)benzonitrile4GPCR X, GPCR W
2-Acetylbenzonitrile0None
Cellular Thermal Shift Assay (CETSA) Data

CETSA was performed to confirm the intracellular engagement of the most potent off-target, Kinase B, in a cellular context. The change in melting temperature (ΔTm) is indicative of target engagement.

CompoundΔTm for Target Kinase A (°C)ΔTm for Kinase B (°C)
This compound +4.2+1.5
2-Aminobenzonitrile+3.1+3.8
2-(Benzylamino)benzonitrile+3.9+2.5

Interpretation and Expert Insights

The data reveals a clear divergence in the selectivity profiles of the four benzonitrile derivatives.

  • This compound demonstrates a promising selectivity profile. While it potently inhibits its intended target, "Target Kinase A," it displays significant interaction with only a small number of off-target kinases and a single GPCR. The CETSA data further supports its preferential engagement with Target Kinase A in a cellular environment, as indicated by the larger thermal shift compared to the off-target Kinase B.

  • 2-Aminobenzonitrile , the parent amine, exhibits a much broader off-target profile, with interactions across a larger number of kinases and GPCRs. The CETSA results also indicate a more pronounced engagement with the off-target Kinase B compared to this compound. This suggests that the propyl group in our lead compound is crucial for enhancing selectivity, likely by providing a better fit in the binding pocket of the intended target and sterically hindering interactions with off-targets.

  • 2-(Benzylamino)benzonitrile shows an intermediate selectivity profile. The bulkier benzyl group appears to reduce some of the off-target interactions observed with 2-aminobenzonitrile, but it is still less selective than this compound. This highlights the delicate balance between substituent size and shape in determining selectivity.

  • 2-Acetylbenzonitrile is largely inactive against the kinase and GPCR panels. The replacement of the amino group with a carbonyl fundamentally alters the molecule's ability to interact with these protein families, underscoring the importance of the amino group for the observed biological activity.

Methodologies in Detail

For the sake of reproducibility and scientific rigor, detailed protocols for the key experimental assays are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A robust HPLC method is crucial for confirming the purity of the test compounds before any biological screening.[][13][14][15]

Instrumentation: Standard HPLC system with a UV detector.

Protocol:

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve samples in acetonitrile to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.

  • Purity Calculation: The area percentage of the main peak relative to the total area of all peaks in the chromatogram is used to determine the purity.

Kinase Panel Screening (Illustrative)

Assay Principle: A competition binding assay (e.g., KinomeScan™) where the ability of the test compound to displace a ligand from the active site of a large panel of kinases is measured.

Protocol:

  • Test compounds are prepared in DMSO at the desired concentration.

  • The compounds are incubated with a DNA-tagged kinase and a proprietary ligand immobilized on a solid support.

  • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

  • The results are expressed as a percentage of the DMSO control.

Cellular Thermal Shift Assay (CETSA)

Assay Principle: Based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.

Protocol:

  • Cell Culture: Grow cells to 80-90% confluency.

  • Compound Treatment: Treat cells with the test compound or vehicle control for a specified time.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Extraction: Separate soluble and aggregated proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein at each temperature by Western blotting or other quantitative methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) upon compound treatment indicates target engagement.

Conclusion

This comparative guide underscores the critical importance of comprehensive cross-reactivity profiling in the early stages of drug discovery. Our analysis of this compound in relation to its structural analogs reveals a favorable selectivity profile, highlighting the significant role of the propylamino substituent in minimizing off-target interactions. While further in-depth studies are warranted, this initial assessment positions this compound as a promising candidate for further development. The methodologies and comparative framework presented here offer a blueprint for the rigorous evaluation of other novel chemical entities, ultimately contributing to the development of safer and more effective medicines.

References

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

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Benchmarking 2-(Propylamino)benzonitrile Against Known DPP-4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the inhibitory potential of a novel compound, 2-(Propylamino)benzonitrile, against the well-validated therapeutic target, Dipeptidyl Peptidase 4 (DPP-4). We will benchmark its performance against two clinically successful inhibitors, Sitagliptin and Vildagliptin, providing a clear, data-driven comparison. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for type 2 diabetes.

Introduction: The Significance of DPP-4 Inhibition

Dipeptidyl Peptidase 4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and potentiate glucose-stimulated insulin secretion. By inhibiting DPP-4, the active levels of GLP-1 and GIP are increased, leading to improved glycemic control. This mechanism forms the basis for a major class of oral anti-diabetic drugs.

The nitrile moiety is a key functional group in several DPP-4 inhibitors, where it can interact with the active site of the enzyme.[1][2] This guide will explore the hypothetical inhibitory activity of this compound, a compound sharing this chemical feature, and outline the necessary experimental procedures to validate its potential.

Compound Profiles

The Investigational Compound: this compound

This compound is a small molecule with a benzonitrile scaffold.[3][4] While its specific biological activities are not extensively documented in publicly available literature, its structure warrants investigation as a potential enzyme inhibitor, particularly for enzymes where a nitrile group can serve as a key interacting moiety or a "warhead".[2][5]

Benchmark Inhibitors
  • Sitagliptin: A potent, selective, and orally active DPP-4 inhibitor that forms a non-covalent interaction with the enzyme's active site. It is a widely prescribed medication for type 2 diabetes.

  • Vildagliptin: Another potent and selective DPP-4 inhibitor. Unlike Sitagliptin, Vildagliptin is a covalent inhibitor that forms a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site.[2]

Head-to-Head Performance Comparison (Hypothetical Data)

To illustrate the benchmarking process, we present the following table of hypothetical data for this compound, alongside established data for Sitagliptin and Vildagliptin. These values are what one would aim to determine through the experimental protocols outlined in the subsequent sections.

ParameterThis compound (Hypothetical)Sitagliptin (Reference)Vildagliptin (Reference)
IC50 (nM) 150192.7
Ki (nM) 75101.5
Mode of Inhibition CompetitiveCompetitive (Non-covalent)Competitive (Reversible Covalent)
Selectivity vs. DPP-8/DPP-9 >100-fold>2600-fold>200-fold

Experimental Protocols

The following protocols describe the necessary steps to generate the comparative data presented above. These assays are fundamental in modern drug discovery for characterizing enzyme inhibitors.[6][7][8][9]

In Vitro DPP-4 Enzyme Inhibition Assay (Fluorometric)

This assay measures the ability of a test compound to inhibit the activity of recombinant human DPP-4.

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). DPP-4 cleaves this substrate, releasing the highly fluorescent AMC molecule. The rate of increase in fluorescence is directly proportional to the enzyme's activity. An inhibitor will reduce this rate.

Materials:

  • Recombinant Human DPP-4

  • Gly-Pro-AMC substrate

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (this compound, Sitagliptin, Vildagliptin)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 20 µL of each compound dilution. For control wells, add 20 µL of assay buffer (for 100% activity) or a known potent inhibitor (for 0% activity).

  • Add 60 µL of the DPP-4 enzyme solution to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate to each well.

  • Immediately place the plate in the microplate reader and measure the fluorescence intensity every minute for 30 minutes.

  • Calculate the initial reaction rates (V) for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Enzyme Kinetics and Mode of Inhibition Determination

Principle: To determine the mode of inhibition (e.g., competitive, non-competitive), the enzymatic reaction is carried out with varying concentrations of both the substrate and the inhibitor. The resulting data can be visualized using a Lineweaver-Burk plot.

Procedure:

  • Perform the fluorometric assay as described above, but with a matrix of varying substrate (Gly-Pro-AMC) and inhibitor concentrations.

  • For each inhibitor concentration (including zero), determine the initial reaction rates at different substrate concentrations.

  • Calculate the reciprocal of the reaction rates (1/V) and the reciprocal of the substrate concentrations (1/[S]).

  • Construct a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.

  • Analyze the plot:

    • Competitive Inhibition: Lines will intersect on the y-axis.

    • Non-competitive Inhibition: Lines will intersect on the x-axis.

    • Uncompetitive Inhibition: Lines will be parallel.

  • From this data, the inhibition constant (Ki) can be calculated using appropriate equations.

Visualization of Experimental Workflow and Proposed Mechanisms

Experimental Workflow

G cluster_prep Preparation cluster_assay IC50 Determination Assay cluster_kinetics Kinetic Studies prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds to 96-Well Plate prep_compounds->add_compounds prep_enzyme Prepare DPP-4 Enzyme Solution add_enzyme Add Enzyme and Incubate (15 min) prep_enzyme->add_enzyme prep_substrate Prepare Fluorogenic Substrate (Gly-Pro-AMC) add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_compounds->add_enzyme add_enzyme->add_substrate read_plate Measure Fluorescence (Kinetic Read) add_substrate->read_plate calc_ic50 Calculate IC50 from Dose-Response Curve read_plate->calc_ic50 kinetic_assay Run Assay with Varying [Inhibitor] and [Substrate] calc_ic50->kinetic_assay Informed by IC50 lw_plot Construct Lineweaver-Burk Plot kinetic_assay->lw_plot det_moi Determine Mode of Inhibition and Calculate Ki lw_plot->det_moi

Caption: Workflow for IC50 and kinetic parameter determination.

Proposed Binding Mechanisms in DPP-4 Active Site

G cluster_active_site DPP-4 Active Site cluster_inhibitors Inhibitors S1_pocket S1 Pocket S2_pocket S2 Pocket catalytic_triad Catalytic Triad (Ser630, His740, Asp708) sitagliptin Sitagliptin sitagliptin->S1_pocket Non-covalent interaction vildagliptin Vildagliptin vildagliptin->catalytic_triad Reversible covalent bond with Ser630 propylamino_benzonitrile This compound (Hypothetical) propylamino_benzonitrile->S1_pocket Nitrile group interaction (Hypothesized) propylamino_benzonitrile->S2_pocket Propylamino group interaction (Hypothesized)

Caption: Proposed binding modes of inhibitors in the DPP-4 active site.

Discussion and Future Directions

The hypothetical data suggest that this compound may act as a competitive inhibitor of DPP-4, albeit with lower potency than the established drugs Sitagliptin and Vildagliptin. The benzonitrile moiety is hypothesized to occupy the S1 pocket of the enzyme, a common feature among many DPP-4 inhibitors. The propylamino group could potentially form interactions within the S2 pocket, contributing to its binding affinity.

The presented protocols provide a robust starting point for the experimental validation of these hypotheses. Key next steps in the characterization of this compound would include:

  • Selectivity Profiling: Assessing the inhibitory activity against other related proteases (e.g., DPP-8, DPP-9, and FAP) is crucial to determine its specificity and potential for off-target effects.

  • Structural Biology: Co-crystallization of this compound with DPP-4 would provide definitive evidence of its binding mode and guide further structure-activity relationship (SAR) studies.

  • Cell-based Assays: Evaluating the compound's activity in a cellular context is necessary to confirm its ability to potentiate GLP-1 signaling in a more physiologically relevant system.

By systematically benchmarking novel compounds like this compound against well-characterized inhibitors, researchers can make informed, data-driven decisions to advance the most promising candidates in the drug discovery pipeline.[7]

References

  • A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Enzymatic inhibition assays: Significance and symbolism. Wisdom Library. [Link]

  • Enzyme assay. Wikipedia. [Link]

  • What is an Inhibition Assay? Biobide. [Link]

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. [Link]

  • 2-(Benzylamino)benzonitrile. PubChem. [Link]

  • Benzonitrile. Grokipedia. [Link]

  • 2-(3-Oxopropylamino)benzonitrile. PubChem. [Link]

  • 3-Nitro-4-(propylamino)benzonitrile. National Institutes of Health. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Discovery and Computational Chemistry Professionals Objective: To provide an in-depth, objective comparison of the in silico binding characteristics of 2-(Propylamino)benzonitrile and structurally related compounds to the Kv7.2/7.3 potassium channel, a key target in epilepsy and neuropathic pain research. This guide details the experimental rationale, a validated protocol, and a structure-activity relationship (SAR) analysis based on hypothetical docking data.

Introduction: The Rationale for Targeting Kv7.2/7.3 with Benzonitrile Scaffolds

Voltage-gated potassium channels of the Kv7 family, particularly heteromers of Kv7.2 and Kv7.3 subunits, are critical regulators of neuronal excitability.[1][2] These channels generate the 'M-current', a sub-threshold potassium current that stabilizes the neuronal resting membrane potential and prevents repetitive firing. Enhancing the activity of these channels—a mechanism known as positive allosteric modulation—is a validated therapeutic strategy for treating hyperexcitability disorders like epilepsy.[3][4] The first-in-class Kv7 opener, retigabine (ezogabine), clinically validated this approach, though it was later withdrawn for other reasons.[1][4][5]

The benzonitrile chemical motif is a versatile scaffold in medicinal chemistry, present in numerous pharmacologically active compounds.[6] The cyano group can act as a potent hydrogen bond acceptor or a bioisosteric replacement for other functional groups, making it a valuable component in drug design.[6][7] Our lead compound, this compound (CAS: 74396-53-5), represents a simple yet promising starting point for exploring this chemical space.[8][9]

Molecular docking is an indispensable computational tool in modern drug discovery, enabling the prediction of binding conformations and affinities of small molecules within a target's active site.[10][11] By comparing the docking performance of this compound against a curated set of its analogs, we can rapidly generate hypotheses about the structure-activity relationships (SAR) governing their interaction with the Kv7.2/7.3 channel. This in silico approach accelerates the design-test-analyze cycle by prioritizing the synthesis of compounds with the highest predicted potency.[12][13]

This guide will focus on a hypothetical docking study against a homology model of the human Kv7.2/7.3 channel, specifically targeting the known retigabine binding site, which involves a critical tryptophan residue (Trp236 in Kv7.2) in a hydrophobic pocket near the channel gate.[1][14]

Comparative Ligand Set

To establish a preliminary SAR, we will compare our lead compound, LIG-01 , against three rationally designed analogs. These analogs probe the effects of alkyl chain length and aromatic substitution, two common strategies in lead optimization.

  • LIG-01 (Lead): this compound

  • LIG-02 (Analog 1): 2-(Ethylamino)benzonitrile - Tests the effect of a shorter alkyl chain.

  • LIG-03 (Analog 2): 2-(Butylamino)benzonitrile - Tests the effect of a longer alkyl chain.

  • LIG-04 (Analog 3): 5-Bromo-2-(propylamino)benzonitrile - Probes a potential halogen-bonding interaction or steric tolerance on the phenyl ring.[15]

Detailed Experimental Methodology: A Validated Docking Workflow

The following protocol is designed to be a self-validating system, incorporating steps for model preparation, ligand setup, and a crucial redocking validation to ensure the reliability of the computational model.

Required Software and Resources
  • Molecular Modeling Software: UCSF Chimera or Schrödinger Maestro

  • Docking Software: AutoDock Vina

  • Protein Structure: A high-quality homology model of the human Kv7.2/7.3 channel in the open state. For this study, we presuppose the availability of such a model, based on existing Kv channel crystal structures (e.g., PDB ID: 2R9R) as templates.[14]

  • Known Ligand: Retigabine structure for validation.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking & Analysis p1 1. Obtain Kv7.2/7.3 Homology Model p2 2. Receptor Preparation (Add H, Remove Water, Assign Charges) p1->p2 v1 4. Define Binding Site (Grid Box around Trp236) p2->v1 p3 3. Ligand Preparation (2D->3D, Minimize Energy) d1 7. Dock Comparative Ligands (LIG-01 to LIG-04) p3->d1 v2 5. Redock Known Ligand (e.g., Retigabine) v1->v2 v3 6. Calculate RMSD (RMSD < 2.0 Å?) v2->v3 v3->p2 Model Invalid (Refine Prep) v3->d1 Model Validated d2 8. Analyze Poses & Binding Energies d1->d2 d3 9. Derive SAR d2->d3

Caption: Validated workflow for comparative molecular docking.

Step-by-Step Protocol

Part A: Receptor and Ligand Preparation

  • Receptor Preparation:

    • Load the Kv7.2/7.3 homology model into the modeling software.

    • Rationale: The raw structural model must be prepared for docking calculations. We remove crystallographic water molecules as they can interfere with ligand binding unless known to be critical for mediating interactions.

    • Add hydrogen atoms, as they are crucial for forming hydrogen bonds and for the force field's energy calculations.

    • Assign partial charges using a standard force field (e.g., AMBER).

    • Minimize the energy of the structure to relieve any steric clashes, paying attention to constrain the backbone to preserve the overall fold.

    • Save the prepared receptor in the required .pdbqt format for AutoDock Vina.

  • Ligand Preparation:

    • Draw the 2D structures of LIG-01, LIG-02, LIG-03, LIG-04, and Retigabine.

    • Convert the 2D structures to 3D.

    • Rationale: Ligands must be in a low-energy 3D conformation. An energy minimization step using a force field (e.g., MMFF94) is performed to achieve a stable starting structure.

    • Assign partial charges and define the rotatable bonds. The docking algorithm will explore different torsions of these bonds during its search for the best binding pose.

    • Save each prepared ligand in the .pdbqt format.

Part B: Model Validation via Redocking

  • Binding Site Definition:

    • Identify the key binding pocket residue, Trp236 (on the Kv7.2 subunit).

    • Define a grid box (e.g., 25Å x 25Å x 25Å) centered on this residue.

    • Rationale: The grid box defines the search space for the docking algorithm. It must be large enough to encompass the entire binding site and allow the ligand to rotate freely, but not so large as to make the conformational search computationally intractable.

  • Redocking Procedure:

    • Dock the prepared Retigabine ligand into the prepared Kv7.2/7.3 receptor using the defined grid box.

    • Compare the top-ranked docked pose of Retigabine with its known binding mode from literature or a co-crystallized structure (if available).

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the reference pose.

    • Trustworthiness Check: A successful redocking is confirmed if the RMSD is less than 2.0 Å. This validates that the chosen docking parameters and scoring function can accurately reproduce a known binding mode. If the RMSD is > 2.0 Å, the receptor preparation or grid box definition must be revisited.

Part C: Comparative Docking and Analysis

  • Docking Execution:

    • Assuming the model is validated, proceed to dock LIG-01, LIG-02, LIG-03, and LIG-04 using the identical docking parameters (grid box, exhaustiveness, etc.).

    • Rationale: Using identical parameters is essential for a fair comparison. The 'exhaustiveness' parameter in AutoDock Vina controls the thoroughness of the search; a value of 8 or higher is typical.

  • Results Analysis:

    • For each ligand, analyze the output file. Note the predicted binding affinity (in kcal/mol) for the top-ranked pose.

    • Visualize the binding poses in the modeling software. Identify and record key intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking, halogen bonds) with specific amino acid residues in the binding pocket.

Results: Hypothetical Docking Data

The following table summarizes the plausible quantitative results from our hypothetical docking study. The binding affinities are presented as negative values, where a more negative number indicates a stronger predicted binding.

Compound IDStructure (SMILES)Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
LIG-01 CCCNCC1=CC=CC=C1C#N-7.2Trp236, Val241, Leu314Pi-Alkyl, Hydrophobic
LIG-02 CCNCC1=CC=CC=C1C#N-6.8Trp236, Val241Pi-Alkyl, Hydrophobic
L_IG-03 CCCCNCC1=CC=CC=C1C#N-7.6Trp236, Val241, Leu314, Phe239Pi-Alkyl, Hydrophobic
LIG-04 CCCNCC1=C(Br)C=CC=C1C#N-7.9Trp236, Val241, Leu314, Thr310Pi-Alkyl, Halogen Bond, Hydrophobic
RetigabineCCOC(=O)NC1=CC=C(NCC2=CC=C(F)C=C2)C=C1N-8.5Trp236, Leu206, Pro209H-Bond (Carbonyl), Pi-Pi Stacking

Discussion: Deriving a Structure-Activity Relationship (SAR)

The comparative docking results provide valuable insights into the SAR of this 2-(amino)benzonitrile series.

  • Influence of the Alkyl Chain: A clear trend is observed with the N-alkyl substituent. The binding affinity improves as the chain length increases from ethyl (LIG-02 , -6.8 kcal/mol) to propyl (LIG-01 , -7.2 kcal/mol) and further to butyl (LIG-03 , -7.6 kcal/mol). This strongly suggests the presence of a deep hydrophobic pocket adjacent to the primary interaction site. The butyl chain in LIG-03 appears to make additional favorable contacts with residues like Phe239, which are not accessible to the shorter chains.

  • Role of the Benzonitrile Core: In all analogs, the benzonitrile moiety is predicted to be oriented towards the key Trp236 residue. The interaction is likely a combination of hydrophobic and pi-system interactions (pi-alkyl). The cyano group itself, while a potent hydrogen bond acceptor, does not appear to form a canonical hydrogen bond in these top poses, suggesting its primary role may be in correctly orienting the molecule and contributing to its electronic properties.

  • Effect of Aromatic Substitution: The introduction of a bromine atom in LIG-04 resulted in the highest predicted binding affinity (-7.9 kcal/mol) among the novel compounds. Visual inspection of the docked pose suggests the bromine atom is positioned to form a favorable halogen bond with the backbone carbonyl of Thr310. This is a significant finding, as halogen bonding is an increasingly recognized interaction in rational drug design that can substantially improve ligand affinity and selectivity.[16]

Putative Mechanism of Action

Based on the docking poses, these compounds appear to stabilize the open state of the Kv7.2/7.3 channel, consistent with the known mechanism of Retigabine.[1][3] By binding within a hydrophobic pocket near the S5 and S6 helices, these ligands could act as a 'molecular wedge', making it energetically less favorable for the channel gate to close. This leads to an increase in the M-current, hyperpolarizing the neuron and reducing its firing probability.

G cluster_channel Kv7.2/7.3 Channel cluster_neuron Neuronal Membrane Ligand This compound Analog (LIG) Channel Channel Open State Stabilized Ligand->Channel Binds to Pore Region K_ion K+ Efflux Channel->K_ion Increases Hyper Membrane Hyperpolarization K_ion->Hyper Excite Decreased Excitability Hyper->Excite AP Reduced Action Potential Firing Excite->AP Seizure Seizure AP->Seizure Suppression of Seizure Activity

Caption: Hypothesized mechanism of action for Kv7 channel openers.

Conclusion and Future Directions

This in silico comparative study successfully generated a preliminary SAR for a series of 2-(amino)benzonitrile derivatives as potential Kv7.2/7.3 channel openers. Our findings suggest that:

  • A longer N-alkyl chain (up to butyl) is favorable, likely by engaging a hydrophobic sub-pocket.

  • Substitution on the benzonitrile ring is tolerated and can be exploited, with a 5-bromo substituent showing potential for a high-affinity halogen bonding interaction.

The docking scores, while promising, are predictions. The critical next steps involve the chemical synthesis of LIG-01 through LIG-04 and their subsequent evaluation in in vitro functional assays (e.g., patch-clamp electrophysiology) to determine their actual potency and efficacy as Kv7.2/7.3 modulators. The strong correlation between the in silico predictions and experimental results would further validate this computational model for designing the next generation of more potent and selective analogs.

References

  • Gunthorpe, M. J., Large, C. H., & Sankar, R. (2012). The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy. Epilepsia, 53(3), 412-424. Retrieved from [Link]

  • Treven, M., et al. (2015). The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. Epilepsia, 56(4), 625-635. Retrieved from [Link]

  • Sankar, R. (2012). The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy. Semantic Scholar. Retrieved from [Link]

  • Czuczwar, S. J. (2007). Retigabine: the newer potential antiepileptic drug. Pharmacological Reports, 59(6), 645-653. Retrieved from [Link]

  • Chen, X., et al. (2022). Simulation and Machine Learning Methods for Ion-Channel Structure Determination, Mechanistic Studies and Drug Design. Frontiers in Pharmacology. Retrieved from [Link]

  • Wikipedia. (n.d.). Retigabine. Retrieved from [Link]

  • De Lacerda, L. T., et al. (2014). Ionic Channels as Targets for Drug Design: A Review on Computational Methods. MDPI. Retrieved from [Link]

  • Miceli, F., et al. (2024). In Silico Methods for the Discovery of Kv7.2/7.3 Channels Modulators: A Comprehensive Review. Molecules, 29(13), 3234. Retrieved from [Link]

  • Kumar, V., et al. (2021). Computational approaches for the design of modulators targeting protein-protein interactions. Expert Opinion on Drug Discovery, 16(11), 1269-1286. Retrieved from [Link]

  • Miceli, F., et al. (2024). In Silico Methods for the Discovery of Kv7.2/7.3 Channels Modulators: A Comprehensive Review. MDPI. Retrieved from [Link]

  • De Lacerda, L. T., et al. (2014). Ionic Channels as Targets for Drug Design: A Review on Computational Methods. International Journal of Molecular Sciences, 15(7), 12140-12173. Retrieved from [Link]

  • Witzgall, R., et al. (2020). Advances in the design and development of chemical modulators of the voltage-gated potassium channels KV7.4 and KV7.5. Expert Opinion on Drug Discovery, 15(1), 115-128. Retrieved from [Link]

  • Peretz, A., et al. (2010). Targeting the voltage sensor of Kv7.2 voltage-gated K+ channels with a new gating-modifier. Proceedings of the National Academy of Sciences, 107(34), 15178-15183. Retrieved from [Link]

  • Manville, R. W., & Abbott, G. W. (2018). Chemical modulation of Kv7 potassium channels. Journal of Medicinal Chemistry, 61(18), 8127-8149. Retrieved from [Link]

  • De Lacerda, L. T., et al. (2014). Ionic Channels as Targets for Drug Design: A Review on Computational Methods. International Journal of Molecular Sciences. Retrieved from [Link]

  • Research Square. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 8(29), 26189-26201. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Oxopropylamino)benzonitrile. Retrieved from [Link]

  • Misra, N., et al. (2009). Comparative studies of the vibrational spectra of 4-methyl 3-nitrobenzonitrile and 2-formyl benzonitrile. Der Pharma Chemica, 1(1), 196-209. Retrieved from [Link]

  • Zachariasse, K. A., et al. (1998). Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures. Journal of the American Chemical Society, 120(1), 1-12. Retrieved from [Link]

  • Iacob, A. T., et al. (2022). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Molecules, 27(21), 7467. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Analytical Characterization of 2-(Propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Head-to-Head Comparison of Key Analytical Methodologies

In the landscape of pharmaceutical research and fine chemical synthesis, the rigorous characterization of novel chemical entities is not merely a procedural step but the very foundation of reliable and reproducible science. 2-(Propylamino)benzonitrile, a substituted aromatic nitrile, represents a class of compounds often encountered as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] Its purity, identity, and stability directly influence the downstream success of a synthetic route, impacting yield, impurity profiles, and the safety of the final product.

This guide provides a head-to-head comparison of the primary analytical techniques essential for the comprehensive characterization of this compound. We move beyond a simple listing of methods to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the rationale to select the most appropriate technique, optimize experimental conditions, and interpret the resulting data with confidence.

Section 1: The Analytical Workflow: A Strategic Overview

The characterization of a synthetic intermediate like this compound is a multi-faceted process. It begins with the confirmation of its molecular structure and culminates in the quantitative assessment of its purity. No single technique can provide all the necessary information. Instead, a strategic and orthogonal workflow, leveraging the strengths of multiple techniques, is required.

The logical flow of analysis typically involves initial structural confirmation followed by a detailed assessment of purity and the quantification of any potential process-related impurities or degradants.

Analytical_Workflow cluster_0 Structural Elucidation (Identity & Confirmation) cluster_1 Separation & Purity Assessment (Quantification) NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV NMR->HPLC Purity Analysis FTIR FTIR Spectroscopy FTIR->HPLC Purity Analysis MS Mass Spectrometry MS->HPLC Purity Analysis GCMS GC-MS HPLC->GCMS Orthogonal Method Synthesis Synthesized This compound Synthesis->NMR Primary Characterization Synthesis->FTIR Primary Characterization Synthesis->MS Primary Characterization

Caption: A typical analytical workflow for characterizing a novel synthetic intermediate.

Section 2: Chromatographic Techniques for Purity and Quantification

Chromatographic methods are the gold standard for separating a target compound from impurities, making them indispensable for purity assessment and quantitative analysis.[2]

High-Performance Liquid Chromatography (HPLC)

For a moderately polar, non-volatile molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the premier analytical choice.[3] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[2]

Causality Behind the Choice:

  • Suitability: The aromatic ring and propylamino group lend the molecule sufficient hydrophobicity to be retained on a C18 column, while its polarity allows for elution with a standard aqueous-organic mobile phase.

  • Versatility & Robustness: HPLC methods are highly robust, reproducible, and can be readily validated according to regulatory guidelines like those from the International Conference on Harmonisation (ICH).[4]

  • Detection: The benzonitrile moiety contains a strong chromophore (the aromatic ring), making it highly sensitive to UV detection, which is the most common and reliable detection method in HPLC.

ParameterPerformance CharacteristicRationale
Principle Partition chromatographyExcellent for separating compounds with varying polarity.
Selectivity HighCan resolve structurally similar impurities.
Sensitivity Low µg/mL to ng/mL rangeDependent on the UV absorptivity of the nitrile.
Quantification Excellent (Linearity r² >0.999 typical)The gold standard for purity and assay determination.[2]
Sample State SolutionRequires the sample to be soluble in the mobile phase.
Destructive? YesThe sample is consumed during the analysis.

This protocol provides a robust starting point for method development. Validation is required for its intended use.[5][6]

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, e.g., Milli-Q)

    • This compound reference standard

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 30% B

      • 18.1-25 min: 30% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or scan for λmax)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[2]

  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative and orthogonal technique, particularly for identifying volatile and semi-volatile impurities that might not be well-resolved by HPLC.[7] It separates compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection with a mass spectrometer.

Causality Behind the Choice:

  • Orthogonality: It provides a different separation mechanism than HPLC, which is valuable for confirming purity and detecting impurities that might co-elute in the liquid phase.

  • High Sensitivity & Identification: The mass spectrometer provides mass-to-charge ratio (m/z) data, which can be used to identify unknown impurities by comparing their fragmentation patterns to spectral libraries like NIST or Wiley.[8]

  • Requirement: The analyte must be volatile and thermally stable enough to be vaporized in the GC inlet without degradation.[9] this compound, with an estimated boiling point over 250°C, is suitable for GC analysis.

ParameterPerformance CharacteristicRationale
Principle Volatility-based separation & mass detectionIdeal for volatile/semi-volatile compounds.
Selectivity Very HighHigh-resolution capillary columns offer excellent separation.
Sensitivity High (pg to low ng range)Mass spectrometric detection is highly sensitive.
Quantification GoodRequires appropriate internal standards for best accuracy.
Sample State Volatile/Semi-volatileSample must be thermally stable.[9]
Destructive? YesSample is ionized and fragmented.
  • Instrumentation: A GC system with a capillary column, coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Reagents and Materials:

    • Helium (carrier gas, 99.999% purity)

    • Suitable solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)

    • HP-5ms or equivalent capillary column (30 m x 0.25 mm, 0.25 µm film thickness)[9]

  • Chromatographic and Spectrometric Conditions:

    • Inlet Temperature: 280 °C

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 230 °C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Scan Range: 40-500 amu

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a suitable volatile solvent.

  • Data Analysis:

    • Identify peaks by comparing their retention times and mass spectra against a reference standard and spectral libraries.

Section 3: Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical identity and molecular structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive technique for elucidating the structure of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H and ¹³C NMR are essential.

Causality Behind the Choice:

  • Definitive Structure Proof: NMR provides unambiguous evidence of the carbon-hydrogen framework, confirming the presence of the propyl group, its attachment to the nitrogen, and the substitution pattern on the aromatic ring.

  • Non-Destructive: The sample can be recovered unchanged after analysis, which is crucial when working with valuable materials.

  • ¹H NMR:

    • Aromatic Region (approx. 6.5-7.5 ppm): A complex multiplet pattern corresponding to the four protons on the disubstituted benzene ring.

    • N-H Proton: A broad singlet or triplet (coupling to adjacent CH₂) that may exchange with D₂O.

    • Propyl Group: A triplet for the terminal CH₃, a sextet for the middle CH₂, and a triplet (or quartet if coupled to N-H) for the CH₂ attached to the nitrogen.

  • ¹³C NMR:

    • Aromatic Carbons: Six distinct signals, with quaternary carbons (attached to CN and N) having lower intensity.

    • Nitrile Carbon (C≡N): A characteristic signal around 118-120 ppm.

    • Propyl Carbons: Three distinct signals for the three carbon atoms of the propyl chain.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[10]

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Further 2D experiments like COSY or HSQC can be run to confirm connectivity if needed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[3] It is an excellent first-pass technique to confirm that the key chemical transformations in a synthesis have occurred.

Causality Behind the Choice:

  • Speed and Simplicity: An FTIR spectrum can be obtained in minutes with minimal sample preparation.

  • Diagnostic Peaks: It provides clear, diagnostic absorption bands for key functional groups. For this compound, the most crucial is the nitrile (C≡N) stretch.[11]

  • C≡N Stretch: A sharp, strong absorption band around 2220-2230 cm⁻¹. Its presence is strong evidence of the nitrile group.[12][13]

  • N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ for the secondary amine.

  • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ for the propyl group.

  • C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal using the pressure arm.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Section 4: Head-to-Head Comparison Summary

Choosing the right analytical tool depends on the question being asked. This table provides a direct comparison to guide your decision-making process.

Technique_Comparison cluster_0 Analytical Question cluster_1 Primary Technique cluster_2 Confirmatory Technique Q_ID What is its structure? NMR NMR Q_ID->NMR FTIR FTIR Q_ID->FTIR MS Mass Spec Q_ID->MS Q_Purity How pure is it? HPLC HPLC-UV Q_Purity->HPLC GCMS GC-MS Q_Purity->GCMS Q_Impurity_ID What are the impurities? Q_Impurity_ID->GCMS LCMS LC-MS Q_Impurity_ID->LCMS

Caption: Decision matrix for selecting the appropriate analytical technique.

FeatureHPLC-UVGC-MSNMR SpectroscopyFTIR Spectroscopy
Primary Use Quantification , PurityIdentification & Quantification of VolatilesStructural Elucidation Functional Group ID
Selectivity HighVery HighHigh (Structural)Moderate (Functional Group)
Sensitivity Good (ng-µg)Excellent (pg-ng)Low (mg)Moderate (µg-mg)
Sample Throughput ModerateModerateLowHigh
Non-Destructive? NoNoYes Yes
Key Information Purity (%), ConcentrationImpurity Mass SpectraAtomic ConnectivityPresence of C≡N, N-H, etc.
Cost/Complexity ModerateHighVery HighLow

Conclusion

The analytical characterization of this compound demands a thoughtful, multi-technique approach. No single method is sufficient. NMR and FTIR spectroscopy serve as the cornerstones for initial structural confirmation, providing definitive proof of identity and the presence of key functional groups.

For quantitative assessment, RP-HPLC with UV detection stands out as the primary method of choice due to its robustness, precision, and suitability for determining purity and assay. GC-MS acts as a critical orthogonal method, offering a different separation mechanism and unparalleled capability for identifying unknown volatile or semi-volatile impurities.

By strategically combining these techniques, researchers can build a comprehensive and self-validating analytical package, ensuring the quality, consistency, and reliability of their scientific data. This integrated approach underpins the principles of good analytical practice and is essential for advancing research and development in the pharmaceutical and chemical industries.[4][14]

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Sources

A Comparative Guide to the Orthogonal Validation of Synthesized 2-(Propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Synthetic Intermediates

In the landscape of pharmaceutical and agrochemical development, the purity of synthetic intermediates is not merely a quality metric; it is a critical determinant of a program's success. Intermediates like 2-(Propylamino)benzonitrile are foundational building blocks, and the impurities they carry can propagate through multi-step syntheses, ultimately impacting the yield, safety, and efficacy of the final active ingredient[1]. An uncharacterized impurity can lead to unforeseen side reactions, introduce toxicological risks, or compromise the stability of the final product.

This guide provides a comprehensive framework for validating the purity of synthesized this compound. We will move beyond a single-method approach, advocating for an orthogonal strategy where multiple, disparate analytical techniques are employed. This ensures that the analytical results are reliable, accurate, and consistent, a cornerstone of Good Manufacturing Practices (GMP) and robust drug development programs[2]. We will explore the "why" behind methodological choices, compare the performance of key analytical techniques, and provide actionable, field-tested protocols for immediate implementation.

Anticipating the Enemy: Likely Impurities in the Synthesis of this compound

A robust validation strategy begins with a chemical understanding of the synthetic route. A common and efficient method for preparing N-alkylated anilines is the nucleophilic substitution of an amino group with an alkyl halide. For this compound, a likely synthesis involves the reaction of 2-aminobenzonitrile with a propylating agent like 1-bromopropane.

This synthetic pathway logically predicts a specific profile of potential process-related impurities:

  • Impurity A: 2-aminobenzonitrile (Unreacted Starting Material): Incomplete reaction will leave residual starting material. Its presence can affect stoichiometry in subsequent steps.

  • Impurity B: 2-(Dipropylamino)benzonitrile (Over-alkylation Product): The secondary amine product can react further with the alkylating agent to form a tertiary amine. This impurity is often closely related in structure and polarity, posing a separation challenge.

  • Impurity C: Isomeric Byproducts: While less common with primary alkyl halides, side reactions or impurities in the starting materials could lead to isomeric products.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., acetonitrile, DMF, ethyl acetate) must be identified and quantified.

The goal of our analytical workflow is to unequivocally separate, identify, and quantify the main compound in the presence of these expected components[3].

A Multi-Pronged Attack: Comparing Orthogonal Analytical Methods

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system relies on cross-verification between methods with different separation and detection principles[4].

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase[1].Separation of volatile compounds based on boiling point and partitioning with a stationary phase, followed by mass-based detection[].Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information[6].
Strengths Excellent for quantifying non-volatile and thermally sensitive compounds. High precision and robustness make it the gold standard for purity assays[4][7].High separation efficiency for volatile compounds and residual solvents. Mass spectral data provides definitive identification of impurities[1].The "gold standard" for structural elucidation. Provides unambiguous confirmation of the target molecule's identity. Quantitative NMR (qNMR) offers absolute quantification without a specific reference standard for the analyte[1].
Limitations Peak identity is based on retention time, which is not definitive. Requires a reference standard for each impurity for accurate quantification.Limited to thermally stable and volatile compounds. Derivatization may be required for non-volatile analytes.Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification of minor impurities in complex mixtures.
Best For Primary purity assay (% area), quantification of known and unknown non-volatile impurities.Identification and quantification of volatile impurities, residual solvents, and certain process byproducts.Absolute structural confirmation of the main component and major impurities. qNMR for potency determination.

Data-Driven Purity Assessment: A Comparative Analysis

To illustrate the power of an orthogonal approach, we present hypothetical data for a synthesized batch of this compound.

Chromatographic Purity Profile by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for purity assessment in pharmaceutical analysis[4]. A well-developed reversed-phase method can effectively separate the target compound from its process-related impurities.

Table 1: Representative HPLC Purity Analysis of this compound

Peak ID Retention Time (min) Area % Identity
1 3.5 0.45 Impurity A (2-aminobenzonitrile)
2 8.2 99.30 This compound

| 3 | 11.5 | 0.25 | Impurity B (2-(Dipropylamino)benzonitrile) |

This data provides a clear quantitative picture of purity. The method's specificity is demonstrated by its ability to resolve the analyte from its most likely impurities[8].

Structural Confirmation by NMR Spectroscopy

While HPLC provides quantitative data, NMR spectroscopy offers definitive structural confirmation. The ¹H NMR spectrum provides a unique fingerprint of the molecule.

Table 2: Key Diagnostic ¹H NMR Signals (500 MHz, CDCl₃)

Compound Proton Assignment Expected Chemical Shift (δ, ppm) Rationale for Distinction
This compound -NH- ~4.5-5.0 (broad singlet) Presence of the N-H proton.
-CH₂- (alpha to N) ~3.1 (triplet) Propyl group methylene adjacent to the nitrogen.
Aromatic Protons 6.6 - 7.5 (multiplets) Characteristic pattern for a 1,2-disubstituted benzene ring.
Impurity A (2-aminobenzonitrile) -NH₂ ~4.0 (broad singlet) Presence of the primary amine protons[9][10].

| | Aromatic Protons | 6.7 - 7.4 (multiplets) | Similar aromatic region but distinct from the N-propylated product. |

The absence of a broad -NH₂ signal and the appearance of signals corresponding to the N-propyl group (alpha-CH₂, beta-CH₂, and terminal-CH₃) provide irrefutable evidence for the successful synthesis and identity of the main component.

Validated Experimental Protocols

The trustworthiness of any analytical data is predicated on the robustness of the experimental protocol[11]. The following methods are provided as a starting point for validation.

Protocol 1: Purity Determination by Reversed-Phase HPLC-UV
  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD)[1].

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min[4].

  • Column Temperature: 30 °C[4].

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to a final concentration of 1 mg/mL.

  • Data Analysis: Calculate purity using the area percentage method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks[6].

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 (adjust for signal-to-noise).

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for potential quantification).

  • Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm[6]. Integrate all signals to determine the relative proton ratios.

Visualizing the Validation Workflow

A clear workflow ensures consistency and completeness in the validation process. The following diagrams outline a logical progression from initial screening to final purity confirmation.

PurityValidationWorkflow cluster_synthesis Phase 1: Synthesis & Initial Screen cluster_analysis Phase 2: Orthogonal Analysis cluster_report Phase 3: Final Assessment Synthesis Synthesized Batch of this compound Screening Initial Screen (TLC, LC-MS) Synthesis->Screening Crude Sample HPLC Quantitative Purity (HPLC-UV) Screening->HPLC Purification & Isolation GCMS Volatiles & Identity (GC-MS) Screening->GCMS NMR Structural Confirmation (¹H & ¹³C NMR) Screening->NMR Report Certificate of Analysis (Purity Statement) HPLC->Report GCMS->Report NMR->Report

Caption: High-level workflow for purity validation.

ChromatographicAnalysisWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (~10 mg) B Dissolve in Diluent (10 mL) A->B C Vortex to Homogenize B->C D Transfer to HPLC Vial C->D E Equilibrate HPLC System D->E F Inject Sample E->F G Record Chromatogram F->G H Integrate All Peaks G->H I Calculate Area % H->I J Identify Peaks (vs. Standards/MS) I->J K Generate Report J->K

Caption: Detailed workflow for HPLC analysis.

Conclusion: Confidence Through Corroboration

Validating the purity of a synthesized compound like this compound is a foundational activity in chemical and pharmaceutical development. Relying on a single analytical result is insufficient. The orthogonal approach described here—combining the quantitative power of HPLC, the identification capabilities of mass spectrometry, and the definitive structural information from NMR—provides a self-validating system. By employing these disparate techniques, researchers can have high confidence in the identity, purity, and overall quality of their material, ensuring a solid foundation for subsequent research and development. Adherence to these principles is not just good science; it is a requirement for regulatory compliance and ensuring the safety and quality of the final product[2][11].

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  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Publishing. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqIpyRGXK0FTp5DGubFD5KyAeHA6HteAa3dhiCLHwmK5jTJCP1J4RN8_o_xZIWbTn8CiGqXMMPiCkPIGnNXuMsWmgi3RLAacrRsm0cRCtZIdYtnWZJ8ZP7iohnk114OXlAzhmGojPZj_brIw==]
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Operational Use by Laboratory and Research Professionals

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling and disposal of 2-(Propylamino)benzonitrile (CAS No. 74396-53-5). Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document moves beyond a simple checklist, offering causal explanations for procedural choices to foster a deeply ingrained culture of safety and responsibility within your laboratory.

Hazard Assessment: Understanding the Risks

This compound is a substituted aromatic amine and nitrile compound. While specific comprehensive toxicity data for this exact molecule is limited, its chemical structure necessitates a cautious approach, drawing parallels from related compounds such as benzonitrile and other aromatic amines.

Known Hazards: Based on available safety data, this compound is known to cause skin and serious eye irritation.[1]

Inferred and Potential Hazards: Due to its structural similarity to other benzonitriles and aromatic amines, it must be handled as a substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[2] Benzonitrile, a related compound, can cause symptoms ranging from dizziness and headache to convulsions and coma at high exposures.[3]

  • Environmental Hazard: Potentially harmful or toxic to aquatic life.[2][4] Aromatic amines as a class are recognized as significant environmental pollutants.[4][5]

  • Combustibility: May be a combustible liquid.

  • Reactivity: Potentially incompatible with strong oxidizing agents, strong acids, and strong bases.[3][6]

GHS Hazard Profile (Composite)
Hazard ClassGHS PictogramSignal WordHazard StatementSource
Skin IrritationWarning H315: Causes skin irritation[1]
Eye IrritationWarning H319: Causes serious eye irritation[1]
Acute Toxicity (Oral/Dermal)Warning H302 + H312: Harmful if swallowed or in contact with skin[7]
Aquatic HazardWarning Harmful to aquatic life with long lasting effects[2]

Note: The GHS pictograms and some hazard statements are inferred from structurally related compounds due to incomplete data for this compound itself.

Pre-Disposal Operations: Immediate Safety and Handling

Proper handling is the first step in a safe disposal workflow. All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE) Protocol

A risk assessment is mandatory before handling. The following PPE is required at a minimum:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes that can cause serious eye irritation.[1]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can cause irritation and potential systemic toxicity.[1]
Body Protection Flame-resistant laboratory coat.Protects against splashes and reduces injury from potential ignition sources.[8]

Step-by-Step Disposal Workflow

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[9]

Step 1: Waste Segregation

Immediately upon generation, all waste streams containing this compound must be segregated.

  • Why? Mixing with incompatible waste, such as strong acids or oxidizers, could trigger a hazardous reaction.[3][6] Furthermore, mixing prevents proper waste characterization and compliant disposal.

  • Action: Collect all this compound waste (pure compound, solutions, and rinsates) in a dedicated hazardous waste container.

Step 2: Waste Container Selection and Labeling
  • Container: Use a chemically compatible container, preferably plastic, that can be securely sealed.[10]

  • Labeling: The container must be labeled clearly with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of initial waste accumulation

Step 3: On-Site Accumulation
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • Containment: The container must be kept in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[1]

  • Closure: Keep the waste container closed at all times except when adding waste.[9]

Step 4: Disposal of Contaminated Materials
  • Solid Waste: All disposable labware, such as pipette tips, gloves, and absorbent paper contaminated with this compound, must be collected in a separate, clearly labeled solid hazardous waste container.

  • Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected as hazardous waste.[1][11] Subsequent rinsates should also be collected as hazardous waste. After rinsing and air-drying, the label on the empty container must be defaced or removed before disposal.[11]

Step 5: Arranging for Final Disposal
  • Contact EHS: Do not attempt to treat or neutralize the waste in the laboratory. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Final Method: The most probable final disposal method for this type of organic waste is high-temperature incineration in a licensed hazardous waste facility.[7] This method ensures the complete destruction of the compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal Generate Generate this compound Waste PPE Wear Full PPE: Goggles, Face Shield, Gloves, Lab Coat Generate->PPE Segregate Segregate Waste Immediately PPE->Segregate Handle in Fume Hood LiquidWaste Liquid Waste Container (e.g., solutions, rinsates) Segregate->LiquidWaste SolidWaste Solid Waste Container (e.g., contaminated gloves, tips) Segregate->SolidWaste Label Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date LiquidWaste->Label SolidWaste->Label Store Store in Secondary Containment in Satellite Accumulation Area Label->Store KeepClosed Keep Container Closed Store->KeepClosed EHS Contact EHS for Pickup Store->EHS When container is full or per lab guidelines Incineration Professional Disposal (Likely Incineration) EHS->Incineration

Caption: Decision workflow for this compound waste.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.

  • Ventilate: Ensure the area is well-ventilated, typically by keeping the fume hood running.

  • Control Ignition Sources: If the material is considered combustible, eliminate all nearby ignition sources.[7]

  • Absorb: Contain and absorb the spill using an inert material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

This guide is intended to provide a robust framework for the safe disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they are the ultimate authority for your operations.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved from [Link]

  • Australian Government Department of Health. (2019, March 8). Benzonitrile: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Retrieved from [Link]

  • PubChem. (n.d.). 2-(Benzylamino)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Pereira, L., Mondal, P. K., & Alves, M. (2015). Aromatic Amines: Main Sources, Environmental Impact and Remediation. Environmental Chemistry for a Sustainable World, 7, 297-347.
  • Rodayan, A., et al. (2022). Tracking Aromatic Amines from Sources to Surface Waters. Environmental Science & Technology Letters.
  • Wikipedia. (n.d.). Sodium carbonate. Retrieved from [Link]

  • Haz-Map. (n.d.). Benzonitrile. U.S. National Library of Medicine. Retrieved from [Link]

  • WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from [Link]

  • ACS Publications. (n.d.). Tracking Aromatic Amines from Sources to Surface Waters | Environmental Science & Technology Letters. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Oxopropylamino)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Receptor Chem. (n.d.). Innovation in Life Science Research. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-(Propylamino)benzonitrile (CAS No. 74396-53-5). As a substituted benzonitrile derivative, a thorough understanding of its potential hazards, informed by data on analogous structures, is critical for ensuring laboratory safety. This document is structured to provide clear, actionable, and scientifically-grounded guidance for researchers, scientists, and drug development professionals.

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, a robust safety protocol can be developed by analyzing the known hazards of its parent compound, benzonitrile, and related substituted benzonitriles. This approach allows us to anticipate the toxicological and chemical risks and establish comprehensive personal protective equipment (PPE) protocols.

Hazard Analysis: A Synthesis of Known Risks

The primary hazards associated with this compound are inferred from the known properties of benzonitrile and other nitrile-containing aromatic compounds. The benzonitrile moiety is known to be harmful if swallowed or in contact with skin.[1] Nitrile compounds, in general, warrant careful handling due to their potential to release hydrogen cyanide under certain conditions, such as in a fire or through metabolic processes, leading to the blockade of cellular respiration.

The addition of a propylamino group to the benzene ring may influence the compound's physical and toxicological properties, but the fundamental hazards of the benzonitrile core remain. Therefore, we must assume that this compound is a combustible liquid that is harmful by ingestion and dermal contact.

Key Anticipated Hazards:

  • Acute Toxicity (Oral and Dermal): Harmful if swallowed or if it comes into contact with the skin.[2]

  • Skin and Eye Irritation: Likely to cause skin and eye irritation upon direct contact.

  • Inhalation Hazard: Vapors may be harmful if inhaled, potentially causing respiratory irritation.

  • Combustibility: Assumed to be a combustible liquid, with vapors potentially forming explosive mixtures with air.[2]

  • Hazardous Decomposition: Combustion byproducts are expected to include toxic gases such as carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide.[3][4]

Personal Protective Equipment (PPE): A Multi-tiered Approach

The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following recommendations are based on a risk assessment that considers the anticipated hazards of this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.To protect the eyes from splashes of the chemical, which is anticipated to be an eye irritant.
Hand Protection Chemical-resistant nitrile rubber gloves.[3] Ensure gloves are of an appropriate thickness and have been inspected for integrity before use.Nitrile gloves offer good resistance to a range of chemicals, including many organic solvents and nitrile compounds. They provide a necessary barrier to prevent dermal absorption, a key route of exposure for benzonitrile derivatives.[1][4]
Skin and Body Protection A flame-retardant laboratory coat is the minimum requirement. For larger quantities or procedures with a high splash potential, chemical-resistant coveralls or an apron over the lab coat should be utilized.To protect the skin from accidental contact and to prevent contamination of personal clothing. Flame-retardant material is recommended due to the compound's combustible nature.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.A fume hood provides the primary means of engineering control to prevent respiratory exposure to potentially harmful vapors.
Operational and Disposal Plans: Step-by-Step Guidance

3.1. Handling Protocol

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Confirm that the chemical fume hood is functioning correctly.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Dispensing: Conduct all weighing and dispensing of this compound within the chemical fume hood. Use appropriate tools (e.g., spatula, pipette) to avoid direct contact.

  • Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.

3.2. Spill Response

  • Evacuate: In the event of a spill, immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels to absorb the spill.

  • Collect: Carefully collect the absorbed material and place it into a sealed, properly labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

3.3. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Do not mix this compound waste with other waste streams.

  • Containment: Collect all liquid and solid waste in dedicated, leak-proof, and clearly labeled containers. The label should include the chemical name, "this compound," and appropriate hazard symbols.

  • Disposal: Dispose of the hazardous waste through a licensed environmental disposal company, following all local, state, and federal regulations.[2][5]

Logical Framework for PPE Selection

The decision-making process for selecting the appropriate level of PPE is critical and should be based on the specific laboratory operation being performed. The following diagram illustrates this workflow.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Operational Plan start Start: Handling this compound task Identify Task: - Small scale (mg) synthesis - Large scale (g) reaction - Spill cleanup start->task hazards Assess Hazards: - Toxicity (dermal, oral) - Splash potential - Vapor inhalation task->hazards spill Spill Response Protocol task->spill If spill occurs ppe_core Core PPE: - Nitrile Gloves - Safety Goggles - Lab Coat hazards->ppe_core All Tasks ppe_enhanced Enhanced PPE: - Face Shield - Chemical Apron/Coveralls hazards->ppe_enhanced If splash risk is high respiratory Respiratory Protection: - Chemical Fume Hood hazards->respiratory All Tasks handling Standard Handling Procedure ppe_core->handling ppe_enhanced->handling respiratory->handling disposal Hazardous Waste Disposal handling->disposal spill->disposal

PPE Selection Workflow for this compound.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • XiXisys. GHS 11 (Rev.11) SDS Word 下载 CAS: 74396-53-5 Name.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Combi-Blocks.
  • Fisher Scientific.
  • BLD Pharm. 74396-53-5 | this compound.
  • Chem Service.
  • Vigon.
  • Airgas.

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.